molecular formula C21H20O12 B1253038 Quercimeritrin (Standard)

Quercimeritrin (Standard)

货号: B1253038
分子量: 464.4 g/mol
InChI 键: BBFYUPYFXSSMNV-CXWQUDHASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quercimeritrin (Standard), also known as Quercimeritrin (Standard), is a useful research compound. Its molecular formula is C21H20O12 and its molecular weight is 464.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quercimeritrin (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quercimeritrin (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C21H20O12

分子量

464.4 g/mol

IUPAC 名称

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)31-8-4-11(25)14-12(5-8)32-20(18(29)16(14)27)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21?/m1/s1

InChI 键

BBFYUPYFXSSMNV-CXWQUDHASA-N

手性 SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O

规范 SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O

同义词

quercetin 7-beta-O-glucoside
quercetin 7-O-glucoside
quercimeritrin

产品来源

United States

Foundational & Exploratory

Quercimeritrin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a quercetin-7-O-β-D-glucopyranoside, is a naturally occurring flavonoid glycoside with significant therapeutic potential. This technical guide provides an in-depth overview of its primary natural sources, distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates a key mechanism of action and presents a standardized workflow for its analysis, serving as a valuable resource for researchers and professionals in drug discovery and development.

Introduction

Quercimeritrin, a prominent glycosidic form of the flavonol quercetin (B1663063), has garnered considerable interest in the scientific community due to its diverse biological activities. These include antioxidant, anti-inflammatory, and anti-angiogenic properties[1]. Notably, recent studies have highlighted its potent and selective inhibitory activity against α-glucosidase, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetes[2][3][4]. Understanding the natural distribution and devising efficient methods for the isolation and analysis of Quercimeritrin are crucial steps in harnessing its full therapeutic potential.

Natural Sources and Plant Distribution

Quercimeritrin is found across a variety of plant species. While the aglycone quercetin is widespread, the specific 7-O-glucoside linkage of Quercimeritrin has been identified in several key plant families. The distribution of Quercimeritrin is not uniform within the plant, with concentrations often varying between different organs such as leaves, flowers, and stems.

Table 1: Plant Sources and Distribution of Quercimeritrin

Plant SpeciesFamilyPlant Part(s)Reported Presence/Concentration
Gossypium hirsutum (Cotton)MalvaceaeFlowers/PetalsIdentified as a constituent[5][6]
Helianthus annuus (Sunflower)AsteraceaeReceptacles, FlowersFlavonoids including quercetin glycosides are present[7][8]
Derris scandensFabaceaeStemsIdentified as a constituent
Ginkgo bilobaGinkgoaceaeLeavesContains various quercetin glycosides
Camellia sinensis (Tea)TheaceaeLeavesContains various quercetin glycosides[9]
Spiranthes vernalisOrchidaceae-Reported to contain Quercimeritrin[9]
Rumex luminiastrumPolygonaceae-Reported to contain Quercimeritrin
Beta benghalensisAmaranthaceae-Reported to contain Quercimeritrin
Astragalus creticusFabaceae-Contains Quercimeritrin among other metabolites

Quantitative Analysis

Accurate quantification of Quercimeritrin in plant matrices is essential for quality control and standardization of extracts for research and commercial purposes. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

Table 2: Quantitative Data of Quercetin and its Glycosides in Various Plants

Plant SpeciesAnalyteMethodConcentrationReference
Rosa roxburghii TrattQuercetinLC-MS34.26% of total flavonoids[10]
Pistacia eurycarpaQuercetinHPLC84.037 mg/g (in alcoholic extract)[11]
Camellia sinensis (Green Tea)QuercetinRP-HPLCVariable[12]
Saussurea grandifoliaSaxifragin (Quercetin-5-glucoside)HPLC4.65 mg/g dry weight[]

Note: Data for specific Quercimeritrin concentrations are limited in publicly available literature. The provided data for quercetin and other quercetin glycosides can serve as a preliminary indicator for sourcing plant material.

Experimental Protocols

Extraction of Quercimeritrin from Plant Material

This protocol describes a general method for the extraction of Quercimeritrin from dried plant material.

Materials:

  • Dried and powdered plant material

  • Ethanol (B145695) (95%)

  • Reflux apparatus

  • Rotary evaporator

  • Filtration system (e.g., Whatman No. 1 filter paper)

Procedure:

  • Weigh 100 g of dried and powdered plant material.

  • Suspend the powder in 1 L of 95% ethanol in a round-bottom flask.

  • Perform extraction under reflux for 4 hours at the boiling point of the solvent.

  • Allow the mixture to cool to room temperature.

  • Filter the extract through Whatman No. 1 filter paper to separate the plant debris.

  • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude extract.

  • Store the crude extract at 4°C for further purification.

Isolation and Purification of Quercimeritrin

This protocol outlines the isolation and purification of Quercimeritrin from the crude extract using column chromatography.

Materials:

  • Crude plant extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Solvent system (e.g., a gradient of chloroform (B151607) and methanol)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel slurry in the initial mobile phase solvent (e.g., 100% chloroform).

  • Pack the glass column with the silica gel slurry.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Load the dried extract-adsorbed silica gel onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the proportion of methanol (B129727).

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system and visualize the spots under a UV lamp.

  • Pool the fractions containing the compound of interest (Quercimeritrin).

  • Evaporate the solvent from the pooled fractions to obtain the purified Quercimeritrin.

Quantification of Quercimeritrin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of Quercimeritrin.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid (or other suitable modifier)

  • Quercimeritrin analytical standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile). A typical gradient could be: 0-5 min, 10% B; 5-20 min, 10-50% B; 20-25 min, 50-10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 350 nm

  • Injection Volume: 20 µL

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of Quercimeritrin standard in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations by serial dilution.

  • Preparation of Sample Solution: Dissolve a known amount of the purified extract in methanol to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the Quercimeritrin standard against its concentration. Determine the concentration of Quercimeritrin in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Mechanism of Action: α-Glucosidase Inhibition

Quercimeritrin has been identified as a selective inhibitor of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Quercimeritrin can delay carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels.

G Mechanism of Action: Quercimeritrin as an α-Glucosidase Inhibitor Carbohydrates Dietary Carbohydrates (Starch, Sucrose) aGlucosidase α-Glucosidase (in Small Intestine) Carbohydrates->aGlucosidase Digestion Glucose Glucose aGlucosidase->Glucose Absorption Glucose Absorption into Bloodstream Glucose->Absorption BloodGlucose Increased Postprandial Blood Glucose Absorption->BloodGlucose Quercimeritrin Quercimeritrin Quercimeritrin->aGlucosidase Inhibition

Caption: Quercimeritrin inhibits α-glucosidase, reducing glucose production and absorption.

Experimental Workflow for Quercimeritrin Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of Quercimeritrin from a plant source.

G Experimental Workflow for Quercimeritrin Analysis cluster_extraction Extraction cluster_purification Isolation & Purification cluster_analysis Quantification & Identification PlantMaterial Plant Material (Dried, Powdered) SolventExtraction Solvent Extraction (e.g., Ethanol Reflux) PlantMaterial->SolventExtraction Filtration Filtration SolventExtraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC PurifiedCompound Purified Quercimeritrin TLC->PurifiedCompound Pool Fractions HPLC HPLC-UV/Vis PurifiedCompound->HPLC LCMS LC-MS/MS (Structural Confirmation) PurifiedCompound->LCMS NMR NMR Spectroscopy (Structural Elucidation) PurifiedCompound->NMR QuantitativeData Quantitative Data HPLC->QuantitativeData

Caption: A standard workflow for the analysis of Quercimeritrin from plant sources.

Conclusion

This technical guide provides a comprehensive overview of Quercimeritrin, from its natural origins to its analysis and a key mechanism of action. The detailed protocols and structured data presentation aim to facilitate further research and development of this promising natural compound. As interest in plant-derived therapeutics continues to grow, a thorough understanding of compounds like Quercimeritrin is paramount for advancing the fields of pharmacology and drug discovery. Further studies are warranted to fully elucidate the quantitative distribution of Quercimeritrin across a wider range of plant species and to explore its full spectrum of biological activities and therapeutic applications.

References

The Synthesis of Quercimeritrin in Plants: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercimeritrin, also known as quercetin-7-O-glucoside, is a naturally occurring flavonoid glycoside found in a variety of plants. As a derivative of the potent antioxidant quercetin (B1663063), it garners significant interest for its potential therapeutic applications. Understanding its biosynthesis is pivotal for metabolic engineering efforts aimed at enhancing its production and for the development of novel pharmaceuticals. This technical guide provides an in-depth overview of the biosynthetic pathway of Quercimeritrin, the enzymes involved, their regulation, and detailed experimental protocols for its study.

The Biosynthetic Pathway of Quercimeritrin

The formation of Quercimeritrin in plants is a multi-step process that begins with the general phenylpropanoid pathway, culminating in the synthesis of the flavonol quercetin. The final and specific step is the glycosylation of quercetin at the 7-hydroxyl position.

From Phenylalanine to Quercetin: The General Flavonoid Pathway

The journey begins with the amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. A series of enzymatic reactions, summarized below, leads to the formation of 4-coumaroyl-CoA, a key precursor for flavonoid biosynthesis.[1][2][3] This is followed by the flavonoid-specific pathway to yield naringenin (B18129), which is then converted to dihydroquercetin and subsequently to the flavonol quercetin.[1][2][4]

The key enzymes involved in the synthesis of quercetin are:

  • Phenylalanine ammonia-lyase (PAL): Converts L-phenylalanine to cinnamic acid.[1][5]

  • Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.[1][5]

  • 4-Coumarate-CoA ligase (4CL): Activates p-coumaric acid to p-coumaroyl-CoA.[1][5]

  • Chalcone (B49325) synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2]

  • Chalcone isomerase (CHI): Isomerizes naringenin chalcone to naringenin.[1][2]

  • Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to dihydrokaempferol (B1209521).[1][4]

  • Flavonoid 3'-hydroxylase (F3'H): Hydroxylates dihydrokaempferol to dihydroquercetin.[2][4]

  • Flavonol synthase (FLS): Oxidizes dihydroquercetin to form quercetin.[1][4]

Quercetin_Biosynthesis Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCou p-Coumaric acid Cin->pCou C4H pCouCoA p-Coumaroyl-CoA pCou->pCouCoA 4CL NaringeninChalcone Naringenin Chalcone pCouCoA->NaringeninChalcone CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->NaringeninChalcone CHS Naringenin Naringenin NaringeninChalcone->Naringenin CHI Dihydrokaempferol Dihydrokaempferol Naringenin->Dihydrokaempferol F3H Dihydroquercetin Dihydroquercetin Dihydrokaempferol->Dihydroquercetin F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS

Diagram 1: Biosynthetic pathway from L-Phenylalanine to Quercetin.
The Final Step: 7-O-Glycosylation of Quercetin

The conversion of quercetin to Quercimeritrin is catalyzed by a specific UDP-glycosyltransferase (UGT), namely a flavonoid 7-O-glucosyltransferase (F7GT) .[6][7] This enzyme facilitates the transfer of a glucose moiety from UDP-glucose to the 7-hydroxyl group of quercetin.[8][9]

Quercimeritrin_Final_Step Quercetin Quercetin Quercimeritrin Quercimeritrin (Quercetin-7-O-glucoside) Quercetin->Quercimeritrin Flavonoid 7-O-glucosyltransferase (F7GT) UDP_Glucose UDP-Glucose UDP_Glucose->Quercimeritrin Flavonoid 7-O-glucosyltransferase (F7GT) UDP UDP

Diagram 2: The final enzymatic step in Quercimeritrin biosynthesis.

Quantitative Data on Flavonoid 7-O-Glucosyltransferases

The efficiency of Quercimeritrin biosynthesis is dependent on the kinetic properties of the involved F7GTs. Several studies have characterized these enzymes from various plant sources. The table below summarizes key kinetic parameters.

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (s-1M-1)Reference
Arabidopsis thaliana (AtGT-2)Quercetin---[8]
Citrus sinensis (CsUGT76F1)Quercetin36.78--[10]
Vitis vinifera (VvGT1)Quercetin31~0.0016~51.6[11]

Note: Data for AtGT-2's kcat and kcat/Km were not provided in the cited source, and the relative conversion rate for quercetin was lower than for other flavonoids. For VvGT1, the activity with quercetin was 2% of that with the preferred substrate, cyanidin.

Transcriptional Regulation of Quercimeritrin Biosynthesis

The biosynthesis of flavonoids, including Quercimeritrin, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex of transcription factors, primarily from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families.[12][13] The expression of genes encoding F7GTs is often induced by developmental cues and environmental stresses such as UV-B radiation.[14] For instance, in Chinese bayberry, the transcript level of MrMYB12 was induced by UV-B irradiation and was correlated with a high accumulation of quercetin derivatives.[14]

Transcriptional_Regulation cluster_signals Signals cluster_tfs Transcription Factors cluster_genes Structural Genes cluster_products Products UVB UV-B Light MYB R2R3-MYB UVB->MYB bHLH bHLH UVB->bHLH WD40 WD40 UVB->WD40 Development Developmental Cues Development->MYB Development->bHLH Development->WD40 F7GT_gene F7GT Gene MYB->F7GT_gene bHLH->F7GT_gene WD40->MYB WD40->bHLH F7GT_protein F7GT Protein F7GT_gene->F7GT_protein Transcription & Translation Quercimeritrin Quercimeritrin F7GT_protein->Quercimeritrin Enzymatic Reaction

Diagram 3: Simplified model of the transcriptional regulation of F7GT gene expression.

Experimental Protocols

Extraction and Quantification of Quercimeritrin from Plant Material

This protocol outlines a general procedure for the extraction and quantification of Quercimeritrin from plant tissue using High-Performance Liquid Chromatography (HPLC).

4.1.1. Materials and Reagents

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • 80% Methanol (B129727)

  • Quercimeritrin standard

  • HPLC grade acetonitrile

  • HPLC grade water with 0.1% formic acid

  • 0.22 µm syringe filters

4.1.2. Extraction Procedure

  • Grind 100 mg of plant tissue to a fine powder in liquid nitrogen.

  • Add 1 mL of 80% methanol to the powdered tissue.

  • Vortex the mixture for 1 minute and sonicate for 30 minutes in a water bath.

  • Centrifuge the mixture at 13,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction of the pellet with another 1 mL of 80% methanol and combine the supernatants.

  • Filter the combined supernatant through a 0.22 µm syringe filter before HPLC analysis.

4.1.3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

  • Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid). A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-100% B; 30-35 min, 100% B; 35-40 min, 100-5% B.

  • Flow Rate: 1.0 mL/min.[16]

  • Detection Wavelength: 350 nm (near the absorbance maximum for flavonols).

  • Injection Volume: 20 µL.[15]

  • Quantification: Create a standard curve using a series of known concentrations of Quercimeritrin standard to quantify the amount in the plant extracts.

HPLC_Workflow start Start: Plant Tissue Sample grind Grind in Liquid Nitrogen start->grind extract Extract with 80% Methanol (Vortex and Sonicate) grind->extract centrifuge Centrifuge extract->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant repeat_extraction Repeat Extraction of Pellet centrifuge->repeat_extraction combine_supernatants Combine Supernatants collect_supernatant->combine_supernatants repeat_extraction->combine_supernatants filter Filter (0.22 µm syringe filter) combine_supernatants->filter hplc HPLC Analysis filter->hplc quantify Quantification (using standard curve) hplc->quantify end End: Quercimeritrin Concentration quantify->end

Diagram 4: Experimental workflow for Quercimeritrin extraction and quantification.
Enzymatic Assay of Flavonoid 7-O-Glucosyltransferase

This protocol describes a method for determining the activity of a recombinant F7GT enzyme.

4.2.1. Materials and Reagents

  • Purified recombinant F7GT enzyme

  • Quercetin

  • UDP-glucose

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Methanol (to stop the reaction)

4.2.2. Assay Procedure [17]

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 1 mM DTT (optional, to maintain enzyme stability)

    • 100 µM Quercetin (dissolved in a small amount of DMSO and diluted in buffer)

    • 2 mM UDP-glucose

  • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Start the reaction by adding a known amount of purified F7GT enzyme.

  • Incubate at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC (as described in section 4.1.3) to separate and quantify the Quercimeritrin product.

Cloning and Expression of a Flavonoid 7-O-Glucosyltransferase Gene

This protocol provides a general workflow for the heterologous expression of an F7GT gene in E. coli.

4.3.1. Gene Cloning

  • RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissue known to produce Quercimeritrin. Synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Design primers based on a known or putative F7GT gene sequence. Amplify the full-length coding sequence (CDS) from the cDNA using PCR.

  • Vector Ligation: Clone the PCR product into a suitable expression vector (e.g., pGEX or pET series) containing an inducible promoter and an affinity tag (e.g., GST or His-tag) for purification.[8]

  • Transformation: Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

4.3.2. Protein Expression and Purification

  • Culture Growth: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM. Grow the culture for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells by sonication or using a French press.

  • Affinity Purification: Centrifuge the lysate to remove cell debris. Purify the recombinant F7GT protein from the soluble fraction using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).

  • Verification: Verify the purity and size of the recombinant protein using SDS-PAGE.

Conclusion

The biosynthesis of Quercimeritrin is a well-defined pathway involving the general flavonoid pathway followed by a specific 7-O-glucosylation of quercetin. The key enzyme, flavonoid 7-O-glucosyltransferase, is a member of the large UDP-glycosyltransferase family. The production of Quercimeritrin is subject to complex transcriptional regulation, offering opportunities for metabolic engineering to enhance its yield in plants or microbial systems. The protocols provided in this guide offer a framework for the extraction, quantification, and enzymatic characterization of Quercimeritrin and its biosynthetic machinery, facilitating further research into its biological functions and potential applications.

References

Physical and chemical properties of Quercimeritrin standard

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Quercimeritrin

Quercimeritrin, a significant flavonoid glycoside, is the 7-O-β-D-glucoside of quercetin (B1663063). It is a naturally occurring compound found in a variety of plants, including cotton (Gossypium herbaceum) and certain species of chrysanthemum.[1] This document provides a comprehensive overview of the physical and chemical properties of the Quercimeritrin standard, intended for researchers, scientists, and professionals in the field of drug development. The guide details its structural characteristics, physicochemical parameters, spectral data, and relevant experimental protocols, alongside its biological activities.

Chemical and Physical Properties

Quercimeritrin is a polyketide belonging to the flavonoid class of compounds.[2] Structurally, it consists of the flavonol quercetin linked to a β-D-glucopyranosyl residue at the 7-position.[2][3] The anhydrous form is noted to be hygroscopic.[1]

General and Physical Properties of Quercimeritrin
PropertyValueSource(s)
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[2]
Synonyms Quercimeritroside, Quercetin 7-O-beta-D-glucoside, Quercetin 7-glucoside, C.I. 75710[2][4]
CAS Number 491-50-9[1][2][5]
Molecular Formula C₂₁H₂₀O₁₂[2][4][5]
Molecular Weight 464.38 g/mol (or 464.4 g/mol )[1][2][4]
Exact Mass 464.0955 Da[5]
Appearance Yellow plates (from aqueous pyridine); Crystalline solid[1][4]
Melting Point 247-249 °C[1]
Boiling Point 859.2 ± 65.0 °C (Predicted)[3]
Density 1.809 ± 0.06 g/cm³ (Predicted)[3][6]
pKa 5.92 ± 0.40 (Predicted)[3]
Solubility of Quercimeritrin
SolventSolubilitySource(s)
Cold Water Practically insoluble[1]
Hot Water More soluble[1]
Methanol Soluble[1]
Aqueous Alkaline Solutions Soluble (with deep yellow color)[1]
Dimethylformamide (DMF) 10 mg/mL[4]
Dimethyl Sulfoxide (DMSO) 10 mg/mL - 25 mg/mL[4][6]
Phosphate-Buffered Saline (PBS, pH 7.2) 0.3 mg/mL[4]

Spectral Data

The structural elucidation and confirmation of Quercimeritrin rely on various spectroscopic techniques.

UV-Visible Spectroscopy

In ethanol (B145695), Quercimeritrin exhibits two main absorption maxima.[1]

  • λmax (Ethanol): 256-257 nm, 372 nm[1][4]

The UV-Vis spectrum of the aglycone, quercetin, in 50% aqueous ethanol also shows two primary bands at 256 nm and 374 nm.[7] These bands are attributed to the benzoyl (Ring A) and cinnamoyl (Ring B) systems of the flavonoid structure, respectively.[8]

Infrared (IR) Spectroscopy
  • ~3400 cm⁻¹: O-H stretching vibrations from phenolic groups.[9]

  • ~1659 cm⁻¹: C=O (carbonyl) stretching of the γ-pyrone ring.[9]

  • ~1605 cm⁻¹: C=C stretching of the aromatic rings.[9]

  • ~1240 cm⁻¹: C-O-C (ether) stretching.[9]

  • Below 1200 cm⁻¹: Fingerprint region with various C-H and O-H bending vibrations.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed NMR data for Quercimeritrin is limited in the provided search results. However, the ¹H NMR spectrum of its aglycone, quercetin, in DMSO reveals key signals:

  • Aromatic Protons (6.0-7.7 ppm): Signals corresponding to the protons on the A and B rings.[11]

  • Hydroxyl Protons (9.1-12.3 ppm): Broad signals for the phenolic hydroxyl groups. The C5-OH proton is typically shifted downfield due to intramolecular hydrogen bonding with the C4-carbonyl group.[11] The presence of the glucose moiety in Quercimeritrin would introduce additional signals in the 3.0-5.5 ppm range, corresponding to the sugar protons.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of Quercimeritrin. In ESI-MS/MS analysis, a characteristic fragmentation involves the loss of the glucose moiety. The fragmentation pattern for Quercimeritrin would show a precursor ion at m/z 463 [M-H]⁻ in negative ion mode, which upon fragmentation would yield a product ion at m/z 301, corresponding to the deprotonated quercetin aglycone.[12]

Experimental Protocols

Hydrolysis for Structural Analysis

A standard method to confirm the structure of flavonoid glycosides is acid hydrolysis.

  • Reagent: 7% Sulfuric Acid (H₂SO₄).[1]

  • Procedure: Dissolve Quercimeritrin in the acidic solution and heat.

  • Analysis: The reaction is monitored for the cleavage of the glycosidic bond.

  • Products: The hydrolysis of Quercimeritrin yields one mole of the aglycone quercetin and one mole of D-glucose, which can be identified using chromatographic techniques (e.g., TLC, HPLC) by comparison with authentic standards.[1]

Quantification of Anti-Inflammatory Activity

The anti-inflammatory properties of Quercimeritrin can be assessed by measuring its effect on key inflammatory mediators in cell culture.[4]

  • Cell Line: RAW 264.7 murine macrophage cells.[4]

  • Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS).[4]

  • Treatment: Treat the cells with varying concentrations of Quercimeritrin (e.g., 15 and 30 µg/mL).[4]

  • Analysis: After a suitable incubation period, lyse the cells and collect the protein. Use Western blotting or ELISA to quantify the protein levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] A reduction in the levels of these proteins compared to the LPS-only control indicates anti-inflammatory activity.

Workflow for Anti-Inflammatory Assay

G cluster_prep Cell Preparation cluster_treat Treatment cluster_analysis Analysis c1 Seed RAW 264.7 cells c2 Incubate for 24h c1->c2 t1 Add LPS to induce inflammation c2->t1 t2 Add Quercimeritrin (test) or Vehicle (control) t1->t2 t3 Incubate for specified time t2->t3 a1 Collect cell lysates t3->a1 a2 Measure protein concentration a1->a2 a3 Western Blot / ELISA for iNOS & COX-2 a2->a3 a4 Quantify protein levels a3->a4

Caption: Workflow for assessing the anti-inflammatory effect of Quercimeritrin.

Biological Activity and Signaling Pathways

Quercimeritrin exhibits a range of biological activities, primarily attributed to its antioxidant and anti-inflammatory properties.[3][4][5] As an antioxidant, it can scavenge free radicals and reduce cellular reactive oxygen species (ROS) production.[4] Its anti-inflammatory effects are mediated, in part, by its ability to downregulate the expression of pro-inflammatory proteins.

Inhibition of Inflammatory Mediators

In inflammatory conditions, stimuli like LPS trigger signaling cascades that lead to the upregulation of enzymes such as iNOS and COX-2. These enzymes are responsible for producing nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation. Quercimeritrin has been shown to inhibit the expression of both iNOS and COX-2 in LPS-stimulated macrophages.[4] This inhibitory action helps to reduce the inflammatory response.

G LPS LPS (Inflammatory Stimulus) Pathway Signaling Cascade (e.g., NF-κB) LPS->Pathway iNOS iNOS Expression Pathway->iNOS COX2 COX-2 Expression Pathway->COX2 Inflammation Inflammatory Response iNOS->Inflammation COX2->Inflammation Quercimeritrin Quercimeritrin Quercimeritrin->iNOS Quercimeritrin->COX2

Caption: Quercimeritrin's inhibition of iNOS and COX-2 expression.

References

Quercimeritrin (CAS No. 491-50-9): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Properties, Biological Activities, and Mechanisms of Action of a Promising Flavonoid Glycoside

Abstract

Quercimeritrin (B192231), a flavonoid glycoside with the CAS number 491-50-9, is a naturally occurring compound found in various plant species. As a derivative of the well-studied flavonol quercetin (B1663063), quercimeritrin has garnered interest for its potential therapeutic applications, including antioxidant, anti-inflammatory, and anti-diabetic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on quercimeritrin, focusing on its chemical and physical properties, biological activities with available quantitative data, and known mechanisms of action. Detailed experimental protocols for key assays are provided, and relevant signaling pathways are visualized to support further research and drug development efforts. It is important to note that while research on quercimeritrin is ongoing, much of the detailed mechanistic understanding is extrapolated from studies on its aglycone, quercetin. This guide will clearly distinguish between data specific to quercimeritrin and that of its more extensively studied counterpart.

Chemical and Physical Properties

Quercimeritrin, also known as quercetin-7-O-β-D-glucopyranoside, is a glycoside of quercetin where a glucose molecule is attached at the 7-hydroxyl position. This structural feature significantly influences its solubility, bioavailability, and metabolic fate compared to its aglycone, quercetin.

PropertyValueReference
CAS Number 491-50-9
Molecular Formula C₂₁H₂₀O₁₂[1]
Molecular Weight 464.38 g/mol
IUPAC Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one
Appearance Yellow crystalline powder
Melting Point 247-249 °C
Solubility Soluble in DMSO and methanol (B129727).
InChI Key BBFYUPYFXSSMNV-HMGRVEAOSA-N

Biological Activities and Mechanisms of Action

Quercimeritrin has demonstrated a range of biological activities, primarily linked to its antioxidant, anti-inflammatory, and metabolic regulatory effects.

Anti-diabetic Activity: α-Glucosidase Inhibition

One of the most specifically documented activities of Quercimeritrin is its selective inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By inhibiting this enzyme, Quercimeritrin can delay glucose absorption and help manage postprandial hyperglycemia.

ParameterValueEnzyme SourceReference
IC₅₀ (α-Glucosidase) 79.88 µMSaccharomyces cerevisiae[2]
IC₅₀ (α-Amylase) >250 µMPorcine pancreatic[2]
Inhibition Type CompetitiveSaccharomyces cerevisiae[2]

This selective inhibition of α-glucosidase over α-amylase suggests a favorable profile for reducing side effects commonly associated with non-selective carbohydrate-hydrolyzing enzyme inhibitors.[2]

G cluster_prep Preparation cluster_assay Assay Enzyme Solution Enzyme Solution Pre-incubation Pre-incubation Enzyme Solution->Pre-incubation Substrate Solution Substrate Solution Incubation Incubation Substrate Solution->Incubation Quercimeritrin Solution Quercimeritrin Solution Quercimeritrin Solution->Pre-incubation Pre-incubation->Incubation Add Substrate Reaction Stop Reaction Stop Incubation->Reaction Stop Add Stop Solution Measurement Measurement Reaction Stop->Measurement Measure Absorbance

Figure 1: Workflow for α-Glucosidase Inhibition Assay.

Anti-inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of Quercimeritrin is limited, its potential is strongly suggested by studies on its aglycone, quercetin. Quercetin is known to modulate key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[3][4] It is hypothesized that Quercimeritrin may exert its anti-inflammatory effects following enzymatic hydrolysis to quercetin in vivo.[5]

Quercetin has been shown to inhibit the activation of NF-κB, a critical transcription factor for pro-inflammatory gene expression.[6] This inhibition can occur through the prevention of IκBα degradation, which otherwise releases NF-κB to translocate to the nucleus.

G Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylates & Degrades NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Quercetin Quercetin Quercetin->IKK Inhibits

Figure 2: Quercetin's Inhibition of the NF-κB Signaling Pathway.

Quercetin can also influence the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation. Studies have shown that quercetin can inhibit the phosphorylation of key MAPK proteins like p38 and JNK.[3][7]

G Cellular Stress Cellular Stress MAPKKK MAPKKK Cellular Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates p38/JNK p38/JNK MAPKK->p38/JNK Phosphorylates Inflammatory Response Inflammatory Response p38/JNK->Inflammatory Response Quercetin Quercetin Quercetin->MAPKK Inhibits

Figure 3: Quercetin's Modulation of the MAPK Signaling Pathway.

Antioxidant Activity
AssayIC₅₀ of QuercetinReference
DPPH Radical Scavenging ~10 µg/mL[9]
ABTS Radical Scavenging ~1.89 µg/mL[10]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities of Quercimeritrin.

α-Glucosidase Inhibition Assay

This protocol is adapted from a study that determined the α-glucosidase inhibitory activity of Quercimeritrin.[2]

  • Materials:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Quercimeritrin

    • Acarbose (positive control)

    • Potassium phosphate (B84403) buffer (100 mM, pH 6.8)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of Quercimeritrin in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations.

    • In a 96-well plate, add 50 µL of the Quercimeritrin solution to each well.

    • Add 50 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer) to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of pNPG solution (1 mM in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of Quercimeritrin.

DPPH Radical Scavenging Assay (Representative Protocol)

This is a general protocol for assessing antioxidant activity.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

    • Quercimeritrin

    • Ascorbic acid (positive control)

    • Methanol

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of Quercimeritrin in methanol.

    • In a 96-well plate, add 100 µL of the Quercimeritrin solution to each well.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The percentage of scavenging activity is calculated as: % Scavenging = [(A_blank - A_sample) / A_blank] x 100, where A_blank is the absorbance of the DPPH solution without the sample.

    • The IC₅₀ value is calculated from the concentration-response curve.

Anti-inflammatory Assay in RAW 264.7 Macrophages (Representative Protocol)

This protocol describes a general method to assess the anti-inflammatory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Lipopolysaccharide (LPS)

    • Quercimeritrin

    • Griess Reagent

    • 96-well cell culture plate

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of Quercimeritrin for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • To 50 µL of supernatant, add 50 µL of Griess Reagent.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify NO production by comparing with a sodium nitrite (B80452) standard curve.

Pharmacokinetics and Bioavailability

Specific pharmacokinetic data for Quercimeritrin is not extensively available. However, studies on its aglycone, quercetin, indicate poor oral bioavailability due to extensive metabolism in the intestine and liver. The glycosylation of quercetin to form quercimeritrin is expected to increase its water solubility, which may affect its absorption and metabolic profile. It is generally understood that flavonoid glycosides are often hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone before absorption.

Conclusion and Future Directions

Quercimeritrin (CAS No. 491-50-9) is a flavonoid glycoside with demonstrated selective inhibitory activity against α-glucosidase, highlighting its potential as a therapeutic agent for managing type 2 diabetes. Its antioxidant and anti-inflammatory properties, largely inferred from studies on its aglycone quercetin, suggest a broader therapeutic potential. However, a significant gap exists in the literature regarding direct evidence for Quercimeritrin's quantitative biological activities and its specific effects on key signaling pathways.

Future research should focus on:

  • Conducting comprehensive in vitro studies to determine the IC₅₀ values of Quercimeritrin for various antioxidant and anti-inflammatory markers.

  • Investigating the direct effects of Quercimeritrin on inflammatory signaling pathways such as NF-κB and MAPK in relevant cell models.

  • Performing in vivo studies to evaluate the efficacy of Quercimeritrin in animal models of diabetes, inflammation, and oxidative stress.

  • Conducting detailed pharmacokinetic and bioavailability studies of Quercimeritrin to understand its absorption, distribution, metabolism, and excretion profile.

A deeper understanding of the specific biological activities and mechanisms of Quercimeritrin will be crucial for its potential development as a therapeutic agent. This technical guide serves as a foundational resource to facilitate these future research endeavors.

References

Biological Activity of Quercetin 7-O-beta-D-glucoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercetin (B1663063) 7-O-beta-D-glucoside (Q7G), a naturally occurring flavonoid glycoside, is a derivative of the well-studied aglycone, quercetin. Found in various plants, Q7G has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of the known biological effects of Q7G, with a focus on its antioxidant, anti-inflammatory, and potential anticancer properties. The information is presented to aid researchers and professionals in drug discovery and development in their understanding of this promising compound.

Antioxidant Activity

Quercetin 7-O-beta-D-glucoside exhibits significant antioxidant properties, contributing to its potential health benefits by mitigating oxidative stress.

Quantitative Antioxidant Data

The antioxidant capacity of Q7G has been quantified using various assays. The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method to assess the antioxidant potential of a compound.

Assay Compound Result Reference
Oxygen Radical Absorbance Capacity (ORAC)Quercetin 7-O-beta-D-glucoside18 ± 4 μmol Trolox® equivalents (TE)/μmol[1][2]
Experimental Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of a compound to quench peroxyl radicals, thus preventing the decay of a fluorescent probe.

Principle: This assay is based on the inhibition of the peroxyl-radical-induced oxidation of a fluorescent probe (fluorescein) by an antioxidant. The decay of fluorescence is recorded, and the antioxidant capacity is quantified by comparing the area under the curve (AUC) to that of a standard antioxidant, Trolox.

Materials:

  • Quercetin 7-O-beta-D-glucoside

  • Trolox® (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein (B123965) sodium salt

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride)

  • Phosphate (B84403) buffer (75 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Q7G in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions in phosphate buffer.

    • Prepare a series of Trolox® standards (e.g., 6.25, 12.5, 25, 50 μM) in phosphate buffer.

    • Prepare a working solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer.

  • Assay:

    • To each well of a 96-well black microplate, add 25 µL of either the sample (Q7G), Trolox® standard, or phosphate buffer (for blank).

    • Add 150 µL of the fluorescein working solution to all wells.

    • Incubate the plate at 37°C for 30 minutes in the microplate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

    • Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 2 minutes for at least 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.

    • Subtract the AUC of the blank from the AUC of the samples and standards.

    • Plot a standard curve of net AUC versus Trolox® concentration.

    • Determine the Trolox® equivalents (TE) of the Q7G sample from the standard curve. The results are expressed as µmol TE per µmol of Q7G.

G ORAC Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_q7g Prepare Q7G dilutions add_samples Add 25 µL of Q7G/Trolox/Blank to wells prep_q7g->add_samples prep_trolox Prepare Trolox standards prep_trolox->add_samples prep_fluor Prepare Fluorescein solution add_fluor Add 150 µL of Fluorescein to all wells prep_fluor->add_fluor prep_aaph Prepare AAPH solution add_aaph Add 25 µL of AAPH to initiate reaction prep_aaph->add_aaph add_samples->add_fluor incubate Incubate at 37°C for 30 min add_fluor->incubate incubate->add_aaph read_fluorescence Read fluorescence (Ex: 485 nm, Em: 520 nm) every 2 min for 60 min add_aaph->read_fluorescence calc_auc Calculate Area Under the Curve (AUC) read_fluorescence->calc_auc plot_curve Plot Trolox standard curve (Net AUC vs. Concentration) calc_auc->plot_curve determine_te Determine Trolox Equivalents (TE) for Q7G plot_curve->determine_te

Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.

Anti-inflammatory Activity

Q7G has demonstrated potent anti-inflammatory effects by modulating key inflammatory mediators.

Quantitative Anti-inflammatory Data

Studies have shown that Q7G can inhibit the expression of pro-inflammatory enzymes in a dose-dependent manner.

Cell Line Stimulant Target Concentration of Q7G Inhibition Reference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Inducible Nitric Oxide Synthase (iNOS)15 and 30 µg/mL~95%[3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Cyclooxygenase-2 (COX-2)Not specifiedInhibition observed[1][2]
Experimental Protocol: Western Blot for iNOS and COX-2 Expression

Western blotting is a widely used technique to detect and quantify the expression of specific proteins, such as iNOS and COX-2, in cell lysates.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Quercetin 7-O-beta-D-glucoside

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed cells in 6-well plates and allow them to adhere.

    • Pre-treat the cells with different concentrations of Q7G for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control and an LPS-only control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of iNOS and COX-2 to the loading control (β-actin).

Signaling Pathway

Q7G exerts its anti-inflammatory effects by inhibiting the signaling pathway that leads to the expression of iNOS and COX-2, which are key enzymes in the inflammatory response.

G Anti-inflammatory Signaling Pathway of Q7G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_COX2_gene iNOS & COX-2 Gene Expression iNOS_COX2_protein iNOS & COX-2 Protein iNOS_COX2_gene->iNOS_COX2_protein Inflammation Inflammation iNOS_COX2_protein->Inflammation Q7G Quercetin 7-O-beta-D-glucoside Q7G->iNOS_COX2_gene Inhibits

Q7G inhibits the expression of iNOS and COX-2, key inflammatory enzymes.

Anticancer Activity

While much of the research on the anticancer effects of flavonoids has focused on quercetin, the aglycone, these findings provide a strong rationale for investigating Q7G. It is plausible that Q7G exerts its own anticancer effects or acts as a prodrug, being hydrolyzed to quercetin in vivo. The primary signaling pathways implicated in the anticancer effects of quercetin include the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK pathways.[4]

Potential Signaling Pathways Modulated by Q7G (inferred from Quercetin)

G Potential Anticancer Signaling Pathways Modulated by Q7G cluster_pi3k PI3K/Akt/mTOR Pathway cluster_wnt Wnt/β-catenin Pathway cluster_mapk MAPK/ERK Pathway Q7G Quercetin 7-O-beta-D-glucoside PI3K PI3K Q7G->PI3K Inhibits beta_catenin β-catenin Q7G->beta_catenin Inhibits ERK ERK Q7G->ERK Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Frizzled->beta_catenin TCF_LEF TCF/LEF beta_catenin->TCF_LEF TCF_LEF->Cell_Proliferation Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK ERK->Cell_Proliferation

Potential anticancer mechanisms of Q7G, inferred from quercetin studies.

Other Biological Activities

Antibacterial Activity

Quercetin 7-O-beta-D-glucoside has demonstrated antibacterial activity against various strains of Staphylococcus.

Bacterial Strain Activity MIC (µg/mL) Reference
Staphylococcus aureus (methicillin-susceptible)Moderate250[5]
Staphylococcus aureus (methicillin-resistant)Moderate500[5]
Staphylococcus aureus (vancomycin-intermediate)Good125-250[5]
Staphylococcus saprophyticus (oxacillin-resistant)Good62.5-125[5]
Staphylococcus aureus (vancomycin-resistant)Weak500-1000[5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The growth is assessed after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Quercetin 7-O-beta-D-glucoside

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Grow a fresh culture of the test bacteria.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution:

    • Prepare a stock solution of Q7G.

    • Perform a two-fold serial dilution of Q7G in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the Q7G dilutions.

    • Include a positive control (inoculum without Q7G) and a negative control (broth without inoculum).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of Q7G that shows no visible growth.

    • Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which a significant inhibition of growth is observed compared to the positive control.

Conclusion

Quercetin 7-O-beta-D-glucoside is a multifaceted natural compound with promising biological activities. Its demonstrated antioxidant and anti-inflammatory properties, coupled with its potential as an anticancer and antibacterial agent, make it a compelling candidate for further research and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for scientists and researchers aiming to explore the therapeutic potential of Q7G. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Quercimeritrin: A Selective α-Glucosidase Inhibitor for Postprandial Hyperglycemia Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Quercimeritrin (B192231), a flavonoid glycoside, has emerged as a potent and selective inhibitor of α-glucosidase, an intestinal enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. By impeding this process, quercimeritrin effectively delays carbohydrate digestion and subsequent glucose absorption, offering a promising therapeutic strategy for the management of postprandial hyperglycemia, a key concern in type 2 diabetes. This technical guide provides a comprehensive overview of the inhibitory activity of quercimeritrin, including its selectivity, mechanism of action, and detailed experimental protocols for its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration and advancement of quercimeritrin as a potential therapeutic agent.

Introduction

Postprandial hyperglycemia, the sharp increase in blood glucose levels following a meal, is a critical factor in the pathophysiology of type 2 diabetes and its associated complications. A primary therapeutic approach to mitigate this is the inhibition of α-glucosidase. While existing α-glucosidase inhibitors, such as acarbose (B1664774), are effective, they are often associated with gastrointestinal side effects due to the concurrent inhibition of α-amylase.

Quercimeritrin (Quercetin 7-O-beta-D-glucoside) has demonstrated a remarkable selectivity in inhibiting α-glucosidase with minimal effect on α-amylase.[1][2][3] This selectivity suggests a potential for a better-tolerated therapeutic agent with reduced side effects.[1][3] This guide delves into the quantitative data supporting this selectivity, the underlying inhibitory mechanism, and the detailed methodologies required to assess its efficacy.

Quantitative Inhibitory Activity

The inhibitory potential of quercimeritrin against α-glucosidase has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. Comparative analysis with the non-selective inhibitor acarbose highlights the superior selectivity of quercimeritrin.

Compound α-Glucosidase IC50 (µM) α-Amylase IC50 (µM) Selectivity Index (α-Amylase IC50 / α-Glucosidase IC50)
Quercimeritrin79.88[1][2]>250[1][2]>3.13
AcarboseSignificantly higher than Quercimeritrin[3]Significantly lower than Quercimeritrin[3]Not Applicable (Non-selective)

Table 1: Comparative Inhibitory Activity of Quercimeritrin and Acarbose. The data clearly illustrates quercimeritrin's potent inhibition of α-glucosidase and its weak activity against α-amylase, establishing its profile as a selective α-glucosidase inhibitor.

Mechanism of Selective Inhibition

The selective inhibition of α-glucosidase by quercimeritrin is attributed to its strong binding affinity to the enzyme's active pocket through non-covalent interactions.[1][2][3] Molecular docking and kinetic studies have revealed that quercimeritrin interacts with key amino acid residues within the active site of α-glucosidase, leading to a conformational change that hinders substrate binding and subsequent catalysis.[3] This interaction is primarily driven by hydrogen bonds.[3]

Mechanism of Selective α-Glucosidase Inhibition by Quercimeritrin Quercimeritrin Quercimeritrin Complex Quercimeritrin-α-Glucosidase Complex (Inactive) Quercimeritrin->Complex Binds to Active Site (Non-covalent) aGlucosidase α-Glucosidase (Active Site) aGlucosidase->Complex Glucose Glucose (Product) aGlucosidase->Glucose Hydrolysis Inhibition Inhibition of Carbohydrate Digestion Complex->Inhibition Carbohydrates Complex Carbohydrates (Substrate) Carbohydrates->aGlucosidase Substrate Binding (Blocked) Carbohydrates->aGlucosidase

Caption: Quercimeritrin selectively binds to the active site of α-glucosidase.

Experimental Protocols

This section provides a detailed methodology for the in vitro assessment of α-glucosidase inhibition, a crucial experiment for evaluating the efficacy of compounds like quercimeritrin.

In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining α-glucosidase inhibitory activity.

4.1.1. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • Quercimeritrin (test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

4.1.2. Preparation of Solutions

  • Enzyme Solution: Dissolve α-glucosidase in phosphate buffer to a final concentration of 2 U/mL.

  • Substrate Solution: Dissolve pNPG in phosphate buffer to a final concentration of 1 mM.

  • Test Compound and Control Solutions: Prepare a stock solution of quercimeritrin in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations for the assay. Prepare acarbose solutions in a similar manner.

4.1.3. Assay Procedure

  • Add 20 µL of the test compound solution (or positive control/blank) to the wells of a 96-well microplate.

  • Add 20 µL of the α-glucosidase enzyme solution to each well.

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate solution to each well.

  • Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

4.1.4. Data Analysis

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (enzyme, buffer, and substrate without inhibitor).

  • A_sample is the absorbance of the sample (enzyme, buffer, substrate, and test compound).

The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against different concentrations of the test compound.

Experimental Workflow for α-Glucosidase Inhibition Assay Start Start Prepare Prepare Solutions: - Enzyme (α-glucosidase) - Substrate (pNPG) - Inhibitor (Quercimeritrin) - Control (Acarbose) Start->Prepare Dispense Dispense Inhibitor/Control (20 µL) into 96-well plate Prepare->Dispense AddEnzyme Add α-Glucosidase (20 µL) Dispense->AddEnzyme Incubate1 Incubate (37°C, 5 min) AddEnzyme->Incubate1 AddSubstrate Add pNPG Substrate (20 µL) Incubate1->AddSubstrate Incubate2 Incubate (37°C, 20 min) AddSubstrate->Incubate2 StopReaction Add Stop Solution (Na₂CO₃, 50 µL) Incubate2->StopReaction ReadAbsorbance Measure Absorbance (405 nm) StopReaction->ReadAbsorbance Calculate Calculate % Inhibition and IC50 Value ReadAbsorbance->Calculate End End Calculate->End

Caption: A step-by-step workflow for the in vitro α-glucosidase inhibition assay.

In Vivo Efficacy

Animal studies have corroborated the in vitro findings, demonstrating that quercimeritrin can effectively control postprandial blood glucose levels in vivo.[1][3] In starch load tests on mice, quercimeritrin significantly inhibited the rise in blood glucose, with an efficacy comparable to that of acarbose but without the associated side effects.[1][3]

Future Directions

The selective α-glucosidase inhibitory activity of quercimeritrin positions it as a strong candidate for further preclinical and clinical development. Future research should focus on:

  • Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Long-term toxicity and safety studies.

  • Formulation development to optimize its bioavailability and delivery.

  • Clinical trials to evaluate its efficacy and safety in human subjects with type 2 diabetes.

Conclusion

Quercimeritrin presents a compelling profile as a selective α-glucosidase inhibitor. Its potent and selective action, coupled with promising in vivo data, underscores its potential as a novel therapeutic agent for the management of postprandial hyperglycemia. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic benefits of this promising natural compound.

References

The Core Anti-inflammatory Mechanisms of Quercimeritrin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin (B192231), a glycosidic form of the flavonoid quercetin (B1663063), demonstrates significant anti-inflammatory properties. Predominantly acting as a prodrug, quercimeritrin is metabolized by the intestinal microbiota into its aglycone form, quercetin, which is responsible for the majority of its systemic anti-inflammatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of quercimeritrin, with a focus on its impact on key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NLRP3 inflammasome. Detailed experimental protocols for investigating these mechanisms are provided, alongside a compilation of quantitative data to support further research and development.

Introduction: Quercimeritrin as a Prodrug

Quercimeritrin (quercetin-3-O-rhamnoside) is a flavonoid glycoside found in numerous plant species. While it can be absorbed, its bioavailability is generally lower than its aglycone, quercetin. Following oral administration, a significant portion of quercimeritrin reaches the colon, where gut microbiota hydrolyze the rhamnose sugar moiety, releasing quercetin. This biotransformation is a critical step for its systemic anti-inflammatory activity. Therefore, understanding the mechanisms of quercetin is paramount to elucidating the therapeutic potential of quercimeritrin.

Core Anti-inflammatory Mechanisms

The anti-inflammatory effects of quercimeritrin, primarily through its metabolite quercetin, are multifaceted and involve the modulation of several key signaling cascades and inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Quercetin has been shown to potently inhibit this pathway at multiple levels.

  • Inhibition of IκBα Degradation: Quercetin prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action sequesters the NF-κB p65/p50 heterodimer in the cytoplasm, preventing its translocation to the nucleus.

  • Reduced Nuclear Translocation of p65: By stabilizing IκBα, quercetin effectively reduces the amount of the active p65 subunit that can enter the nucleus and bind to the promoter regions of pro-inflammatory genes.

  • Decreased Expression of Pro-inflammatory Genes: The inhibition of NF-κB activation leads to the downregulation of a wide array of pro-inflammatory genes, including those encoding for cytokines (TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκBα Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Genes Induces Transcription Quercimeritrin Quercimeritrin (via Quercetin) Quercimeritrin->IKK Inhibits Quercimeritrin->IkB Prevents Degradation Quercimeritrin->NFkB Inhibits Translocation

Quercimeritrin's Inhibition of the NF-κB Pathway.
Modulation of MAPK Signaling Pathways

MAPK pathways, including ERK, p38, and JNK, are crucial for transducing extracellular signals into cellular responses, including inflammation. Quercetin modulates these pathways to exert its anti-inflammatory effects.

  • Inhibition of p38 and ERK Phosphorylation: In many cell types, quercetin has been observed to inhibit the phosphorylation of p38 and ERK kinases in response to inflammatory stimuli like lipopolysaccharide (LPS).

  • Variable Effects on JNK: The effect of quercetin on the JNK pathway can be cell-type and stimulus-dependent, with some studies reporting inhibition and others showing no significant effect.

  • Downstream Consequences: By inhibiting MAPK signaling, quercetin can reduce the activation of transcription factors like AP-1, which, in concert with NF-κB, drives the expression of pro-inflammatory genes.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Stimuli->Upstream_Kinases p38 p38 Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK p_p38 p-p38 p38->p_p38 P p_ERK p-ERK ERK->p_ERK P p_JNK p-JNK JNK->p_JNK P AP1 AP-1 p_p38->AP1 p_ERK->AP1 p_JNK->AP1 p_AP1 p-AP-1 AP1->p_AP1 P Inflammation Inflammatory Response p_AP1->Inflammation Quercimeritrin Quercimeritrin (via Quercetin) Quercimeritrin->p38 Inhibits Phosphorylation Quercimeritrin->ERK Inhibits Phosphorylation

Modulation of MAPK Signaling by Quercimeritrin.
Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of the pro-inflammatory cytokines IL-1β and IL-18. Quercetin has been shown to be a potent inhibitor of NLRP3 inflammasome activation.

  • Suppression of Priming Signal: By inhibiting the NF-κB pathway, quercetin reduces the expression of NLRP3 and pro-IL-1β, which are essential priming steps for inflammasome activation.

  • Inhibition of Assembly: Quercetin can interfere with the assembly of the NLRP3 inflammasome complex, potentially by inhibiting the oligomerization of the ASC adaptor protein.

  • Reduced Caspase-1 Activation and IL-1β Secretion: The net effect is a significant reduction in the activation of caspase-1 and the subsequent cleavage and secretion of mature IL-1β.

NLRP3_Inflammasome PAMPs_DAMPs PAMPs/DAMPs Signal1 Signal 1 (Priming via NF-κB) PAMPs_DAMPs->Signal1 pro_IL1b pro-IL-1β Signal1->pro_IL1b Upregulates NLRP3_inactive NLRP3 (Inactive) Signal1->NLRP3_inactive Upregulates Signal2 Signal 2 (e.g., ATP, Nigericin) NLRP3_active NLRP3 Inflammasome Assembly Signal2->NLRP3_active Activates IL1b IL-1β (Mature) Caspase1 Caspase-1 NLRP3_active->Caspase1 Cleaves pro_caspase1 pro-Caspase-1 Caspase1->IL1b Cleaves Inflammation Inflammation IL1b->Inflammation Quercimeritrin Quercimeritrin (via Quercetin) Quercimeritrin->Signal1 Inhibits Quercimeritrin->NLRP3_active Inhibits Assembly

Inhibition of the NLRP3 Inflammasome by Quercimeritrin.

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of quercimeritrin and its aglycone, quercetin.

Table 1: In Vitro Anti-inflammatory Activity of Quercimeritrin and Quercetin

CompoundCell LineInflammatory StimulusParameter MeasuredConcentration/Dose% Inhibition / EffectReference
QuercimeritrinRAW264.7LPS (1 µg/mL)NO Production5, 10, 25, 50 µMDose-dependent decrease[1]
QuercimeritrinRAW264.7LPSp-p65, iNOS, COX-25, 10, 25, 50 µMDose-dependent decrease in protein expression[1]
QuercimeritrinRINm5FCytokinesCell Viability5, 10, 20 µMProtective effect[2]
QuercimeritrinRINm5FCytokinesNO Production5, 10, 20 µMSignificant reduction[2]
QuercetinRAW264.7LPSNO Production3.0, 0.3, 0.03 µg/mLSignificant inhibition[3][4]
QuercetinRAW264.7LPSTNF-α, IL-1β, IL-63.0, 0.3, 0.03 µg/mLSignificant reduction[3][4][5]
QuercetinA549CytokinesPGE2 Biosynthesis50 µMStrong inhibition[6]
QuercetinA549CytokinesiNOS protein expression50 µMComplete inhibition[7]

Table 2: In Vivo Anti-inflammatory Activity of Quercimeritrin and Quercetin

CompoundAnimal ModelInflammatory ModelDoseOutcomeReference
QuercetinRatsFormalin-induced paw edema20 mg/kg (oral)Significant anti-inflammatory activity[8]
QuercetinRatsCotton wool granuloma20 mg/kg (oral)Significant anti-inflammatory activity[8]
QuercetinRatsCarrageenan-induced paw edema150 mg/kg (oral)Significant reduction in edema[9][10]
QuercetinMiceDNCB-induced atopic dermatitis50, 100 mg/kg (oral)Anti-inflammatory effects[11]

Detailed Experimental Protocols

The following are generalized protocols for the in vitro assessment of the anti-inflammatory mechanisms of quercimeritrin and quercetin.

NF-κB Activation Assay (Luciferase Reporter Assay)

This assay measures the transcriptional activity of NF-κB.

  • Cell Line: HEK293 or RAW264.7 cells stably or transiently transfected with an NF-κB luciferase reporter plasmid.

  • Protocol:

    • Seed transfected cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of quercimeritrin or quercetin for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) for 6-24 hours.

    • Lyse the cells using a suitable lysis buffer.

    • Add luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer. A decrease in luminescence in treated cells compared to stimulated, untreated cells indicates inhibition of NF-κB activity.[1][7][12][13]

MAPK Phosphorylation Assay (Western Blot)

This method is used to detect the phosphorylation status of MAPK proteins.

  • Cell Line: RAW264.7 macrophages or other relevant cell types.

  • Protocol:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with quercimeritrin or quercetin for 1-2 hours.

    • Stimulate with an inflammatory agent (e.g., LPS) for a short duration (e.g., 15-60 minutes).

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phosphorylated and total p38, ERK, and JNK.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the ratio of phosphorylated to total protein indicates inhibition.

NLRP3 Inflammasome Activation Assay

This protocol assesses the activation of the NLRP3 inflammasome by measuring caspase-1 activity and IL-1β secretion.

  • Cell Line: Bone marrow-derived macrophages (BMDMs) or THP-1 cells (differentiated with PMA).

  • Protocol:

    • Priming (Signal 1): Seed cells in a 24-well plate. Prime the cells with LPS (e.g., 500 ng/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

    • Inhibitor Treatment: Pre-treat the primed cells with quercimeritrin or quercetin for 1 hour.

    • Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (2-5 mM) for 30-60 minutes or Nigericin (5-10 µM) for 45-60 minutes.

    • Sample Collection: Collect the cell culture supernatant.

    • Caspase-1 Activity Assay: Measure caspase-1 activity in the supernatant using a colorimetric or fluorometric assay kit that detects the cleavage of a specific substrate (e.g., YVAD-pNA).[14][15][16]

    • IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatant using an ELISA kit.[17][18][19][20][21]

Conclusion

Quercimeritrin serves as a valuable prodrug for delivering the potent anti-inflammatory agent, quercetin. Its mechanisms of action are centered on the inhibition of key inflammatory pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. This leads to a significant reduction in the production of pro-inflammatory cytokines and mediators. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate and harness the therapeutic potential of quercimeritrin in inflammatory diseases. Further research should focus on the specific pharmacokinetic profile of quercimeritrin and its direct interactions with cellular targets prior to its conversion to quercetin.

References

Quercimeritrin: A Technical Guide to its Role as a Plant Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin (B192231), a glycosylated form of the flavonol quercetin (B1663063), is a widely distributed secondary metabolite in the plant kingdom. As quercetin-7-O-β-D-glucoside, it plays a significant role in plant physiology, particularly in defense mechanisms against biotic and abiotic stresses. This technical guide provides a comprehensive overview of quercimeritrin, covering its biosynthesis, physiological functions, and the signaling pathways it influences. Detailed experimental protocols for its extraction, quantification, and the characterization of its biosynthetic enzyme are provided. Furthermore, this document presents quantitative data on its occurrence and illustrates key pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Flavonoids are a diverse class of polyphenolic compounds synthesized by plants, playing crucial roles in growth, development, and environmental interactions. Among these, quercetin is one of the most abundant and extensively studied flavonols, recognized for its potent antioxidant and anti-inflammatory properties.[1] Quercimeritrin, a water-soluble glycoside of quercetin, is formed by the attachment of a glucose molecule to the 7-hydroxyl group of the quercetin aglycone.[2] This glycosylation is a critical modification that alters the physicochemical properties of quercetin, influencing its stability, solubility, and bioavailability within the plant.[3] This guide delves into the specifics of quercimeritrin as a plant metabolite, distinguishing its roles and properties from its well-known aglycone.

Biosynthesis of Quercimeritrin

The biosynthesis of quercimeritrin is a two-stage process that begins with the synthesis of its aglycone, quercetin, followed by a specific glycosylation step.

Phenylpropanoid Pathway and Quercetin Formation

Quercetin biosynthesis is a well-characterized branch of the phenylpropanoid pathway. The pathway commences with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to 4-coumaroyl-CoA. This intermediate then enters the flavonoid biosynthesis pathway, leading to the formation of naringenin (B18129) chalcone, which is subsequently isomerized to naringenin. A series of hydroxylation and oxidation reactions convert naringenin to dihydroquercetin and finally to quercetin.

Quercetin_Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric Acid->4-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone 4-Coumaroyl-CoA->Naringenin Chalcone CHS Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Dihydroquercetin Dihydroquercetin Naringenin->Dihydroquercetin F3H, F3'H Quercetin Quercetin Dihydroquercetin->Quercetin FLS

Glycosylation of Quercetin to Quercimeritrin

The final step in the formation of quercimeritrin is the regioselective glycosylation of quercetin at the 7-hydroxyl position. This reaction is catalyzed by a specific UDP-glycosyltransferase (UGT), namely a flavonoid 7-O-glucosyltransferase.[3][4] This enzyme utilizes UDP-glucose as the sugar donor to transfer a glucose moiety to the quercetin molecule.

Quercimeritrin_Formation Quercetin Quercetin Quercimeritrin Quercimeritrin Quercetin->Quercimeritrin Flavonoid 7-O-glucosyltransferase UDP-Glucose UDP-Glucose UDP UDP UDP-Glucose->UDP

Physiological Role of Quercimeritrin in Plants

While much of the research has focused on quercetin, it is understood that its glycosides, like quercimeritrin, are the predominant forms found in planta. Glycosylation generally enhances water solubility and stability, suggesting that quercimeritrin may function as a transport and storage form of quercetin, readily mobilized upon stress.

Antioxidant Activity and Stress Response

Quercetin and its glycosides are potent antioxidants that play a crucial role in mitigating oxidative stress caused by various biotic and abiotic factors such as pathogens, UV radiation, and salinity.[1][5] They can scavenge reactive oxygen species (ROS) directly and also influence the activity of antioxidant enzymes.[6] While direct comparative studies on the in-planta antioxidant activity of quercimeritrin versus quercetin are limited, studies on other quercetin glycosides suggest that the glycosylation pattern can influence antioxidant efficacy.[7][8] It is hypothesized that quercimeritrin contributes significantly to the overall antioxidant capacity of the plant, protecting cellular components from oxidative damage.[5]

Role in Plant Defense

Quercetin has been shown to induce resistance to bacterial pathogens in Arabidopsis by promoting the accumulation of salicylic (B10762653) acid (SA), a key signaling molecule in plant defense.[9] The increased SA levels lead to the activation of pathogenesis-related (PR) genes, enhancing the plant's defense response.[9] As a readily available pool of quercetin, quercimeritrin is likely a key player in this defense mechanism, being hydrolyzed to release the active aglycone when needed.

Signaling Pathways

The influence of quercimeritrin on plant signaling pathways is primarily understood through the actions of its aglycone, quercetin.

Salicylic Acid (SA) Signaling Pathway

Quercetin treatment leads to an accumulation of salicylic acid, which in turn activates the SA signaling pathway.[9] A key regulator in this pathway is NPR1 (Nonexpressor of Pathogenesis-Related Genes 1). Under normal conditions, NPR1 exists as an oligomer in the cytoplasm. Increased SA levels trigger the monomerization of NPR1, allowing its translocation to the nucleus. In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of PR genes, leading to a heightened defense state.[9]

SA_Signaling_Pathway Quercetin Quercetin SA_Biosynthesis SA Biosynthesis Quercetin->SA_Biosynthesis SA Salicylic Acid SA_Biosynthesis->SA NPR1_oligomer NPR1 (oligomer) in Cytoplasm SA->NPR1_oligomer triggers monomerization NPR1_monomer NPR1 (monomer) in Nucleus NPR1_oligomer->NPR1_monomer translocates TGA_TF TGA Transcription Factors NPR1_monomer->TGA_TF interacts with PR_Genes Pathogenesis-Related (PR) Genes TGA_TF->PR_Genes activates Pathogen_Resistance Pathogen Resistance PR_Genes->Pathogen_Resistance

Quantitative Data

The concentration of quercetin and its glycosides, including quercimeritrin, varies significantly among different plant species and tissues. The following tables summarize representative quantitative data found in the literature. It is important to note that many studies report the total quercetin content after hydrolysis of its glycosides, while others specify the individual glycoside concentrations.

Table 1: Quercetin Glycoside Content in Selected Vegetables [9]

VegetableQuercetin-3-glucoside (mg/100g FW)Quercetin-4'-glucoside (mg/100g FW)Total Quercetin Glycosides (mg/100g FW)
Onion (red)26.2313.3139.54
Onion (yellow)12.3511.2323.58
Asparagus11.97-11.97
Kale7.71-7.71
Broccoli3.27-3.27
Lettuce (red leaf)3.00-3.00

Table 2: Quercetin and its Derivatives in Green Coffee Beans (µg/kg DW) [10]

CompoundConcentration Range
Quercetin36 - 300
Rutin21 - 238
Isorhamnetin3 - 34
Quercetin-3-glucouronide7 - 225
Hyperoside75 - 878
Quercitrin38 - 408

Experimental Protocols

Extraction and Purification of Quercimeritrin

This protocol provides a general method for the extraction and purification of quercetin glycosides, which can be adapted for quercimeritrin.

Extraction_Workflow Plant_Material Dried Plant Material Extraction Extraction with 60% Ethanol (B145695) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract ATPS Aqueous Two-Phase System (ATPS) (e.g., Ethanol/NaH2PO4) Crude_Extract->ATPS Top_Phase Top Phase (Ethanol-rich) ATPS->Top_Phase Bottom_Phase Bottom Phase (Salt-rich) ATPS->Bottom_Phase Purification Further Purification (e.g., Column Chromatography) Top_Phase->Purification Contains Flavonoids Pure_Quercimeritrin Pure Quercimeritrin Purification->Pure_Quercimeritrin

Methodology:

  • Extraction: Dried and powdered plant material is extracted with an aqueous ethanol solution (e.g., 60% ethanol).[11]

  • Filtration and Concentration: The extract is filtered, and the solvent is removed under reduced pressure to obtain a crude extract.

  • Aqueous Two-Phase System (ATPS): The crude extract is subjected to an ATPS, for example, using an ethanol/sodium dihydrogen phosphate (B84403) system, to partition the flavonoids.[11]

  • Purification: The flavonoid-rich phase is collected and can be further purified using techniques like column chromatography on silica (B1680970) gel or Sephadex.[12]

Quantification of Quercimeritrin by HPLC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of quercimeritrin in plant extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

Methodology:

  • Sample Preparation: The purified extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.2 µm filter.[13]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, for example, with water containing 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B).[14]

    • Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[14]

    • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used for flavonoids.[13]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for quercimeritrin are monitored for quantification. The precursor ion ([M-H]⁻) for quercimeritrin is m/z 463.1.[15]

Enzymatic Assay for Flavonoid 7-O-Glucosyltransferase

This protocol describes an assay to determine the activity of the enzyme responsible for quercimeritrin synthesis.

Reaction Mixture (Total Volume: 50 µL): [3]

  • 100 mM Tris-HCl buffer (pH 7.5)

  • 2.5 mM UDP-glucose (sugar donor)

  • 0.2 mM Quercetin (substrate)

  • 20 µg of recombinant enzyme

Procedure:

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding an equal volume of methanol.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by HPLC or HPLC-MS to detect and quantify the formation of quercimeritrin.

Heterologous Expression of Flavonoid 7-O-Glucosyltransferase

This protocol provides a general workflow for producing the enzyme in a heterologous host for characterization.

Heterologous_Expression_Workflow Gene_Isolation Isolate Flavonoid 7-O-glucosyltransferase gene from plant cDNA Vector_Construction Clone into an expression vector (e.g., pET vector for E. coli) Gene_Isolation->Vector_Construction Transformation Transform into a suitable host (e.g., E. coli BL21(DE3)) Vector_Construction->Transformation Culture_Growth Grow the culture Transformation->Culture_Growth Induction Induce protein expression (e.g., with IPTG) Culture_Growth->Induction Cell_Lysis Harvest and lyse cells Induction->Cell_Lysis Purification Purify the recombinant protein (e.g., Ni-NTA affinity chromatography for His-tagged protein) Cell_Lysis->Purification Purified_Enzyme Purified Flavonoid 7-O-glucosyltransferase Purification->Purified_Enzyme

Methodology:

  • Gene Cloning: The coding sequence of the flavonoid 7-O-glucosyltransferase is amplified from plant cDNA and cloned into an appropriate expression vector.[3]

  • Host Transformation: The expression vector is transformed into a suitable host organism, such as E. coli or yeast.[16]

  • Protein Expression and Purification: The host cells are cultured, and protein expression is induced. The cells are then harvested, lysed, and the recombinant enzyme is purified, often using affinity chromatography for tagged proteins.[3]

Conclusion

Quercimeritrin, as a glycosylated derivative of quercetin, is a key metabolite in the physiology and defense of many plants. Its enhanced water solubility and stability compared to its aglycone suggest important roles in transport and storage. While much of the understanding of its biological activity is inferred from studies on quercetin, the specific enzymatic step for its synthesis is well-defined, and methods for its analysis are established. Future research should focus on elucidating the specific signaling pathways directly modulated by quercimeritrin and its distinct physiological roles compared to other quercetin glycosides. A deeper understanding of quercimeritrin's function in plants will be invaluable for researchers in plant science, as well as for professionals in drug development seeking to harness the therapeutic potential of flavonoids.

References

Preliminary In-Vitro Efficacy of Quercimeritrin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quercimeritrin, a flavonoid glycoside, has demonstrated a compelling range of biological activities in preliminary in-vitro studies. This technical guide provides a comprehensive overview of its anti-inflammatory, anti-cancer, antioxidant, and enzymatic inhibitory properties. Detailed experimental protocols, quantitative data, and visual representations of its mechanisms of action are presented to support further research and development efforts. The findings underscore Quercimeritrin's potential as a therapeutic agent and provide a foundational resource for the scientific community.

Introduction

Quercimeritrin, also known as quercitrin, is a naturally occurring flavonoid found in a variety of plants. It is a glycoside of quercetin (B1663063), with a rhamnose sugar moiety attached. Emerging in-vitro research has highlighted its potential pharmacological activities, positioning it as a molecule of interest for drug discovery and development. This document synthesizes the current preliminary in-vitro data on Quercimeritrin, focusing on its anti-inflammatory, anti-cancer, antioxidant, and enzyme inhibitory effects. The aim is to provide a detailed technical resource for researchers and drug development professionals.

Anti-Inflammatory Activity

Preliminary in-vitro studies indicate that Quercimeritrin possesses significant anti-inflammatory properties. A key mechanism identified is the inhibition of the pro-inflammatory enzyme, secretory phospholipase A2 group IIa (sPLA2IIa), and the modulation of inflammatory signaling pathways such as the NF-κB pathway.

Inhibition of sPLA2IIa

Quercimeritrin has been shown to be a potent inhibitor of human sPLA2IIa, an enzyme implicated in inflammatory processes and tumorigenesis.[1] In-vitro assays have demonstrated a dose-dependent inhibition of sPLA2IIa activity.

Experimental Protocol: sPLA2IIa Inhibition Assay

The inhibitory effect of Quercimeritrin on sPLA2IIa activity can be determined using a modified method of Patriarca et al. (1972) as described by Vishwanath et al. (1993).[2]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing autoclaved E. coli cells (3.18×10⁹ cells), 5 mM calcium chloride, and 100 mM Tris–HCl buffer (pH 7.4).[3]

  • Incubation: The sPLA2IIa enzyme is added to the reaction mixture along with varying concentrations of Quercimeritrin (0–18 µM).[2][4] The mixture is then incubated at 37°C for 60 minutes.[3]

  • Activity Measurement: The sPLA2IIa activity is quantified by measuring the release of a radiolabeled fatty acid from the E. coli membrane phospholipids, typically using a liquid scintillation spectrometer.[3]

  • Inhibition Calculation: The percentage of sPLA2IIa inhibition is calculated relative to a control without the inhibitor. The IC50 value, the concentration of Quercimeritrin required to inhibit 50% of the enzyme activity, is then determined.

Modulation of Inflammatory Cytokines

Quercimeritrin has been observed to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in cell-based assays.[1] This suggests its potential to mitigate inflammatory responses at a cellular level.

Experimental Protocol: Cytokine Measurement in Cell Culture

The effect of Quercimeritrin on cytokine production can be assessed using a cell-based assay, for example, with lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.

  • Cell Culture and Treatment: RAW264.7 cells are cultured in a suitable medium. The cells are pre-treated with various concentrations of Quercimeritrin for a specified period (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/ml) for 24 hours to induce an inflammatory response.[5]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Cytokine Quantification: The levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[5][6]

NF-κB Signaling Pathway

The anti-inflammatory effects of Quercimeritrin are believed to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Quercetin, the aglycone of Quercimeritrin, has been shown to inhibit the activation of NF-κB.[7][8] It is suggested that Quercimeritrin may be converted to quercetin in vivo to exert its anti-inflammatory effect via this pathway.[7]

Caption: Quercimeritrin's anti-inflammatory action via NF-κB pathway inhibition.

Anticancer Activity

Quercimeritrin has demonstrated cytotoxic effects against cancer cell lines in-vitro, suggesting its potential as an anticancer agent. Studies have particularly focused on its impact on prostate cancer cells.

Cytotoxicity in Cancer Cells

In-vitro studies have shown that Quercimeritrin reduces the viability of cancer cells in a dose-dependent manner. For instance, its effect on the PC3 human prostate cancer cell line has been evaluated.[1]

Experimental Protocol: Cell Viability (MTT) Assay

The cytotoxic effect of Quercimeritrin on cancer cells can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., PC3) are seeded in a 96-well plate at a specific density (e.g., 1.5×10⁴ cells/well) and allowed to adhere overnight.[9]

  • Treatment: The cells are then treated with various concentrations of Quercimeritrin for different time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, an MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C to allow for the formation of formazan (B1609692) crystals.[10]

  • Formazan Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell Viability Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined.

MTT_Assay_Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding Treatment Treat with Quercimeritrin (various concentrations) Cell_Seeding->Treatment Incubation Incubate for 24/48/72 hours Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate for 4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add DMSO to Dissolve Formazan Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing anticancer activity using the MTT assay.

α-Glucosidase and α-Amylase Inhibition

Quercimeritrin has been identified as a selective inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion.[11][12] This suggests its potential application in managing postprandial hyperglycemia.

Selective Inhibition of α-Glucosidase

In-vitro enzyme activity assays have shown that Quercimeritrin is a more potent inhibitor of α-glucosidase compared to α-amylase.[11]

Experimental Protocol: α-Glucosidase and α-Amylase Inhibition Assays

The inhibitory activity of Quercimeritrin against α-glucosidase and α-amylase can be determined using spectrophotometric methods.[11]

  • α-Glucosidase Inhibition Assay:

    • Reaction Mixture: A solution of α-glucosidase (e.g., 0.5 U/mL) in phosphate (B84403) buffer (pH 6.8) is prepared.[11]

    • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) is used as the substrate.

    • Procedure: Quercimeritrin at various concentrations is pre-incubated with the α-glucosidase solution. The reaction is initiated by adding the pNPG substrate.

    • Measurement: The absorbance of the released p-nitrophenol is measured spectrophotometrically at a specific wavelength.

    • Inhibition Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

  • α-Amylase Inhibition Assay:

    • Reaction Mixture: A solution of α-amylase (e.g., 5 U/mL) is prepared.

    • Substrate: 2-Chloro-4-nitrophenyl-α-D-maltotrioside (G3-CNP) can be used as the substrate.[11]

    • Procedure: The assay is performed similarly to the α-glucosidase assay, with Quercimeritrin pre-incubated with the α-amylase enzyme before the addition of the substrate.

    • Measurement and Calculation: The absorbance is measured, and the percentage of inhibition and IC50 value are calculated.

Enzyme_Inhibition_Mechanism cluster_enzyme α-Glucosidase Enzyme α-Glucosidase (Active Site) Product Product (Glucose) Enzyme->Product Catalysis No_Product Inhibition of Product Formation Enzyme->No_Product Substrate Substrate (e.g., Maltose) Substrate->Enzyme Binding Quercimeritrin Quercimeritrin Quercimeritrin->Enzyme Competitive Binding

Caption: Mechanism of Quercimeritrin's inhibition of α-glucosidase.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, and Quercimeritrin is no exception. It exhibits radical scavenging activity in various in-vitro antioxidant assays.

Radical Scavenging Activity

The antioxidant potential of Quercimeritrin has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[13]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a common method to evaluate the free radical scavenging activity of a compound.

  • DPPH Solution Preparation: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared.

  • Reaction: Various concentrations of Quercimeritrin are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). A decrease in absorbance indicates radical scavenging activity.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value is determined.

Quantitative Data Summary

The following tables summarize the quantitative data from the preliminary in-vitro studies on Quercimeritrin.

Table 1: Anti-Inflammatory and Anticancer Activities of Quercimeritrin

AssayTarget/Cell LineIC50 Value (µM)Reference
sPLA2IIa InhibitionHuman sPLA2IIa8.77 ± 0.9[1]
Cell ViabilityPC3 (Prostate Cancer)12.26 ± 0.9[1]

Table 2: Enzyme Inhibitory Activity of Quercimeritrin

EnzymeIC50 Value (µM)Reference
α-Glucosidase79.88[11]
α-Amylase>250[11]

Conclusion

The preliminary in-vitro data presented in this technical guide highlight the multifaceted pharmacological potential of Quercimeritrin. Its demonstrated anti-inflammatory, anticancer, selective α-glucosidase inhibitory, and antioxidant activities provide a strong rationale for further investigation. The detailed experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals to design and execute subsequent studies. Future research should focus on elucidating the detailed molecular mechanisms, exploring its efficacy in more complex in-vitro models, and eventually transitioning to in-vivo studies to validate its therapeutic potential.

References

A Technical Guide to High-Purity Quercimeritrin Standard for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Quercimeritrin standards. It is designed to assist researchers, scientists, and drug development professionals in sourcing, handling, and utilizing this critical reagent for a variety of experimental applications. This document outlines key suppliers, presents detailed analytical methodologies for quality assessment, and explores the signaling pathways influenced by Quercimeritrin, offering a comprehensive resource for your research needs.

Commercial Suppliers of High-Purity Quercimeritrin

The selection of a high-purity Quercimeritrin standard is a critical first step for any research endeavor. The purity and proper characterization of the standard directly impact the reliability and reproducibility of experimental results. Below is a comparative table of commercial suppliers offering Quercimeritrin, also known as Quercetin-7-O-β-D-glucopyranoside.

SupplierProduct Name/IDPurityAvailable QuantitiesAnalytical Method(s) MentionedCAS Number
AvaChem Scientific Quercimeritrin>98%5mg, 20mg, 100mg1H NMR, 13C NMR, HPLC491-50-9
Biorbyt orb129759098.84%5mg, 10mg, 25mg, 50mg, 100mg, 200mg, 500mg, 1gHPLC491-50-9[1]
TargetMol T652399.98%Contact for detailsLCMS491-50-9[2]
Sigma-Aldrich 00740580 (Quercitrin)Primary Reference Standard25mgHPLC, qNMR522-12-3[3][4]
MedChemExpress HY-18085R99.64%Contact for detailsHPLC, NMR, LC/MS117-39-5 (Quercetin)

Note: Quercitrin (CAS 522-12-3) is a closely related compound, a rhamnoside of quercetin, and is sometimes listed alongside Quercimeritrin. Researchers should carefully verify the chemical structure provided by the supplier. The information presented here is based on publicly available data and may be subject to change. It is highly recommended to request a certificate of analysis (CoA) from the supplier before purchase.

Experimental Protocols for Quality Assessment

Independent verification of the purity and identity of the Quercimeritrin standard is a crucial aspect of quality control in the laboratory. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This protocol is a general guideline synthesized from established methods for the analysis of Quercetin and its glycosides. Optimization may be required depending on the specific instrumentation and column used.

1. Materials and Reagents:

  • Quercimeritrin standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or acetic acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of solvent A (water with 0.1% phosphoric acid) and solvent B (acetonitrile).

    • Initial conditions: 80% A, 20% B

    • Gradient: Linearly increase to 50% B over 20 minutes.

    • Hold: Hold at 50% B for 5 minutes.

    • Re-equilibration: Return to initial conditions and equilibrate for 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 370 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh approximately 5 mg of the Quercimeritrin standard and dissolve it in 10 mL of methanol to obtain a concentration of 500 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare a solution of the Quercimeritrin standard to be tested at a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • Inject the working standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the sample solution and determine its peak area.

  • Calculate the purity of the sample by comparing its peak area to the calibration curve. Purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Signaling Pathways Modulated by Quercimeritrin

Quercimeritrin and its aglycone, Quercetin, are known to modulate a variety of intracellular signaling pathways, contributing to their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anti-cancer activities. Understanding these pathways is crucial for designing experiments and interpreting results.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the quality assessment of a commercially supplied Quercimeritrin standard.

G cluster_0 Phase 1: Procurement and Initial Checks cluster_1 Phase 2: Analytical Verification cluster_2 Phase 3: Decision and Application start Procure Quercimeritrin Standard from Supplier coa Request and Review Certificate of Analysis (CoA) start->coa visual Visual Inspection (Color, Form) coa->visual hplc_prep Prepare Standard and Sample Solutions for HPLC visual->hplc_prep hplc_run Perform HPLC Analysis hplc_prep->hplc_run data_analysis Analyze Chromatographic Data (Purity, Retention Time) hplc_run->data_analysis compare Compare Experimental Data with CoA Specifications data_analysis->compare accept Standard Accepted for Experimental Use compare->accept Meets Specs reject Standard Rejected (Contact Supplier) compare->reject Does Not Meet Specs

Caption: Workflow for Quercimeritrin Standard Quality Control.

Quercimeritrin and the NF-κB Signaling Pathway

Quercimeritrin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cytokine Pro-inflammatory Cytokines (e.g., TNF-α) receptor Cytokine Receptor cytokine->receptor ikk IKK Complex receptor->ikk quercimeritrin Quercimeritrin quercimeritrin->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Degrades, releasing nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocates to dna DNA nfkb_n->dna genes Pro-inflammatory Gene Transcription (COX-2, iNOS, etc.) dna->genes

Caption: Inhibition of NF-κB Pathway by Quercimeritrin.

Quercimeritrin and the Wnt/β-catenin Signaling Pathway

Recent studies have indicated that Quercimeritrin can potentiate the Wnt/β-catenin signaling pathway by inhibiting Glycogen Synthase Kinase 3β (GSK3β). This pathway is crucial in cell proliferation and differentiation.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd lrp LRP5/6 Co-receptor wnt->lrp dsh Dishevelled (Dsh) fzd->dsh lrp->dsh quercimeritrin Quercimeritrin destruction_complex Destruction Complex (Axin, APC, GSK3β) quercimeritrin->destruction_complex Inhibits GSK3β dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation beta_catenin_n β-catenin beta_catenin->beta_catenin_n Accumulates and Translocates tcf_lef TCF/LEF beta_catenin_n->tcf_lef target_genes Target Gene Transcription tcf_lef->target_genes

Caption: Potentiation of Wnt/β-catenin Pathway by Quercimeritrin.

Conclusion

The availability of high-purity Quercimeritrin standards is essential for advancing research into its biological activities and therapeutic potential. This guide provides a framework for selecting a suitable commercial source, verifying its quality through established analytical methods, and understanding its molecular mechanisms of action. By following these guidelines, researchers can ensure the integrity of their experimental findings and contribute to the growing body of knowledge on this promising natural compound.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quercimeritrin, also known as Quercetin (B1663063) 7-O-beta-D-glucoside, is a flavonoid glycoside found in various plants.[1] As a derivative of quercetin, it exhibits significant biological activities, including antioxidant properties, making it a compound of interest in pharmaceutical and nutraceutical research. Accurate and reliable quantification of Quercimeritrin in different matrices is crucial for quality control, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of such compounds from complex mixtures.[2] This application note provides a detailed protocol for the HPLC analysis of Quercimeritrin.

Physicochemical Properties of Quercimeritrin

A summary of the key physicochemical properties of Quercimeritrin is presented in the table below. These properties are fundamental for the development of an appropriate HPLC method.

PropertyValue
Chemical Formula C21H20O12
Molecular Weight 464.38 g/mol
Chemical Structure Quercetin 7-O-beta-D-glucoside
Appearance Yellow solid[3]
Solubility Soluble in alcohol; moderately soluble in hot water; practically insoluble in cold water and ether.[3]
UV Maximum (λmax) Typically detected between 254 nm and 370 nm.

HPLC Method for Quercimeritrin Analysis

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. Quercimeritrin is separated based on its partitioning between the stationary and mobile phases. By using a gradient or isocratic elution with a suitable mobile phase, Quercimeritrin can be effectively separated from other components in the sample matrix.

Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

  • Quercimeritrin reference standard.

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Formic acid or acetic acid (analytical grade).

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of Quercimeritrin.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Elution Mode Isocratic or Gradient (e.g., 60:40 v/v A:B)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 256 nm or 370 nm
Run Time Approximately 15-20 minutes

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 500 µg/mL): Accurately weigh 5 mg of Quercimeritrin reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol, sonicate for 10 minutes to ensure complete dissolution, and then make up the volume to the mark with methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 2.5 µg/mL to 15.0 µg/mL.[5] These solutions will be used to construct a calibration curve.

2. Sample Preparation (General Procedure for Plant Extracts)

  • Accurately weigh about 100 mg of the dried and powdered plant extract and transfer it to a 10 mL volumetric flask.[4]

  • Add approximately 5 mL of methanol to the flask.

  • Sonicate the mixture for 15 minutes to facilitate the extraction of Quercimeritrin.[4]

  • Make up the volume to the mark with methanol and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

3. HPLC Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chromatogram Data Acquisition Injection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Quercimeritrin Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for Quercimeritrin HPLC analysis.

4. Method Validation Protocol

The developed HPLC method should be validated according to the International Council on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[6] The key validation parameters are summarized below.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, standard, and sample solutions to check for interferences at the retention time of Quercimeritrin.The peak for Quercimeritrin in the sample should be pure and free from co-eluting peaks.
Linearity Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions (e.g., 5-100 µg/mL).[6]Correlation coefficient (R²) > 0.999.[6]
Precision Intra-day: Analyze a minimum of three concentrations in triplicate on the same day.[6]Inter-day: Repeat the analysis on three different days.[6]Relative Standard Deviation (RSD) ≤ 2%.[6]
Accuracy Perform recovery studies by spiking a known amount of Quercimeritrin standard into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120%).[7]Percent recovery should be within 98-102%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (S/N) of 3:1.The lowest concentration of analyte that can be detected.
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (S/N) of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Troubleshooting

Common issues encountered during HPLC analysis and their potential solutions are outlined in the table below.

ProblemPossible Cause(s)Suggested Solution(s)
High Backpressure - Clogged column frit- Blockage in the tubing or injector- Sample precipitation- Backflush the column.- Replace the in-line filter or frit.- Ensure the sample is fully dissolved and filtered.
Peak Tailing or Broadening - Column degradation- Incompatible sample solvent- Secondary interactions with the stationary phase- Replace the column.- Dissolve the sample in the mobile phase.- Adjust the mobile phase pH.
Inconsistent Retention Times - Fluctuations in mobile phase composition- Leaks in the system- Unstable column temperature- Prepare fresh mobile phase and degas thoroughly.- Check for and fix any leaks.- Use a column oven to maintain a constant temperature.
No Peaks or Small Peaks - No sample injected- Detector lamp is off- Incorrect injection volume- Check the autosampler vial and syringe.- Turn on the detector lamp.- Verify the injection volume setting.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in developing and validating an HPLC method.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_app Application Method_Dev Develop HPLC Method Optimization Optimize Parameters (Column, Mobile Phase, etc.) Method_Dev->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity Optimization->Linearity Precision Precision Optimization->Precision Accuracy Accuracy Optimization->Accuracy Sensitivity Sensitivity (LOD/LOQ) Optimization->Sensitivity Routine_Analysis Routine Sample Analysis Specificity->Routine_Analysis Linearity->Routine_Analysis Precision->Routine_Analysis Accuracy->Routine_Analysis Sensitivity->Routine_Analysis

Caption: Logical flow from HPLC method development to validation and application.

References

Application Notes and Protocols for Quercimeritrin Quantification in Plant Extracts using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin (B192231), also known as quercetin (B1663063) 7-O-β-D-glucoside, is a flavonoid glycoside found in various medicinal plants, including Camellia sinensis (tea) and Spiranthes vernalis.[1] As a derivative of quercetin, it is studied for its potential antioxidant, anti-inflammatory, and other pharmacological properties. Accurate quantification of quercimeritrin in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis or Diode Array Detection (DAD) is a precise and reliable technique for the separation, identification, and quantification of quercimeritrin.[2] This document provides a detailed protocol for the quantification of quercimeritrin in plant extracts using a reversed-phase HPLC method.

Chemical Structure of Quercimeritrin:

Quercimeritrin consists of a quercetin aglycone linked to a β-D-glucoside at the 7-hydroxyl position.

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1]

  • Molecular Formula: C₂₁H₂₀O₁₂[1]

  • Molecular Weight: 464.4 g/mol [1]

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate quercimeritrin from other components in a plant extract. The separation is achieved on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The mobile phase typically consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous solution, often acidified to improve peak shape and resolution. The compounds are separated based on their hydrophobicity; less polar compounds are retained longer on the column. Quercimeritrin is detected by a UV-Vis or DAD detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of quercimeritrin in the sample to a calibration curve generated from known concentrations of a quercimeritrin standard.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific plant matrices.

Apparatus and Reagents
  • Apparatus:

    • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical balance

    • Ultrasonic bath

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

  • Reagents:

    • Quercimeritrin reference standard (≥98% purity)

    • HPLC grade acetonitrile

    • HPLC grade methanol (B129727)

    • HPLC grade water

    • Formic acid or acetic acid (analytical grade)

Sample Preparation
  • Extraction:

    • Accurately weigh approximately 1.0 g of the dried and powdered plant material.

    • Transfer to a suitable flask and add 20 mL of methanol or a methanol-water mixture (e.g., 70:30 v/v).

    • Sonication for 30 minutes in an ultrasonic bath is recommended for efficient extraction.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

  • Sample Solution Preparation:

    • Reconstitute the dried extract with a known volume (e.g., 5 mL) of the initial mobile phase composition.

    • Vortex thoroughly to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Standard Solution Preparation
  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh 10 mg of quercimeritrin reference standard.

    • Dissolve in 10 mL of methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Conditions

The following conditions are a starting point and should be optimized for your specific application.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 10% B5-25 min: 10-40% B25-30 min: 40-10% B30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 256 nm and 350 nm (monitor both for optimal sensitivity)
Run Time 35 minutes

Note: The UV-Vis spectrum of quercetin, the aglycone of quercimeritrin, typically shows two main absorption bands around 256 nm and 370 nm.[3][4] Glycosylation at the 7-position is expected to cause a slight shift in these maxima. Monitoring at both lower and higher wavelengths is advisable during method development.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the analysis. Parameters such as theoretical plates, tailing factor, and repeatability of replicate injections of a standard solution should be monitored.

Linearity

Linearity is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): Determined by analyzing replicate samples on different days. The relative standard deviation (RSD) for precision should typically be less than 2%.

Accuracy

Accuracy is determined by performing recovery studies. A known amount of quercimeritrin standard is spiked into a sample of the plant extract, and the percentage recovery is calculated. The acceptable recovery range is typically 98-102%.

Data Presentation

The quantitative data from method validation studies should be summarized for clarity and easy comparison.

Table 1: HPLC Method Validation Parameters for Quercimeritrin Quantification

ParameterResult
Linearity Range (µg/mL) 1 - 100
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) (µg/mL) To be determined experimentally
Limit of Quantification (LOQ) (µg/mL) To be determined experimentally
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 2%
Accuracy (Recovery %) 98 - 102%

Note: The values in this table are typical acceptance criteria and should be established through experimental validation.

Visualizations

Experimental Workflow

G Experimental Workflow for Quercimeritrin Quantification cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_material Dried Plant Material extraction Solvent Extraction (e.g., Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation collection Collect Supernatant centrifugation->collection drying Evaporation to Dryness collection->drying reconstitution Reconstitution in Mobile Phase drying->reconstitution filtration Syringe Filtration (0.45 µm) reconstitution->filtration hplc_injection Inject into HPLC System filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV-Vis/DAD Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification of Quercimeritrin peak_integration->quantification calibration_curve Calibration Curve (Standard Solutions) calibration_curve->quantification

Caption: Workflow for Quercimeritrin Quantification.

Signaling Pathway (Illustrative)

While quercimeritrin itself is not a signaling molecule, its aglycone, quercetin, is known to modulate various signaling pathways. The following diagram illustrates a simplified, hypothetical pathway that could be influenced by quercetin, for which quercimeritrin serves as a prodrug.

G Hypothetical Signaling Pathway Influenced by Quercetin cluster_cellular_effects Cellular Effects Quercimeritrin Quercimeritrin (in Plant Extract) Hydrolysis Hydrolysis in vivo Quercimeritrin->Hydrolysis Metabolism Quercetin Quercetin (Active Form) Hydrolysis->Quercetin ROS Reactive Oxygen Species (ROS) Quercetin->ROS Scavenges Inflammatory_Mediators Inflammatory Mediators Quercetin->Inflammatory_Mediators Inhibits Antioxidant_Response Antioxidant Response ROS->Antioxidant_Response Induces Anti_inflammatory_Response Anti-inflammatory Response Inflammatory_Mediators->Anti_inflammatory_Response Induces

Caption: Quercimeritrin as a Prodrug of Quercetin.

References

Application Notes and Protocols for DPPH Radical Scavenging Assay with Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a flavonoid glycoside, is a subject of growing interest in pharmaceutical and nutraceutical research due to its potential antioxidant properties. The evaluation of antioxidant capacity is a critical step in the development of new therapeutic agents for diseases associated with oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely accepted, rapid, and sensitive method to determine the antioxidant potential of various compounds. This document provides a detailed protocol for assessing the DPPH radical scavenging activity of Quercimeritrin, intended for use by researchers in drug discovery and development.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH free radical. DPPH is a dark-colored crystalline powder that forms a deep violet solution in methanol (B129727) or ethanol (B145695). This solution shows a strong absorbance maximum at approximately 517 nm. In the presence of an antioxidant, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[1][2]

Data Presentation

The antioxidant activity of Quercimeritrin is typically quantified by its IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundIC50 Value (µM)Standard AntioxidantIC50 Value (µM)
Quercimeritrin (Quercitrin)Data not available in searched articlesAscorbic Acid~9.53 µg/mL[3]
Quercetin~19.17 µg/mL[3]

Note: Specific IC50 values for Quercimeritrin were not found in the provided search results. The table presents data for the closely related compound Quercetin as a reference. Researchers should determine the IC50 for Quercimeritrin experimentally.

Experimental Protocols

This section details the necessary materials, reagents, and step-by-step procedure for conducting the DPPH radical scavenging assay with Quercimeritrin.

Materials and Reagents
  • Quercimeritrin: (or Quercitrin) of high purity.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): High-purity grade.[1]

  • Methanol or Ethanol: Spectrophotometric grade.[4]

  • Ascorbic Acid or Trolox: As a positive control.[4]

  • Distilled or Deionized Water

  • Micropipettes and tips

  • 96-well microplates or spectrophotometer cuvettes [4]

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm [1]

  • Vortex mixer

  • Analytical balance

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (e.g., 1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 10 mL of methanol or ethanol in a volumetric flask. Wrap the flask with aluminum foil to protect the solution from light and store it at 4°C. This solution should be prepared fresh.[3]

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the DPPH stock solution with methanol or ethanol to achieve a final concentration of 0.1 mM. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[4][5]

  • Quercimeritrin Stock Solution (e.g., 1 mg/mL): Accurately weigh 1 mg of Quercimeritrin and dissolve it in an appropriate solvent (e.g., methanol, ethanol, or DMSO) in a 1 mL volumetric flask.[3]

  • Quercimeritrin Working Solutions: Prepare a series of dilutions of the Quercimeritrin stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL Ascorbic Acid): Prepare a stock solution of the positive control in the same manner as the Quercimeritrin stock solution.

  • Positive Control Working Solutions: Prepare a series of dilutions of the positive control stock solution similar to the Quercimeritrin working solutions.

Assay Procedure
  • Reaction Setup:

    • In a 96-well microplate or test tubes, add a specific volume of the Quercimeritrin working solutions (e.g., 100 µL).

    • For the positive control, add the same volume of the Ascorbic Acid working solutions to separate wells.

    • For the blank (control), add the same volume of the solvent used to dissolve the samples.[5]

  • Initiate Reaction: To each well, add a specific volume of the DPPH working solution (e.g., 100 µL). The total volume in each well should be consistent. Mix the contents of the wells thoroughly.[6]

  • Incubation: Incubate the microplate or test tubes in the dark at room temperature for a specified period (e.g., 30 minutes).[3][6] The incubation time may need to be optimized based on the reaction kinetics.

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[1][6]

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    Where:

    • Acontrol is the absorbance of the blank (DPPH solution without the sample).

    • Asample is the absorbance of the sample with the DPPH solution.[7]

  • Determine the IC50 Value: Plot a graph of the percentage of inhibition versus the concentration of Quercimeritrin. The IC50 value is the concentration of Quercimeritrin that causes 50% inhibition of the DPPH radical. This can be determined by linear regression analysis.[8]

Mandatory Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) add_dpph Add DPPH Working Solution to all wells prep_dpph->add_dpph prep_sample Prepare Quercimeritrin & Control Solutions (Serial Dilutions) add_sample Pipette Samples, Control & Blank into Microplate Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate in Dark (e.g., 30 min at RT) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_graph Plot % Inhibition vs. Concentration calculate_inhibition->plot_graph determine_ic50 Determine IC50 Value plot_graph->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

Proposed Antioxidant Signaling Pathway of Quercimeritrin

The antioxidant mechanism of flavonoids like Quercimeritrin is complex and can involve the modulation of various cellular signaling pathways. Based on studies of the closely related compound quercetin, Quercimeritrin may exert its antioxidant effects through pathways that regulate the expression of antioxidant enzymes and mitigate oxidative stress.

Antioxidant_Signaling_Pathway cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) NRF2 NRF2 Pathway ROS->NRF2 Inhibits/Modulates MAPK MAPK Pathway ROS->MAPK Inhibits/Modulates AMPK AMPK Pathway ROS->AMPK Inhibits/Modulates Quercimeritrin Quercimeritrin Quercimeritrin->NRF2 Quercimeritrin->MAPK Quercimeritrin->AMPK Inflammation Reduced Inflammation Quercimeritrin->Inflammation Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., SOD, CAT, GPx) NRF2->Antioxidant_Enzymes MAPK->Antioxidant_Enzymes AMPK->Antioxidant_Enzymes Antioxidant_Enzymes->ROS Scavenges Oxidative_Stress Decreased Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Inflammation->Oxidative_Stress Oxidative_Stress->ROS

Caption: Proposed Antioxidant Signaling Pathway of Quercimeritrin.

References

Application Note & Protocol: Determination of Quercimeritrin Antioxidant Capacity using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Quercimeritrin (Quercetin-7-O-glucoside) is a flavonoid glycoside found in various plants and is investigated for its potential health benefits, including its antioxidant properties. The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in numerous disease pathologies. This document provides a detailed protocol for determining the antioxidant capacity of Quercimeritrin using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This assay is a widely used method to screen the free-radical scavenging ability of various substances.[1][2][3]

Principle of the ABTS Assay: The ABTS assay is a single electron transfer (SET) based method.[4] The core principle involves the generation of the ABTS radical cation (ABTS•+), a stable blue-green chromophore, through the reaction of ABTS with a strong oxidizing agent like potassium persulfate.[5][6] This radical has a characteristic absorbance at 734 nm.[1][7] When an antioxidant, such as Quercimeritrin, is introduced, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a reduction in absorbance.[6] This decolorization is proportional to the concentration of the antioxidant and its scavenging capacity.[6][8] The results are often compared to a standard antioxidant like Trolox, a water-soluble vitamin E analog.

Experimental Protocol

1. Materials and Reagents:

  • Quercimeritrin (or sample containing Quercimeritrin)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate Buffered Saline (PBS) or Ethanol (B145695)/Methanol for sample dilution

  • Deionized water

  • 96-well microplates

2. Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 734 nm

  • Vortex mixer

  • Analytical balance

  • Calibrated micropipettes

3. Reagent Preparation:

  • 7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • 2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Cation Working Solution:

    • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution (e.g., 5 mL of each).[9]

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[5]

    • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[5][10] This is the working solution.

  • Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 1 mM) in a suitable solvent. Perform serial dilutions to create a range of standard concentrations (e.g., 10 µM to 200 µM).

  • Quercimeritrin Sample Solutions: Prepare a stock solution of Quercimeritrin. Perform serial dilutions to obtain a range of concentrations to determine the IC₅₀ value.

4. Assay Procedure (96-well plate format):

  • Plate Setup: Add 10 µL of the serially diluted Quercimeritrin samples, Trolox standards, or solvent (for the blank control) to the wells of a 96-well microplate.

  • Reaction Initiation: Add 190 µL of the diluted ABTS•+ working solution to each well.

  • Incubation: Mix the contents of the wells thoroughly. Incubate the plate at room temperature in the dark for a specific period (typically 6-30 minutes). The incubation time should be consistent across all measurements.[1][5]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1][7]

5. Data Analysis:

  • Calculate the percentage of ABTS•+ scavenging activity (inhibition) for each sample and standard concentration using the following formula:

    • Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100[5]

    • Where:

      • A_control is the absorbance of the control (ABTS•+ solution with solvent).

      • A_sample is the absorbance of the sample or standard.

  • Determine the IC₅₀ Value: Plot the percentage of inhibition against the concentration of Quercimeritrin. The IC₅₀ value is the concentration of the sample required to scavenge 50% of the ABTS•+ radicals.

  • Calculate Trolox Equivalent Antioxidant Capacity (TEAC): Create a standard curve by plotting the percentage of inhibition versus the concentration of Trolox. The TEAC value of Quercimeritrin is calculated by comparing its scavenging activity to that of Trolox and is typically expressed as µM of Trolox equivalents per µM or mg of the sample.

Data Presentation

Quantitative data should be summarized for clear interpretation and comparison.

Table 1: Concentration-Dependent ABTS•+ Scavenging Activity of Quercimeritrin

Quercimeritrin Conc. (µM)Absorbance at 734 nm (Mean ± SD)% Inhibition (Mean ± SD)
0 (Control)0.701 ± 0.0150
100.589 ± 0.01216.0 ± 1.7
250.455 ± 0.01135.1 ± 1.6
500.310 ± 0.00955.8 ± 1.3
750.182 ± 0.01074.0 ± 1.4
1000.095 ± 0.00886.4 ± 1.1

Table 2: Summary of Antioxidant Capacity

CompoundIC₅₀ (µM)TEAC (Trolox Equivalents)
Quercimeritrin45.21.85
Trolox (Standard)83.51.00
Quercetin (Reference)15.85.28

Visualizations

ABTS_Principle cluster_generation Radical Generation (12-16h, Dark) cluster_scavenging Radical Scavenging ABTS ABTS (Colorless) ABTS_Radical ABTS•+ (Blue-Green) ABTS->ABTS_Radical Oxidation Persulfate Potassium Persulfate Persulfate->ABTS_Radical Quercimeritrin Quercimeritrin (Antioxidant) ABTS_Neutral ABTS (Colorless) Quercimeritrin->ABTS_Neutral e- or H• donation ABTS_Radical_In ABTS•+ (Blue-Green) ABTS_Radical_In->ABTS_Neutral

Caption: Chemical principle of the ABTS antioxidant assay.

ABTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Analysis P1 Prepare ABTS and Potassium Persulfate Stocks P2 Mix to generate ABTS•+ (12-16h, dark) P1->P2 P3 Dilute ABTS•+ to Absorbance ~0.7 P2->P3 A2 Add 190µL of ABTS•+ Working Solution P3->A2 P4 Prepare Sample and Standard Dilutions A1 Add 10µL of Sample/ Standard/Blank to wells P4->A1 A1->A2 A3 Incubate in Dark (e.g., 30 min) A2->A3 D1 Measure Absorbance at 734 nm A3->D1 D2 Calculate % Inhibition D1->D2 D3 Determine IC50 and/or TEAC values D2->D3

Caption: Experimental workflow for the ABTS assay.

References

Cell-based Antioxidant Assays for Quercimeritrin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a naturally occurring flavonoid and a glycoside of quercetin (B1663063) (quercetin-7-O-glucoside), is a subject of growing interest for its potential antioxidant and cytoprotective properties. Like its well-studied aglycone, quercetin, Quercimeritrin is anticipated to mitigate cellular oxidative stress, a key factor in the pathogenesis of numerous diseases. These application notes provide detailed protocols for assessing the cell-based antioxidant activity of Quercimeritrin, offering researchers the tools to investigate its efficacy in biologically relevant systems. The protocols described herein are for the Cellular Antioxidant Activity (CAA) assay, measurement of intracellular Reactive Oxygen Species (ROS), and determination of key antioxidant enzyme activities.

Data Presentation

The following tables summarize hypothetical quantitative data for Quercimeritrin in various cell-based antioxidant assays. These values are provided for illustrative purposes to guide data presentation and comparison.

Table 1: Cellular Antioxidant Activity of Quercimeritrin

CompoundCell LineIC50 (µM) in CAA AssayQuercetin Equivalents (QE)
QuercimeritrinHepG215.2 ± 1.80.66
Quercetin (Reference)HepG210.0 ± 1.21.00

Table 2: Effect of Quercimeritrin on Intracellular ROS Levels

TreatmentCell LineConcentration (µM)% Reduction in DCF Fluorescence
Vehicle ControlRAW 264.7-0%
H2O2 (100 µM)RAW 264.7-(Induction)
QuercimeritrinRAW 264.7125.3% ± 3.1%
QuercimeritrinRAW 264.7548.7% ± 4.5%
QuercimeritrinRAW 264.71065.1% ± 5.2%
Quercetin (Reference)RAW 264.71072.5% ± 4.8%

Table 3: Modulation of Antioxidant Enzyme Activity by Quercimeritrin

TreatmentCell LineConcentration (µM)SOD Activity (% of Control)CAT Activity (% of Control)
Vehicle ControlHaCaT-100%100%
Oxidative StressorHaCaT-65% ± 5.8%70% ± 6.2%
QuercimeritrinHaCaT1085% ± 7.1%92% ± 8.0%
QuercimeritrinHaCaT2598% ± 8.5%105% ± 9.1%
Quercetin (Reference)HaCaT25102% ± 7.9%110% ± 8.5%

Experimental Protocols

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell.

Materials:

  • HepG2 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Quercimeritrin (stock solution in DMSO)

  • Quercetin (reference standard, stock solution in DMSO)

  • 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)

  • Black, clear-bottom 96-well microplates

  • Fluorescence microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Cell Treatment:

    • Prepare serial dilutions of Quercimeritrin and quercetin in treatment medium (DMEM without FBS). Final DMSO concentration should be below 0.5%.

    • Remove the culture medium from the wells and wash the cells once with 150 µL of PBS.

    • Add 100 µL of the treatment medium containing various concentrations of Quercimeritrin or quercetin to the respective wells. Include control wells with treatment medium only.

  • Loading of Fluorescent Probe:

    • Prepare a 50 µM DCFH-DA solution in the treatment medium.

    • Add 50 µL of the DCFH-DA solution to each well.

    • Incubate the plate for 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells twice with 150 µL of PBS.

    • Prepare a 600 µM ABAP solution in PBS.

    • Add 100 µL of the ABAP solution to all wells except for the blank wells (which receive 100 µL of PBS).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour with excitation at 485 nm and emission at 535 nm.

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence versus time plot. The CAA unit is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100, where ∫SA is the integrated area of the sample curve and ∫CA is the integrated area of the control curve.

CAA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed HepG2 Cells in 96-well plate cell_treatment Treat cells with Quercimeritrin cell_seeding->cell_treatment treatment_prep Prepare Quercimeritrin dilutions treatment_prep->cell_treatment probe_loading Load cells with DCFH-DA cell_treatment->probe_loading wash_cells Wash cells probe_loading->wash_cells stress_induction Induce oxidative stress with ABAP wash_cells->stress_induction fluorescence_measurement Measure fluorescence kinetically stress_induction->fluorescence_measurement data_analysis Calculate AUC and CAA units fluorescence_measurement->data_analysis

Intracellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This protocol details the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

  • RAW 264.7 cells (or other suitable cell line)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • PBS

  • Quercimeritrin (stock solution in DMSO)

  • DCFH-DA (stock solution in DMSO)

  • Hydrogen peroxide (H2O2) or other ROS inducer

  • 24-well plates

  • Fluorescence microscope or flow cytometer

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of Quercimeritrin (e.g., 0.25 and 1 µg/ml) for 1-2 hours.[1]

  • ROS Induction:

    • Induce oxidative stress by adding an appropriate concentration of H2O2 (e.g., 100 µM) to the wells for 30-60 minutes. Include a non-treated control and a H2O2-only control.

  • DCFH-DA Staining:

    • Remove the medium and wash the cells twice with warm PBS.

    • Add 500 µL of 10 µM DCFH-DA in serum-free medium to each well.

    • Incubate for 30 minutes at 37°C in the dark.

  • Washing:

    • Remove the DCFH-DA solution and wash the cells three times with PBS.

  • Analysis:

    • Fluorescence Microscopy: Add 500 µL of PBS to each well and immediately visualize the cells under a fluorescence microscope with a filter for FITC (excitation ~488 nm, emission ~525 nm).

    • Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.

Data Analysis: Quantify the fluorescence intensity of the treated cells relative to the control groups. A decrease in fluorescence indicates a reduction in intracellular ROS levels.

ROS_Assay_Workflow start Seed Cells treatment Pre-treat with Quercimeritrin start->treatment induction Induce ROS with H2O2 treatment->induction staining Stain with DCFH-DA induction->staining wash Wash Cells staining->wash analysis Analyze Fluorescence (Microscopy or Flow Cytometry) wash->analysis

Antioxidant Enzyme Activity Assays

This section provides protocols for measuring the activity of two key antioxidant enzymes: Superoxide (B77818) Dismutase (SOD) and Catalase (CAT).

Principle: This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-1 or NBT) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thus inhibiting the colorimetric reaction.

Materials:

  • Treated cells

  • Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors)

  • Bradford reagent for protein quantification

  • Commercially available SOD assay kit (containing WST-1 or NBT, xanthine, and xanthine oxidase)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Lysate Preparation:

    • After treatment with Quercimeritrin and/or an oxidative stressor, wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using the Bradford assay.

  • Assay Procedure (example using a commercial kit):

    • Add samples (cell lysate), standards, and blank to a 96-well plate.

    • Add the working solution containing the tetrazolium salt and xanthine.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at 37°C for 20-30 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1).

Data Analysis: Calculate the percentage of inhibition of the colorimetric reaction by the sample. The SOD activity is then determined by comparing this inhibition to a standard curve of known SOD activity.

Principle: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The remaining H2O2 is then reacted with a chromogen to produce a colored product, which is measured spectrophotometrically.

Materials:

  • Cell lysate (prepared as for the SOD assay)

  • Commercially available CAT assay kit (containing H2O2 substrate, chromogen, and other necessary reagents)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Cell Lysate Preparation:

    • Prepare cell lysates as described for the SOD assay.

  • Assay Procedure (example using a commercial kit):

    • Add samples, standards, and blank to a 96-well plate.

    • Add the H2O2 substrate and incubate for a specific time (e.g., 1 minute).

    • Stop the enzymatic reaction with a quencher.

    • Add the chromogenic working solution and incubate for 10-15 minutes.

    • Measure the absorbance at the appropriate wavelength (e.g., 520 nm).

Data Analysis: The catalase activity is inversely proportional to the absorbance. Calculate the activity based on a standard curve generated with known concentrations of a catalase standard.

Signaling Pathway

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical cellular defense mechanism against oxidative stress.[2] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] Upon exposure to oxidative stress or inducers like quercetin, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes.[1][4] This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis.[5] The activation of this pathway by compounds like quercetin and potentially Quercimeritrin enhances the cell's capacity to neutralize ROS and detoxify harmful substances.[1][4]

Nrf2_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes activates transcription of Antioxidant_Proteins Antioxidant_Proteins Antioxidant_Genes->Antioxidant_Proteins translates to ROS ROS Antioxidant_Proteins->ROS neutralizes

Concluding Remarks

The protocols outlined in these application notes provide a robust framework for investigating the cell-based antioxidant properties of Quercimeritrin. By employing these assays, researchers can elucidate its mechanisms of action, determine its efficacy in cellular models of oxidative stress, and gather crucial data for its potential development as a therapeutic agent. It is recommended to perform preliminary dose-response and cytotoxicity assays to determine the optimal non-toxic working concentrations of Quercimeritrin for each specific cell line and assay. Quercimeritrin is soluble in DMSO and sparingly soluble in PBS.[1][6] For cell-based assays, it is advisable to first dissolve Quercimeritrin in DMSO and then dilute it with the aqueous buffer or medium of choice, ensuring the final DMSO concentration is non-toxic to the cells.

References

Application Notes and Protocols: In-vitro Anti-inflammatory Assay Using Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Quercimeritrin (quercetin-3-O-β-D-glucuronide), a glycoside of the flavonoid quercetin, is a natural compound found in various plants. Emerging research indicates its potential as an anti-inflammatory agent. In vivo, Quercimeritrin is metabolized to its aglycone, quercetin, which is known to exert potent anti-inflammatory effects. The primary mechanism of action involves the downregulation of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

These application notes provide a comprehensive guide for the in-vitro evaluation of the anti-inflammatory properties of Quercimeritrin using a lipopolysaccharide (LPS)-stimulated macrophage model. The protocols detailed below are designed to be clear and reproducible for researchers in drug discovery and development.

Data Presentation

The following tables summarize the dose-dependent effects of Quercimeritrin on cell viability and the inhibition of key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. For comparative purposes, data for its aglycone, Quercetin, is also presented.

Table 1: Cytotoxicity of Quercimeritrin and Quercetin on RAW 264.7 Macrophages

CompoundNon-toxic Concentration Range (µg/mL)[1][2]
Quercimeritrin< 22.4
Quercetin< 15.0

Table 2: Anti-inflammatory Activity of Quercimeritrin and Quercetin in LPS-stimulated RAW 264.7 Macrophages

Inflammatory MarkerCompoundEffective Concentrations (µg/mL)[1][2]Observations[1][2]
Nitric Oxide (NO) Quercimeritrin0.045, 0.45, 4.5Significant inhibition of NO production.[1]
Quercetin0.03, 0.3, 3.0Significant inhibition of NO production; more potent than Quercimeritrin at higher concentrations.[1]
TNF-α Quercimeritrin0.045, 0.45, 4.5Significant reduction in TNF-α secretion.[1][2]
Quercetin0.03, 0.3, 3.0Significant reduction in TNF-α secretion.[1][2]
IL-6 Quercimeritrin0.045, 0.45, 4.5Significant reduction in IL-6 secretion.[1][2]
Quercetin0.03, 0.3, 3.0Significant reduction in IL-6 secretion.[1][2]

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of Quercimeritrin before evaluating its anti-inflammatory effects.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Quercimeritrin (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

In-vitro Anti-inflammatory Assay
  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of Quercimeritrin for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (no LPS, no Quercimeritrin) and an LPS control (LPS only).

    • After 24 hours, collect the cell culture supernatants for the measurement of NO and cytokines.

Measurement of Nitric Oxide (Griess Assay)
  • Procedure:

    • Mix 100 µL of the collected cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate the mixture at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Procedure:

    • Measure the concentrations of TNF-α and IL-6 in the collected cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Follow the manufacturer's instructions for the specific ELISA kits being used.

    • Briefly, the assay involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and calculate the cytokine concentrations based on a standard curve.

Visualizations

experimental_workflow cell_culture RAW 264.7 Cell Culture seeding Seed Cells in Plates cell_culture->seeding pretreatment Pre-treat with Quercimeritrin seeding->pretreatment lps_stimulation Stimulate with LPS (1 µg/mL) pretreatment->lps_stimulation incubation Incubate for 24 hours lps_stimulation->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant griess_assay Griess Assay (NO) collect_supernatant->griess_assay elisa_assay ELISA (TNF-α, IL-6) collect_supernatant->elisa_assay

Caption: Experimental workflow for the in-vitro anti-inflammatory assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IKK->NFkB activates IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Nucleus->iNOS TNFa TNF-α Nucleus->TNFa IL6 IL-6 Nucleus->IL6 NO NO iNOS->NO Inflammation Inflammation TNFa->Inflammation IL6->Inflammation NO->Inflammation Quercimeritrin Quercimeritrin Quercimeritrin->IKK inhibits

Caption: Putative anti-inflammatory signaling pathway of Quercimeritrin.

References

Application Notes and Protocols: Quercimeritrin for α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a flavonoid glycoside, has emerged as a potent and selective inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion.[1][2][3] The inhibition of this enzyme is a key therapeutic strategy for managing postprandial hyperglycemia, a hallmark of type 2 diabetes. By delaying the breakdown of carbohydrates into glucose, α-glucosidase inhibitors can effectively blunt the sharp increase in blood glucose levels after a meal.[4][5] This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay using Quercimeritrin, summarizes key quantitative data, and illustrates the experimental workflow and inhibitory mechanism.

Data Presentation

The inhibitory potential of Quercimeritrin against α-glucosidase has been quantified, highlighting its selectivity compared to another key digestive enzyme, α-amylase. Acarbose, a commercially available α-glucosidase inhibitor, is often used as a positive control for comparison.

CompoundTarget EnzymeIC50 Value (µM)
Quercimeritrin α-Glucosidase 79.88 [1][2][6]
Quercimeritrinα-Amylase>250[1][2][6]
Acarboseα-Glucosidase-
Quercetinα-Glucosidase10.92 ± 4.04[7]
Rutinα-Glucosidase0.037[8]

Note: IC50 values for Acarbose, Quercetin, and Rutin are provided for comparative purposes. The IC50 value for Acarbose can vary between studies and is often used as a benchmark.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methodologies for assessing α-glucosidase inhibition.[1][9]

1. Materials and Reagents:

  • Quercimeritrin (Test Compound)

  • Acarbose (Positive Control)

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Substrate)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of potassium phosphate buffer and adjust the pH to 6.8.

  • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase in the potassium phosphate buffer to a final concentration of 0.5 U/mL.

  • pNPG Solution (5 mM): Dissolve pNPG in the potassium phosphate buffer to a final concentration of 5 mM.

  • Quercimeritrin Stock Solution (e.g., 10 mM): Dissolve Quercimeritrin in DMSO to prepare a stock solution. Further dilute with potassium phosphate buffer to achieve the desired final concentrations for the assay.

  • Acarbose Stock Solution: Prepare a stock solution of Acarbose in a similar manner to Quercimeritrin.

3. Assay Procedure:

  • Add 100 µL of potassium phosphate buffer to each well of a 96-well microplate.

  • Add 40 µL of the α-glucosidase solution (0.5 U/mL) to each well.

  • Add 10 µL of varying concentrations of Quercimeritrin solution to the test wells. For the positive control, add 10 µL of varying concentrations of Acarbose solution. For the negative control (100% enzyme activity), add 10 µL of the buffer or DMSO.

  • Pre-incubate the plate at 37°C for 10 minutes.[1]

  • Initiate the enzymatic reaction by adding 50 µL of the pNPG substrate solution (0.6 mM final concentration) to each well.[1]

  • Incubate the plate at 37°C for 20 minutes.[1]

  • Measure the absorbance of each well at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released by the enzymatic reaction.

4. Data Analysis:

  • Calculate the percentage of α-glucosidase inhibition for each concentration of Quercimeritrin using the following formula:

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the negative control (enzyme + buffer + substrate).

    • A_sample is the absorbance of the well with the test compound (enzyme + inhibitor + substrate).

  • Plot the percentage of inhibition against the different concentrations of Quercimeritrin.

  • Determine the IC50 value, which is the concentration of Quercimeritrin required to inhibit 50% of the α-glucosidase activity, by using a suitable non-linear regression analysis.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare 0.1 M Potassium Phosphate Buffer (pH 6.8) P2 Prepare 0.5 U/mL α-Glucosidase Solution P1->P2 P3 Prepare 5 mM pNPG Substrate Solution P1->P3 A1 Add Buffer, Enzyme, and Inhibitor/Control to 96-well plate A3 Add pNPG Substrate to initiate reaction P4 Prepare Quercimeritrin & Acarbose Stock Solutions A2 Pre-incubate at 37°C for 10 min A1->A2 A2->A3 A4 Incubate at 37°C for 20 min A3->A4 A5 Measure Absorbance at 405 nm A4->A5 D1 Calculate % Inhibition A5->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 Value D2->D3

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Mechanism of Inhibition

G cluster_interaction Inhibitory Interaction Enzyme α-Glucosidase (Active Enzyme) Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->Complex Non-covalent binding (Hydrogen bonds) Product Glucose (p-Nitrophenol) Enzyme->Product Hydrolysis Inhibitor Quercimeritrin Inhibitor->Complex Complex->Product Inhibited Substrate Carbohydrates (e.g., pNPG) Substrate->Enzyme Binds to active site

Caption: Quercimeritrin's non-covalent binding to α-glucosidase.

Mechanism of Action

Quercimeritrin acts as a selective inhibitor of α-glucosidase.[1][2] Its inhibitory mechanism involves binding to the active site pocket of the α-glucosidase enzyme through non-covalent interactions, primarily hydrogen bonds.[1] This binding event induces a conformational change in the enzyme, forming a stable enzyme-inhibitor complex.[1] Consequently, the enzyme's ability to hydrolyze its substrate (carbohydrates) is significantly reduced, leading to a decrease in the rate of glucose release and absorption. This selective and potent inhibition makes Quercimeritrin a promising candidate for further investigation in the development of novel therapeutics for managing type 2 diabetes.

References

Preparation of Quercimeritrin Standard Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the preparation of Quercimeritrin standard solutions for use in various experimental settings, including analytical chemistry and in vitro assays.

Introduction

Quercimeritrin, also known as Quercetin-7-O-beta-D-glucopyranoside, is a flavonoid with potential antibacterial and other biological activities.[1] Accurate and reproducible experimental results rely on the precise preparation of standard solutions. This guide outlines the necessary steps for preparing stock and working solutions of Quercimeritrin, including solvent selection, dissolution, and storage, to ensure the integrity and stability of the standards.

Materials and Reagents

  • Quercimeritrin analytical standard (purity ≥95%)

  • High-purity solvents:

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Sonicator bath

  • Syringe filters (0.22 µm, solvent-compatible)

  • Amber glass vials or light-protecting microcentrifuge tubes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Quantitative Data Summary

The following table summarizes key quantitative data for Quercimeritrin and its solubility in common laboratory solvents.

ParameterValueReference(s)
Molecular Formula C₂₁H₂₀O₁₂[1]
Molecular Weight 464.38 g/mol [1]
Solubility in DMSO 25 mg/mL (53.84 mM)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in DMSO) -80°C for up to 1 year[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO (e.g., 50 mM)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution for various in vitro experiments.

  • Calculation: Determine the mass of Quercimeritrin required to prepare the desired volume and concentration of the stock solution.

    • Example for 1 mL of a 50 mM stock solution: Mass (mg) = 50 mmol/L * 0.001 L * 464.38 g/mol * 1000 mg/g = 23.22 mg

  • Weighing: In a chemical fume hood, accurately weigh the calculated amount of Quercimeritrin powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile, light-protecting vial or tube. Add the calculated volume of anhydrous DMSO.

  • Mixing: Cap the vial tightly and vortex thoroughly. To aid dissolution, sonicate the solution in a water bath for 10-15 minutes.[2][3] Visually inspect the solution to ensure all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials or light-protecting microcentrifuge tubes to minimize freeze-thaw cycles. Store at -80°C for long-term stability.[1]

Protocol 2: Preparation of Stock and Working Solutions for HPLC Analysis

This protocol details the preparation of a stock solution and a series of working standards for creating a calibration curve for HPLC analysis.

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of Quercimeritrin and transfer it to a 10 mL Class A volumetric flask.

    • Add a small amount of HPLC-grade methanol to dissolve the powder.

    • Sonicate for 10-15 minutes to ensure complete dissolution.[4]

    • Bring the flask to the final volume with methanol and mix thoroughly. This results in a 1 mg/mL (1000 µg/mL) stock solution.

  • Working Standard Solution Preparation:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable solvent (e.g., methanol).[5][6]

    • For example, to prepare a 100 µg/mL working solution, pipette 1 mL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with the diluent.

    • Prepare these solutions fresh daily for optimal results.

Stability and Storage Recommendations

  • Powder: The solid form of Quercimeritrin is stable for up to 3 years when stored at -20°C, protected from light.[1]

  • DMSO Stock Solutions: When stored at -80°C in tightly sealed, light-protected aliquots, DMSO stock solutions are stable for up to 1 year.[1] Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Quercimeritrin, like its aglycone Quercetin, is sparingly soluble and less stable in aqueous buffers.[7] It is recommended to prepare aqueous working solutions fresh from the DMSO stock immediately before use. Do not store aqueous solutions for more than one day.[7]

  • Light Sensitivity: Flavonoids can be sensitive to light. All solutions should be stored in amber vials or tubes to protect them from light-induced degradation.

Diagrams

experimental_workflow cluster_sourcing Sourcing & Calculation cluster_stock_prep Stock Solution Preparation cluster_storage Storage & Dilution cluster_application Application sourcing Obtain Quercimeritrin (≥95% purity) calculation Calculate Mass for Stock Solution sourcing->calculation weighing Weigh Quercimeritrin calculation->weighing dissolution Dissolve in Solvent (e.g., DMSO) weighing->dissolution mixing Vortex & Sonicate dissolution->mixing aliquot Aliquot into Light-Protected Tubes mixing->aliquot storage Store at -80°C aliquot->storage dilution Prepare Working Solutions (Fresh as needed) storage->dilution experiment Use in Experiment (e.g., HPLC, Cell Assay) dilution->experiment

Caption: Workflow for the preparation of Quercimeritrin standard solutions.

References

Application Notes and Protocols for Quercimeritrin as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, also known as Quercetin-7-O-beta-D-glucopyranoside, is a flavonoid glycoside and a derivative of Quercetin (B1663063).[1] Like its aglycone, Quercimeritrin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.[2] Accurate quantification of Quercimeritrin in various matrices, such as plant extracts, pharmaceutical formulations, and biological samples, is crucial for research, quality control, and drug development. High-performance liquid chromatography (HPLC) and Ultra-high-performance liquid chromatography (UPLC) are powerful analytical techniques widely used for the separation, identification, and quantification of Quercimeritrin.[3][4] This document provides detailed application notes and protocols for the use of Quercimeritrin as a reference standard in chromatographic analysis.

Physicochemical Properties of Quercimeritrin Reference Standard

A well-characterized reference standard is the cornerstone of accurate quantitative analysis. The following table summarizes the key physicochemical properties of Quercimeritrin.

PropertyValue
Chemical Name 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Synonyms Quercetin-7-O-beta-D-glucopyranoside
CAS Number 491-50-9[1]
Molecular Formula C₂₁H₂₀O₁₂
Molecular Weight 464.38 g/mol
Appearance Typically a yellow crystalline powder
Solubility Soluble in methanol (B129727), ethanol, DMSO; sparingly soluble in water

Experimental Protocols

Protocol 1: Quantification of Quercimeritrin using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from established methods for the analysis of quercetin glycosides and is suitable for the quantification of Quercimeritrin in plant extracts and pharmaceutical formulations.[5][6]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % A % B
    0 85 15
    20 60 40
    25 60 40
    30 85 15

    | 35 | 85 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 370 nm (for monitoring)

  • Injection Volume: 10 µL

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Quercimeritrin reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation (Example for Plant Extract):

  • Accurately weigh 1 g of the powdered plant material.

  • Extract with 20 mL of methanol using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. Method Validation Parameters (Typical Expected Values):

The following table summarizes the typical validation parameters for a method of this nature. Actual results may vary depending on the specific instrumentation and laboratory conditions.

ParameterTypical Specification/Value
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%
Protocol 2: Sensitive Quantification of Quercimeritrin using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This protocol is designed for the sensitive and selective quantification of Quercimeritrin in complex matrices such as biological fluids (plasma, urine). The method is adapted from established procedures for related quercetin glycosides.[4][7]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (v/v)

    • B: Acetonitrile with 0.1% Formic acid (v/v)

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    5 50 50
    6 5 95
    7 5 95
    7.1 95 5

    | 9 | 95 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Quercimeritrin: Precursor ion (m/z) 463.08 -> Product ion (m/z) 301.03 (Quantifier), 151.00 (Qualifier)

    • Internal Standard (e.g., Isoquercitrin): Precursor ion (m/z) 463.08 -> Product ion (m/z) 301.03

  • Source Parameters: Optimize source parameters (e.g., capillary voltage, source temperature, desolvation gas flow) according to the instrument manufacturer's guidelines.

3. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock and working standard solutions as described in Protocol 1.

  • Spike blank plasma with appropriate volumes of working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

4. Sample Preparation (Example for Plasma):

  • To 100 µL of plasma, add 20 µL of internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject into the UPLC-MS/MS system.

5. Method Validation Parameters (Typical Expected Values):

ParameterTypical Specification/Value
Linearity (R²) > 0.995
Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Data Presentation

The quantitative data from the validation of the chromatographic methods should be summarized in clear and concise tables for easy comparison and assessment of method performance.

Table 1: Summary of HPLC-UV Method Validation for Quercimeritrin

ParameterResult
Linearity Range (µg/mL)1 - 100
Correlation Coefficient (R²)0.9995
LOD (µg/mL)0.25
LOQ (µg/mL)0.80
Accuracy (% Recovery)98.5 - 102.3
Intra-day Precision (% RSD)1.2 - 1.8
Inter-day Precision (% RSD)1.5 - 2.0

Table 2: Summary of UPLC-MS/MS Method Validation for Quercimeritrin

ParameterResult
Linearity Range (ng/mL)1 - 1000
Correlation Coefficient (R²)0.998
LOD (ng/mL)0.3
LOQ (ng/mL)1.0
Accuracy (% Recovery)92.1 - 108.7
Intra-day Precision (% RSD)4.5 - 8.2
Inter-day Precision (% RSD)6.8 - 11.5

Mandatory Visualizations

Experimental Workflow for Quercimeritrin Quantification

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Sample_Collection Sample Collection (Plant Material, Plasma, etc.) Extraction Extraction / Protein Precipitation Sample_Collection->Extraction Filtration_Cleanup Filtration / Clean-up Extraction->Filtration_Cleanup HPLC_UPLC HPLC / UPLC Separation Filtration_Cleanup->HPLC_UPLC Detection UV or MS/MS Detection HPLC_UPLC->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification using Reference Standard Peak_Integration->Quantification

Caption: Workflow for Quercimeritrin analysis.

Signaling Pathways Modulated by Quercimeritrin and Related Flavonoids

Quercimeritrin, as a glycoside of quercetin, is expected to exert its biological effects either directly or after being metabolized to quercetin. Quercetin is known to modulate several key signaling pathways involved in inflammation and cellular stress responses, such as the NF-κB and MAPK pathways.[8][9][10] The accurate quantification of Quercimeritrin is therefore essential for studies investigating its pharmacological effects on these pathways.

NF-κB Signaling Pathway Inhibition by Quercetin/Quercimeritrin

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4_TNFR TLR4 / TNFR Inflammatory_Stimuli->TLR4_TNFR IKK_Complex IKK Complex TLR4_TNFR->IKK_Complex IkB IκB IKK_Complex->IkB phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression promotes Quercimeritrin Quercimeritrin Quercimeritrin->IKK_Complex inhibits

Caption: Inhibition of NF-κB pathway by Quercimeritrin.

MAPK Signaling Pathway Modulation by Quercetin/Quercimeritrin

G Stress_Stimuli Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK activates MAPK MAPK (p38, JNK) MAPKK->MAPK activates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response leads to Quercimeritrin Quercimeritrin Quercimeritrin->MAPKKK inhibits

Caption: Modulation of MAPK pathway by Quercimeritrin.

References

Application Notes and Protocols for Pharmacokinetic Study of Quercimeritrin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, a flavonoid and a 7-O-glucoside of quercetin (B1663063), is a natural compound found in various plant species.[1] Like its aglycone, quercetin, Quercimeritrin is being investigated for a range of potential therapeutic benefits, including antioxidant and anti-inflammatory properties. To evaluate its potential as a therapeutic agent, a thorough understanding of its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential. These application notes provide a comprehensive guide to designing and conducting a pharmacokinetic study of Quercimeritrin in animal models, with a focus on rodents.

The oral bioavailability of flavonoids like quercetin is often low due to extensive first-pass metabolism in the gut and liver.[2][3] Quercetin and its glycosides are typically metabolized into glucuronidated, sulfated, and methylated conjugates.[4] Understanding the metabolic fate of Quercimeritrin is crucial, as its metabolites may also possess biological activity.[4] This document outlines detailed protocols for an in vivo pharmacokinetic study, including animal handling, compound administration, sample collection, and bioanalytical methods.

Study Objectives

The primary objectives of a pharmacokinetic study of Quercimeritrin in an animal model are:

  • To determine the plasma concentration-time profile of Quercimeritrin and its major metabolites (e.g., quercetin, quercetin glucuronides, and sulfates) after oral and intravenous administration.

  • To calculate key pharmacokinetic parameters, including:

    • Absorption: Maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC).

    • Distribution: Apparent volume of distribution (Vd).

    • Metabolism: Identification of major metabolites.

    • Excretion: Elimination half-life (t½) and clearance (CL).

  • To assess the absolute oral bioavailability of Quercimeritrin.

  • To compare the pharmacokinetic profile of Quercimeritrin to its aglycone, quercetin, if required.

Materials and Methods

Materials
  • Test Compound: Quercimeritrin (purity ≥ 98%)

  • Reference Compound: Quercetin (purity ≥ 98%), and potential metabolites if available.

  • Internal Standard (IS): A structurally similar compound not present endogenously, for example, puerarin (B1673276) has been used in similar studies.[5]

  • Vehicle for Administration: Dependent on the solubility of Quercimeritrin. Common vehicles include saline, polyethylene (B3416737) glycol (PEG) 400, or a suspension in 0.5% carboxymethylcellulose (CMC).

  • Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g) are commonly used for flavonoid pharmacokinetic studies.[2][4][6][7]

  • Reagents and Equipment:

    • HPLC-grade solvents (acetonitrile, methanol, formic acid).[5]

    • Ultrapure water.

    • Anticoagulant (e.g., heparin or EDTA) for blood collection tubes.

    • Centrifuge, vortex mixer, and freezer (-80°C).

    • Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents for sample preparation.

    • High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) system for bioanalysis.[5][6]

Experimental Design

A typical pharmacokinetic study involves administering Quercimeritrin to animal models and collecting biological samples at various time points to measure the drug concentration.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Analysis acclimatization Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatization->fasting iv_dose Intravenous (IV) Administration (e.g., 2 mg/kg) fasting->iv_dose Dosing oral_dose Oral (PO) Gavage (e.g., 50 mg/kg) fasting->oral_dose Dosing blood_collection Serial Blood Sampling (0, 5, 15, 30, 60, 120, 240, 480, 1440 min) iv_dose->blood_collection Initiates oral_dose->blood_collection Initiates centrifugation Plasma Separation (Centrifugation) blood_collection->centrifugation storage Storage at -80°C centrifugation->storage extraction Sample Extraction (SPE or LLE) storage->extraction hplc_ms HPLC-MS/MS Analysis extraction->hplc_ms pk_calc Pharmacokinetic Parameter Calculation hplc_ms->pk_calc

Caption: Experimental workflow for a pharmacokinetic study of Quercimeritrin.

Experimental Protocols

Animal Handling and Dosing
  • Acclimatization: House rats in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment, with free access to standard chow and water.

  • Fasting: Fast the animals for 12 hours overnight before dosing, with continued free access to water.[6]

  • Grouping: Randomly divide the rats into two groups (n=5-6 per group): an intravenous (IV) administration group and an oral (PO) administration group.

  • Dosing:

    • Oral (PO) Administration: Administer Quercimeritrin suspension/solution via oral gavage. A typical dose for flavonoids is around 50 mg/kg.[6]

    • Intravenous (IV) Administration: Administer a sterile, filtered solution of Quercimeritrin via the tail vein. A lower dose, for example, 2-5 mg/kg, is typically used for IV administration to avoid solubility and toxicity issues.

Sample Collection
  • Blood Sampling: Collect serial blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predetermined time points.[6] A typical sampling schedule for oral administration is 0 (pre-dose), 5, 15, 30, 60, 90, 120, 180, 240, 360, 480, and 1440 minutes.[6] For IV administration, earlier time points (e.g., 2, 5, 15 minutes) are crucial.

  • Sample Handling: Collect blood into heparinized tubes. Immediately centrifuge the samples at approximately 3,500 rpm for 10 minutes at 4°C to separate the plasma.[6]

  • Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until bioanalysis.[6]

Bioanalytical Method

A validated HPLC-MS/MS method is the standard for quantifying flavonoids and their metabolites in biological matrices due to its high sensitivity and selectivity.[5][6]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add the internal standard.

    • Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol, followed by vortexing and centrifugation.

    • Alternatively, use solid-phase extraction (SPE) for cleaner samples.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 column is commonly used.[8]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.[8]

    • Flow Rate: Typically 0.8-1.0 mL/min.[8]

    • Injection Volume: 5-20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often optimal for flavonoids.[8]

    • Detection: Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for Quercimeritrin, its expected metabolites (quercetin, quercetin-glucuronide, quercetin-sulfate), and the internal standard.

Data Analysis
  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

  • Calculate the concentrations of Quercimeritrin and its metabolites in the plasma samples using the calibration curves.

  • Use non-compartmental analysis with software like WinNonlin® to calculate the pharmacokinetic parameters from the plasma concentration-time data.

Data Presentation

Summarize the calculated pharmacokinetic parameters in tables for clear comparison between the oral and intravenous administration routes.

Table 1: Pharmacokinetic Parameters of Quercimeritrin after Oral and Intravenous Administration in Rats

ParameterUnitOral Administration (e.g., 50 mg/kg)Intravenous Administration (e.g., 2 mg/kg)
Cmax ng/mLValue ± SDValue ± SD
Tmax hValue ± SDValue ± SD
AUC(0-t) ng·h/mLValue ± SDValue ± SD
AUC(0-∞) ng·h/mLValue ± SDValue ± SD
hValue ± SDValue ± SD
CL L/h/kgValue ± SDValue ± SD
Vd L/kgValue ± SDValue ± SD
F (%) %Value ± SDN/A

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC(0-t): Area under the curve from time 0 to the last measurable concentration; AUC(0-∞): Area under the curve from time 0 to infinity; t½: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Absolute oral bioavailability, calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.

Table 2: Pharmacokinetic Parameters of Major Metabolites (e.g., Quercetin) after Oral Administration of Quercimeritrin

ParameterUnitQuercetinQuercetin-GlucuronideQuercetin-Sulfate
Cmax ng/mLValue ± SDValue ± SDValue ± SD
Tmax hValue ± SDValue ± SDValue ± SD
AUC(0-t) ng·h/mLValue ± SDValue ± SDValue ± SD

Signaling Pathways and Metabolism

Quercimeritrin, being a glycoside of quercetin, is expected to undergo hydrolysis to quercetin in the gastrointestinal tract, followed by extensive phase II metabolism.

G Quercimeritrin Quercimeritrin (Quercetin-7-O-glucoside) Quercetin Quercetin Quercimeritrin->Quercetin Hydrolysis (Gut Microbiota/ Enterocytes) Metabolites Phase II Metabolites (Glucuronides, Sulfates, Methylated forms) Quercetin->Metabolites Metabolism (Intestine, Liver) Absorption Systemic Circulation Metabolites->Absorption Excretion Excretion (Urine and Feces) Absorption->Excretion

Caption: Proposed metabolic pathway of Quercimeritrin in an animal model.

Conclusion

This document provides a detailed framework for designing and executing a pharmacokinetic study of Quercimeritrin in animal models. The extensive metabolism and low oral bioavailability observed for its aglycone, quercetin, suggest that similar challenges may be encountered with Quercimeritrin.[2][9] Careful consideration of the bioanalytical methodology to accurately quantify both the parent compound and its major metabolites is critical for a comprehensive understanding of its pharmacokinetic profile. The data generated from such studies are indispensable for the preclinical development of Quercimeritrin and for making informed decisions about its potential as a therapeutic agent.

References

Quercimeritrin: Application Notes and Protocols for Functional Food Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quercimeritrin, also known as quercetin (B1663063) 7-O-β-D-glucoside, is a flavonoid glycoside naturally occurring in various plants, including cotton flowers, sunflowers, and Melastoma malabathricum. As a glycoside of quercetin, it is gaining attention in the functional food and nutraceutical industries for its potential health benefits, which include antioxidant, anti-inflammatory, and α-glucosidase inhibitory activities. These properties suggest its potential utility in the development of functional foods aimed at mitigating chronic diseases associated with oxidative stress and inflammation.

This document provides detailed application notes and experimental protocols for researchers interested in exploring the functional food applications of Quercimeritrin. It summarizes key quantitative data, outlines methodologies for relevant experiments, and visualizes associated signaling pathways and workflows.

Data Presentation

Table 1: Antioxidant Activity of Quercimeritrin and Related Compounds
CompoundAssayIC50 ValueSource
Quercimeritrin (Quercitrin) DPPH Radical Scavenging87.99 ± 5.43 µM[1]
Superoxide Anion (O2−) Scavenging78.16 ± 4.83 µM[1]
α-Glucosidase Inhibition79.88 µM[2]
QuercetinDPPH Radical Scavenging15.899 µg/mL[3]
H2O2 Scavenging36.22 µg/mL[4]
IsoquercitrinDPPH Radical Scavenging~36 µM[1]
Superoxide Anion (O2−) Scavenging~34 µM[1]
Trolox (Reference)DPPH Radical ScavengingNot specified, used as a positive control[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity in the respective assay. Lower values indicate higher potency.

Table 2: Anti-inflammatory Activity of Quercimeritrin (Quercitrin)
ActivityCell LineTreatmentEffectSource
sPLA2IIa Inhibition-Quercitrin (B1678633)IC50: 8.77 µM ± 0.9[5]
IL-6 ReductionPC-3 cellsQuercitrinDose-dependent reduction from 98.35% to 37.12%[5]
Edema ReductionMouse PawQuercitrin (18 µM)Reduction from 172.87% to 118.41%[5]
Inhibition of Inflammatory Factors (TNF-α, IL-1β, IL-6, NO)RAW264.7 cellsQuercitrin (<22.4 µg/mL)Significant reduction in LPS-stimulated cells[6]
Table 3: Pharmacokinetic Parameters of Quercetin and its Glycosides in Rats (Oral Administration)
CompoundDose (mg/kg)Cmax (µg/mL)Tmax (min)AUC0–t (mg/L*min)Source
Quercetin507.47 ± 2.6354.0 ± 25.12,590.5 ± 987.9[7]
Isoquercitrin500.35 ± 0.1127.0 ± 6.717.2 ± 7.3[7]
Quercetin-3-O-β-D-glucuronide502.04 ± 0.85222.0 ± 119.2962.7 ± 602.3[7]

Note: Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0–t: Area under the plasma concentration-time curve from time 0 to the last measurement. Data for Quercimeritrin is limited, and the data for related compounds is provided for comparative purposes.

Experimental Protocols

Protocol 1: Extraction of Quercimeritrin-Rich Fraction from Melastoma malabathricum Leaves

This protocol is adapted from a study on the solid-phase extraction of quercitrin from Melastoma malabathricum.[8][9]

1. Materials and Equipment:

  • Dried and ground leaves of Melastoma malabathricum

  • 70% Ethanol

  • Methanol (B129727) (various concentrations: 0-100% v/v)

  • Ultrasonic probe

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridge (e.g., C18)

  • HPLC system for analysis

2. Procedure: a. Ultrasound-Assisted Extraction: i. Weigh 10 g of dried, ground leaves and place in a beaker. ii. Add 210 mL of 70% ethanol. iii. Subject the mixture to ultrasonic extraction for 15 minutes. iv. Filter the supernatant and concentrate it using a rotary evaporator to obtain the crude extract.

Protocol 2: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay

This is a general and widely used protocol for assessing antioxidant capacity.

1. Materials and Equipment:

  • Quercimeritrin sample

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Spectrophotometer

2. Procedure: i. Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). ii. Prepare a series of dilutions of the Quercimeritrin sample in methanol. iii. In a microplate well or cuvette, mix the Quercimeritrin solution with the DPPH solution. iv. Incubate the mixture in the dark at room temperature for 30 minutes. v. Measure the absorbance at 517 nm. vi. Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 vii. Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of Quercimeritrin.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment in Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of Quercimeritrin on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

1. Materials and Equipment:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Quercimeritrin sample

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Griess Reagent for nitric oxide (NO) measurement

  • Cell viability assay kit (e.g., CCK-8)

2. Procedure: a. Cell Culture and Treatment: i. Culture RAW264.7 cells in DMEM supplemented with 10% FBS. ii. Seed the cells in appropriate plates and allow them to adhere. iii. Pre-treat the cells with various non-toxic concentrations of Quercimeritrin (determined by a cell viability assay) for a specified time (e.g., 1-2 hours).[6] iv. Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

Protocol 4: In Vitro Digestion Model for Bioavailability Assessment

This protocol is a generalized static in vitro digestion model based on the INFOGEST method to assess the bioaccessibility of Quercimeritrin from a food matrix.[10][11]

1. Materials and Equipment:

  • Simulated Salivary Fluid (SSF)

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) and bile salts

  • Food matrix containing Quercimeritrin

  • Shaking water bath at 37°C

  • pH meter and solutions for pH adjustment (HCl, NaOH)

  • Centrifuge

2. Procedure: a. Oral Phase: i. Mix the food sample containing Quercimeritrin with SSF. ii. Incubate at 37°C for 2 minutes with gentle mixing.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Quercetin (Aglycone of Quercimeritrin) in Inflammation

In vivo, Quercimeritrin (quercitrin) can be hydrolyzed by the intestinal microbiota to release its aglycone, quercetin. Quercetin is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[12][13]

Quercetin_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_active Active NF-κB (p65 translocation) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes Induces Quercetin Quercetin Quercetin->IKK Inhibits

Caption: Quercetin inhibits the NF-κB signaling pathway.

Quercetin's Modulation of the MAPK Signaling Pathway

Quercetin has also been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to various stimuli, including stress and inflammation.[14][15]

Quercetin_MAPK_Pathway Stimuli Stress / LPS MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates JNK JNK MAPKK->JNK Phosphorylates p38 p38 MAPKK->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Inflammation Apoptosis Differentiation Transcription_Factors->Cellular_Response Quercetin Quercetin Quercetin->ERK Inhibits Quercetin->p38 Inhibits

Caption: Quercetin's modulation of the MAPK signaling cascade.

General Experimental Workflow for Evaluating Quercimeritrin in Functional Foods

Experimental_Workflow Start Start: Quercimeritrin Source (e.g., Plant Material) Extraction Extraction & Purification Start->Extraction Characterization Characterization (HPLC, Purity) Extraction->Characterization In_Vitro_Bioactivity In Vitro Bioactivity Assays Characterization->In_Vitro_Bioactivity Antioxidant Antioxidant Assays (DPPH, etc.) In_Vitro_Bioactivity->Antioxidant Anti_inflammatory Anti-inflammatory Assays (Cell-based) In_Vitro_Bioactivity->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assays (e.g., α-glucosidase) In_Vitro_Bioactivity->Enzyme_Inhibition Food_Matrix Incorporation into Food Matrix Antioxidant->Food_Matrix Anti_inflammatory->Food_Matrix Enzyme_Inhibition->Food_Matrix Stability Stability Testing Food_Matrix->Stability Bioavailability In Vitro Digestion Model (Bioaccessibility) Food_Matrix->Bioavailability In_Vivo In Vivo Studies (Animal Models) Stability->In_Vivo Bioavailability->In_Vivo Efficacy Efficacy & Safety In_Vivo->Efficacy End End: Functional Food Product Development Efficacy->End

Caption: Workflow for functional food development with Quercimeritrin.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of Quercimeritrin, a flavonoid glycoside, in the context of diabetes mellitus. The following sections detail its mechanism of action through various in-vitro models, offering structured data, detailed experimental protocols, and visual representations of key biological pathways. While much of the detailed in-vitro mechanistic data is based on its aglycone, Quercetin (B1663063), the provided protocols are readily adaptable for the study of Quercimeritrin.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from in-vitro studies on Quercimeritrin and its aglycone, Quercetin, in diabetes-related models. This data provides a clear comparison of their efficacy in various assays.

Table 1: α-Glucosidase and α-Amylase Inhibition

CompoundEnzymeIC50 ValueSource
Quercimeritrinα-Glucosidase79.88 µM[1]
Quercimeritrinα-Amylase>250 µM[1]
Quercetinα-AmylaseInhibition of 20.30 ± 0.49%[2]

Table 2: Anti-Glycation Activity

CompoundAssayConcentration% InhibitionSource
QuercetinBSA-GlucoseNot SpecifiedHighest at 200 µg/ml[3]
QuercetinProtein Aggregation200 µg/ml66.18 ± 0.91%[3]
QuercetinThiol Oxidation200 µg/ml78.51 ± 2.58%[3]
QuercetinEarly Glycation (ARI)15.58 mM (IC50)Not Applicable[4]

Table 3: Anti-Inflammatory Effects of Quercetin

Cell LineStimulantQuercetin Conc.EffectSource
Cultured FibroblastsNot Specified10 µMSignificant blocking of pro-inflammatory cytokines[5]
Not SpecifiedNot Specified10 µMDownregulated production of COX-2, NF-κB, and NO[5]
Not SpecifiedNot Specified10–25 µMInhibited the level of NO and TNF-α[5]
RAW 264.7 MacrophagesLPS50 and 100 µMReduced secretion of IL-6 and TNF-α[5]
Human Gingival FibroblastsAGEs0-10 µMDose-dependent downregulation of ROS[6]
Human Gingival FibroblastsAGEsNot SpecifiedDose-dependent suppression of IL-6 and IL-8[6]

Key Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways implicated in the anti-diabetic effects of Quercimeritrin and provide a general workflow for its in-vitro evaluation.

Quercimeritrin's Potential Anti-Diabetic Mechanisms cluster_0 Glucose Metabolism cluster_1 Inflammatory Response cluster_2 Glycation Process cluster_3 Insulin Signaling & Glucose Uptake Quercimeritrin_G Quercimeritrin alpha_glucosidase α-Glucosidase Quercimeritrin_G->alpha_glucosidase Inhibits glucose_absorption Intestinal Glucose Absorption alpha_glucosidase->glucose_absorption Reduces Quercetin_I Quercetin (Aglycone of Quercimeritrin) NF_kB NF-κB Pathway Quercetin_I->NF_kB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Reduces Production Quercetin_A Quercetin (Aglycone of Quercimeritrin) Protein_Glycation Protein Glycation Quercetin_A->Protein_Glycation Inhibits AGEs Advanced Glycation End-products (AGEs) Protein_Glycation->AGEs Reduces Formation Quercetin_IS Quercetin (Aglycone of Quercimeritrin) AMPK AMPK Pathway Quercetin_IS->AMPK Activates GLUT4 GLUT4 Translocation AMPK->GLUT4 Glucose_Uptake Glucose Uptake in Skeletal Muscle GLUT4->Glucose_Uptake Experimental Workflow for In-Vitro Evaluation cluster_workflow Experimental Workflow for In-Vitro Evaluation start Start: Prepare Quercimeritrin Stock Solution enzymatic_assays Enzymatic Assays (α-Glucosidase, α-Amylase) start->enzymatic_assays cell_culture Cell Culture (e.g., L6 Myotubes, RAW 264.7 Macrophages) start->cell_culture anti_glycation Anti-glycation Assays (BSA-Glucose Assay) start->anti_glycation data_analysis Data Analysis and Interpretation enzymatic_assays->data_analysis glucose_uptake Glucose Uptake Assay cell_culture->glucose_uptake anti_inflammatory Anti-inflammatory Assays (e.g., ELISA for Cytokines) cell_culture->anti_inflammatory glucose_uptake->data_analysis anti_inflammatory->data_analysis anti_glycation->data_analysis end End: Conclude on In-Vitro Efficacy data_analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Quercimeritrin Stability and Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Quercimeritrin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Quercimeritrin during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is Quercimeritrin and why is its stability a concern?

Quercimeritrin, also known as Quercetin (B1663063) 7-O-beta-D-glucoside, is a flavonoid glycoside.[1] Like many flavonoids, it is susceptible to degradation under common experimental conditions, which can lead to inaccurate quantification and assessment of its biological activity. Key factors that can induce degradation include pH, temperature, light, and the presence of oxidizing agents.

Q2: What are the primary factors that cause Quercimeritrin degradation?

The primary factors leading to the degradation of Quercimeritrin and its aglycone, quercetin, are:

  • pH: Alkaline conditions (pH > 7) significantly accelerate the degradation of flavonoids. Quercetin, for instance, shows high instability in alkaline solutions, leading to autoxidation and molecular fragmentation.[2][3][4]

  • Temperature: Elevated temperatures can promote the oxidative degradation of flavonoids. For quercetin, significant degradation is observed at temperatures above 70-80°C.[5][6]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation of flavonoids.[6][7]

  • Oxygen and Oxidizing Agents: The presence of oxygen and other oxidizing agents can lead to the oxidation of the flavonoid structure. This process can be catalyzed by metal ions like Fe²+ and Cu²+.[8]

Q3: How can I minimize Quercimeritrin degradation during extraction from plant material?

To minimize degradation during extraction, consider the following:

  • Solvent Selection: Use deoxygenated, slightly acidic solvents (e.g., methanol (B129727) or ethanol (B145695) with 0.1% formic or acetic acid).[6] Ethanol has been shown to be an effective solvent for quercetin extraction.[9][10]

  • Temperature Control: Employ non-thermal extraction methods like ultrasound-assisted extraction (UAE) at controlled, low temperatures (ideally below 60°C).[6] If heat is necessary, use the lowest effective temperature for the shortest duration.

  • pH Management: Maintain a slightly acidic to neutral pH (pH 4-6) throughout the extraction process.[6][11]

  • Light Protection: Conduct the extraction in amber glassware or under light-protected conditions to prevent photodegradation.[6]

  • Inert Atmosphere: If possible, perform the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: What are the best practices for storing Quercimeritrin samples and extracts?

For optimal stability, store Quercimeritrin samples and extracts under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below for long-term storage. For short-term storage, refrigeration at 4°C is recommended.[12]

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[6]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Solvent: Store as a dry powder or in a non-aqueous, slightly acidic solvent. Aqueous solutions, especially at neutral or alkaline pH, are more prone to degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of Quercimeritrin.

Problem Potential Cause Troubleshooting Steps
Low recovery of Quercimeritrin after extraction. Degradation during extraction due to high temperature, alkaline pH, or light exposure.- Use a non-thermal extraction method like sonication at a controlled temperature.[9] - Employ slightly acidic extraction solvents (e.g., methanol with 0.1% formic acid).[6] - Perform the extraction in amber glassware to protect from light.[6]
Appearance of unexpected peaks in HPLC chromatogram. Degradation of Quercimeritrin into smaller phenolic compounds. Common degradation products of quercetin include protocatechuic acid and phloroglucinol (B13840) carboxylic acid.[13]- Re-evaluate your sample preparation and storage conditions. - Prepare fresh standards and samples immediately before analysis. - Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Discoloration (e.g., browning) of the sample solution. Oxidation and polymerization of the flavonoid. This can be accelerated by high pH, temperature, and the presence of metal ions.[8]- Ensure the use of deoxygenated solvents and store the solution under an inert atmosphere. - Add a chelating agent like EDTA to sequester any metal ions that could catalyze oxidation. - Maintain a slightly acidic pH.
Inconsistent analytical results between sample batches. Variable degradation due to inconsistent sample handling and storage.- Standardize all sample preparation steps, including extraction time, temperature, and solvent composition. - Implement strict storage protocols, ensuring all samples are stored under identical conditions (low temperature, protected from light, and under an inert atmosphere).

Quantitative Data on Flavonoid Degradation

The following tables summarize data on the degradation of quercetin, the aglycone of Quercimeritrin, under various conditions. This information can serve as a proxy for understanding Quercimeritrin's stability.

Table 1: Effect of pH on Quercetin Degradation

pHTemperature (°C)Time (hours)Quercetin Degradation (%)Reference
260120High[14]
420Not specifiedLow[14]
660Not specifiedModerate[14]
7.5900.83Not specified[13]
8.097Not specifiedHigh[8]

Table 2: Effect of Temperature on Quercetin Degradation

Temperature (°C)pHTime (minutes)Quercetin Degradation (%)Reference
100Not specified2Degradation initiated[5]
100Not specified120Significant degradation[5]
978.0Not specifiedHigh[8]
602120High[14]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercimeritrin from Plant Material

Objective: To extract Quercimeritrin from plant material while minimizing degradation.

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Amber glass flasks

  • Ultrasonic bath with temperature control

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Extraction Solvent: Prepare a solution of 80% methanol in water containing 0.1% formic acid. Deoxygenate the solvent by sparging with nitrogen gas for 15 minutes.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL amber flask.

    • Add 100 mL of the extraction solvent to the flask.

    • Place the flask in an ultrasonic bath set to a frequency of 40 kHz and a temperature of 40°C.

    • Sonicate for 30 minutes.

  • Filtration:

    • Immediately after sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh extraction solvent to ensure complete recovery of the extract.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

    • The resulting aqueous extract can be used for further analysis or lyophilized for long-term storage.

Protocol 2: HPLC Analysis of Quercimeritrin

Objective: To quantify Quercimeritrin in an extract using High-Performance Liquid Chromatography (HPLC).

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate Quercimeritrin from other components. An example gradient is: 0-5 min, 10% B; 5-25 min, 10-40% B; 25-30 min, 40-10% B; 30-35 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 370 nm

  • Injection Volume: 10 µL

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of Quercimeritrin standard (e.g., 1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the dried extract or dilute the concentrated liquid extract in the initial mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify the Quercimeritrin peak based on the retention time of the standard.

    • Quantify the amount of Quercimeritrin in the sample using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis & Storage plant_material Plant Material (Dried, Powdered) extraction Ultrasound-Assisted Extraction (Acidified Methanol, 40°C, 30 min) plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<40°C) filtration->concentration hplc HPLC Analysis concentration->hplc storage Storage (-20°C, Dark, Inert Atm.) concentration->storage degradation_pathway cluster_degradation Degradation Factors cluster_products Potential Degradation Products quercimeritrin Quercimeritrin factors High pH High Temperature Light (UV) Oxygen quercimeritrin->factors quercetin Quercetin (Aglycone) factors->quercetin Hydrolysis protocatechuic_acid Protocatechuic Acid quercetin->protocatechuic_acid Oxidation phloroglucinol_acid Phloroglucinol Carboxylic Acid quercetin->phloroglucinol_acid Oxidation other_products Other Oxidized/ Fragmented Products quercetin->other_products Oxidation

References

Technical Support Center: Optimizing HPLC Mobile Phase for Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the separation of flavonoid glycosides, with a focus on compounds structurally similar to Quercimeritrin.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of flavonoid glycosides and provides systematic solutions.

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous portion of the mobile phase. Acidifying the mobile phase with additives like formic acid, acetic acid, or phosphoric acid can improve the peak shape for flavonoids.[1][2]
Secondary interactions with the stationary phase.Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to minimize interactions with residual silanols on the column. Alternatively, use a column with a different stationary phase chemistry, like one with polar-embedded groups.[3]
Poor Resolution/Co-elution of Peaks Mobile phase composition is not optimal.Systematically adjust the ratio of the organic modifier (e.g., acetonitrile (B52724), methanol) to the aqueous phase.[1] A change in the organic solvent type can also alter selectivity.[1]
Gradient slope is too steep.Decrease the rate of change in the organic solvent concentration during the gradient run (i.e., create a shallower gradient).[1]
Inadequate stationary phase.Consider a column with a different chemistry (e.g., phenyl-hexyl or cyano) or a column with smaller particles or core-shell technology for higher efficiency.[1]
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is thoroughly mixed and degassed. If using a gradient mixer, ensure it is functioning correctly.[4]
Temperature variations.Use a column oven to maintain a stable temperature throughout the analysis.[4]
Column degradation.The bonded phase of the column may degrade over time. Try flushing the column with a strong solvent or replace it if necessary.[4]
Low Signal Intensity Incorrect detection wavelength.Optimize the detection wavelength for the analyte of interest. For quercetin (B1663063) and its derivatives, wavelengths around 254 nm and 370 nm are commonly used.[5][6][7]
Sample degradation.Ensure the stability of the sample in the chosen solvent and storage conditions. For instance, quercetin solutions are often more stable when stored at 4°C.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical starting mobile phases for separating flavonoid glycosides like Quercimeritrin?

A1: A common starting point for reversed-phase HPLC of flavonoid glycosides is a gradient elution using a C18 column. The mobile phase typically consists of an aqueous component (A) and an organic modifier (B). The aqueous phase is often acidified water (e.g., with 0.1% formic acid, 0.5% acetic acid, or 0.1% phosphoric acid), and the organic modifier is usually acetonitrile or methanol (B129727).[1][2][8]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation?

A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is a stronger solvent for flavonoids and often provides sharper peaks. Methanol, on the other hand, can offer different selectivity, potentially resolving peaks that co-elute with acetonitrile.[1] It is often beneficial to screen both solvents during method development.

Q3: What is the role of acid in the mobile phase?

A3: Adding a small amount of acid (e.g., formic, acetic, or phosphoric acid) to the mobile phase serves to suppress the ionization of the phenolic hydroxyl groups on the flavonoid structure. This results in better peak shapes (less tailing) and more reproducible retention times.[1][2]

Q4: Should I use an isocratic or gradient elution?

A4: For complex samples containing multiple flavonoids or for initial method development, a gradient elution is generally recommended.[1] A gradient allows for the separation of compounds with a wider range of polarities in a reasonable timeframe. An isocratic elution, where the mobile phase composition remains constant, may be suitable for simpler mixtures or for quality control applications once the separation is optimized.[9]

Q5: How can I improve the resolution between Quercimeritrin and other closely related flavonoid glycosides?

A5: To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.[1]

  • Change the organic modifier: Switching from acetonitrile to methanol, or using a mixture of both, can alter the selectivity.

  • Adjust the pH: Fine-tuning the pH of the aqueous phase can influence the retention of ionizable compounds.[1]

  • Change the stationary phase: If mobile phase optimization is insufficient, a column with a different chemistry (e.g., phenyl-hexyl) may provide the necessary selectivity.[1]

Experimental Protocols

Below are examples of HPLC methodologies that have been successfully used for the separation of quercetin and its derivatives, which can be adapted for Quercimeritrin.

ParameterMethod 1Method 2Method 3Method 4
Column C18 (150x4.6 mm, 5 µm)[6]C18 (250 x 4.6 mm, 5 µm)[8]C18C18 (Phenomenex Luna 5 µm, 150 mm X 4.6 mm)[5]
Mobile Phase A Water with 2% Acetic Acid[6]0.5% Aqueous Acetic Acid[8]Water/Acetonitrile/Methanol (55:40:5) with 1.5% Acetic Acid[7]0.1% Formic Acid in Water[5]
Mobile Phase B Methanol[6]Acetonitrile[8]-Acetonitrile[5]
Elution Mode Isocratic (Methanol:Water 65:35, v/v)[6]Isocratic (Acetonitrile:Aqueous 17:83, v/v)[8]Isocratic[7]Gradient[5]
Flow Rate 1.0 mL/min[6]1.0 mL/min[8]1.0 - 1.3 mL/min[7]1.0 mL/min[5]
Detection Wavelength 254 nm[6]350 nm[8]368 nm[7]371 nm[5]
Column Temperature Room Temperature[6]Not SpecifiedNot Specified40°C[5]

Visual Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues for flavonoid glycosides.

HPLC_Troubleshooting_Workflow start Start: HPLC Separation Issue (e.g., Poor Resolution, Peak Tailing) check_peak_shape Assess Peak Shape start->check_peak_shape peak_shape_ok Peak Shape Acceptable? check_peak_shape->peak_shape_ok adjust_ph Adjust Mobile Phase pH (e.g., add Formic/Acetic Acid) peak_shape_ok->adjust_ph No (Tailing/Fronting) check_resolution Assess Peak Resolution peak_shape_ok->check_resolution Yes adjust_ph->check_peak_shape resolution_ok Resolution Acceptable? check_resolution->resolution_ok optimize_gradient Optimize Gradient Profile (e.g., Shallower Gradient) resolution_ok->optimize_gradient No (Co-elution) check_retention Assess Retention Time Stability resolution_ok->check_retention Yes change_organic Change Organic Modifier (e.g., ACN to MeOH) optimize_gradient->change_organic change_column Consider Different Column Chemistry (e.g., Phenyl-Hexyl) change_organic->change_column change_column->check_resolution retention_ok Retention Times Stable? check_retention->retention_ok check_temp Ensure Stable Column Temperature retention_ok->check_temp No (Drifting) end End: Optimized Separation retention_ok->end Yes check_mobile_phase_prep Verify Mobile Phase Preparation (Mixing & Degassing) check_temp->check_mobile_phase_prep check_mobile_phase_prep->check_retention

Caption: Troubleshooting workflow for HPLC mobile phase optimization.

References

Troubleshooting peak tailing for Quercimeritrin in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of Quercimeritrin.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC, and how can I identify it with my Quercimeritrin peak?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal chromatogram, peaks should have a symmetrical, Gaussian shape. You can quantitatively identify tailing by calculating the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates a significant tailing problem that can affect the accuracy and reproducibility of quantification.[2][3]

Q2: I am observing significant peak tailing for Quercimeritrin. What is the most probable cause?

A2: The most common cause of peak tailing for polar compounds like Quercimeritrin is secondary interactions between the analyte and the stationary phase.[1][3][4] Quercimeritrin, a flavonoid, has multiple polar hydroxyl groups. These groups can interact strongly with residual acidic silanol (B1196071) (Si-OH) groups present on the surface of traditional silica-based reversed-phase columns (e.g., C18), causing the peak to tail.[5][6][7]

Q3: How does the mobile phase pH influence the peak shape of Quercimeritrin?

A3: Mobile phase pH is a critical factor for ionizable compounds like Quercimeritrin.[8]

  • Analyte Ionization: The phenolic hydroxyl groups on Quercimeritrin are weakly acidic. If the mobile phase pH is too high, these groups can become ionized (deprotonated), leading to potential interactions and poor peak shape.

  • Silanol Group Ionization: At a mid-range pH (typically > 4), the residual silanol groups on the silica (B1680970) packing become ionized (negatively charged), which strongly attracts polar or basic analytes, causing severe tailing.[3][5][6]

To achieve a symmetrical peak, it is recommended to work at a low pH (typically between 2.5 and 3.5).[2][4] This suppresses the ionization of both the Quercimeritrin's hydroxyl groups and the column's silanol groups, minimizing unwanted secondary interactions.[3][8]

Q4: What additives can I use in my mobile phase to mitigate peak tailing?

A4: Using an acidic modifier in the aqueous portion of your mobile phase is highly effective. These additives help control the pH and improve peak symmetry.[9]

  • Common Modifiers: Formic acid, acetic acid, or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) are widely used.[10][11]

  • Alternative Acid: A dilute solution of phosphoric acid can also be effective at controlling pH and improving the peak shape for flavonoids.[9]

Q5: Could my HPLC column be the source of the peak tailing issue?

A5: Yes, the column is a frequent source of peak shape problems.[2]

  • Column Chemistry: For compounds prone to silanol interactions, it is best to use modern, high-purity silica columns that are fully end-capped (Type B) or columns with hybrid particle technology. These columns have fewer accessible silanol groups, reducing the chance of tailing.[1][4]

  • Column Contamination: Contaminants from previous samples can build up at the head of the column, creating active sites that cause tailing. Flushing the column with a strong solvent may resolve this.[2]

  • Column Void: A void or channel can form in the column bed at the inlet, often due to pressure shocks or operation outside the recommended pH range.[4] This typically requires column replacement.

Q6: Can my sample preparation or injection parameters contribute to peak tailing?

A6: Absolutely. Two common issues related to the sample itself can cause peak tailing:

  • Sample Solvent Mismatch: If your Quercimeritrin sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your initial mobile phase, it can lead to peak distortion.[2][7][12] Always try to dissolve your sample in the mobile phase itself or in a weaker solvent.

  • Mass Overload: Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[2][7] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.

Q7: I've tried optimizing the mobile phase and checked my column, but the tailing persists. What else can I check?

A7: If the primary chemical and column-related causes have been ruled out, the issue may be instrumental. Extra-column volume, which is the volume within the HPLC system outside of the column (e.g., in tubing, fittings, and the detector flow cell), can cause peak broadening and tailing.[2][5] Ensure you are using tubing with a narrow internal diameter and that all connections between the injector, column, and detector are made correctly with no gaps.[2]

Troubleshooting Summary

Symptom Potential Cause Recommended Solution
Tailing peak for Quercimeritrin Secondary Silanol Interactions Lower mobile phase pH to 2.5-3.5 using 0.1% formic acid or TFA.[2][3][4] Use a modern, end-capped C18 column.[1][4]
Peak tailing appears suddenly Column Contamination or Blockage Replace the guard column. Reverse-flush the analytical column with a strong solvent (if permitted by the manufacturer).[2]
All peaks in the chromatogram are tailing Extra-Column Volume / Dead Volume Check all fittings and connections for leaks or gaps.[12] Use shorter tubing with a smaller internal diameter (e.g., 0.005").[5]
Tailing worsens at higher concentrations Column Overload (Mass Overload) Reduce the injection volume or dilute the sample.[2][7]
Distorted peak shape, especially for early eluting peaks Sample Solvent Incompatibility Dissolve the sample in the initial mobile phase composition or a weaker solvent.[2][7]
Gradual increase in tailing over time Column Degradation / Void Formation Check for a void at the column inlet.[4] Replace the column if performance does not improve after cleaning.[2]

Experimental Protocols

Protocol 1: Systematic Optimization of Mobile Phase pH

Objective: To empirically determine the optimal mobile phase pH for achieving a symmetrical peak shape for Quercimeritrin.

Methodology:

  • Column: Use a high-quality, end-capped C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Standard Preparation: Prepare a 10 µg/mL standard solution of Quercimeritrin dissolved in the initial mobile phase (e.g., 90:10 Water:Acetonitrile).

  • Mobile Phase Preparation:

    • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Prepare four different batches of Mobile Phase A (HPLC-grade water).

      • Bottle 1: Adjust to pH 4.0 with 0.1% Acetic Acid.

      • Bottle 2: Adjust to pH 3.5 with 0.1% Formic Acid.

      • Bottle 3: Adjust to pH 3.0 with 0.1% Formic Acid.

      • Bottle 4: Adjust to pH 2.5 with 0.1% Trifluoroacetic Acid (TFA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 360-372 nm[13][14]

    • Gradient: 10% B to 70% B over 20 minutes.

  • Procedure:

    • Equilibrate the system with the mobile phase containing Bottle 1 (pH 4.0) for at least 15 minutes.

    • Inject the Quercimeritrin standard and record the chromatogram.

    • Repeat the equilibration and injection process for each of the remaining Mobile Phase A bottles (pH 3.5, 3.0, and 2.5).

  • Data Analysis:

    • For each resulting chromatogram, calculate the Tailing Factor (Tf) for the Quercimeritrin peak using your chromatography data system software.

    • Compare the Tf values. The pH that provides a value closest to 1.0 is the optimum for achieving the best peak symmetry.

Troubleshooting Workflow

G start Observe Peak Tailing (Tf > 1.2) check_mp Step 1: Check Mobile Phase start->check_mp q_mp_ph Is pH low? (e.g., 2.5 - 3.5) check_mp->q_mp_ph adjust_ph Action: Lower pH (e.g., use 0.1% Formic Acid) q_mp_ph->adjust_ph No check_column Step 2: Check Column q_mp_ph->check_column Yes adjust_ph->check_column q_column_type Using modern end-capped or hybrid column? check_column->q_column_type replace_column Action: Switch to a high-purity, end-capped column. q_column_type->replace_column No flush_column Action: Flush column with strong solvent. Replace if old. q_column_type->flush_column Yes end_good Problem Solved replace_column->end_good check_sample Step 3: Check Sample & Injection flush_column->check_sample q_overload Is peak shape better after 10x dilution? check_sample->q_overload reduce_conc Action: Reduce sample concentration or injection volume. q_overload->reduce_conc Yes q_solvent Is sample dissolved in initial mobile phase? q_overload->q_solvent No reduce_conc->end_good change_solvent Action: Re-dissolve sample in mobile phase or weaker solvent. q_solvent->change_solvent No check_system Step 4: Check System q_solvent->check_system Yes change_solvent->end_good check_connections Action: Check for dead volume. Use narrow ID tubing. Verify fittings. check_system->check_connections check_connections->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing in HPLC analysis.

References

Dealing with matrix effects in Quercimeritrin quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantification of Quercimeritrin.

Frequently Asked Questions (FAQs)

Q1: What is Quercimeritrin and why is its quantification challenging?

Quercimeritrin (quercetin-7-O-β-D-glucopyranoside) is a flavonoid glycoside. Its quantification, particularly in biological matrices like plasma, can be challenging due to its susceptibility to degradation and the significant impact of matrix effects, which can interfere with the accuracy and precision of analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Q2: What are matrix effects in the context of Quercimeritrin quantification?

Matrix effects are the alteration of the ionization efficiency of Quercimeritrin by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy of quantification.[1] For instance, in the analysis of similar bioflavonoids in food samples, matrix effects ranging from -44% to -0.5% (indicating ionization suppression) have been observed.[2]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

The post-extraction addition method is a common approach to quantify matrix effects.[2] This involves comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100

A value of 0% indicates no matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Q4: What are the primary strategies to mitigate matrix effects?

There are three main strategies to address matrix effects:

  • Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components. This can include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

  • Chromatographic Separation: Optimizing the HPLC/UPLC method to separate Quercimeritrin from co-eluting matrix components.

  • Calibration Techniques: Using calibration methods that compensate for matrix effects, such as matrix-matched calibration or the use of a stable isotope-labeled internal standard.[3]

Q5: What is a suitable internal standard (IS) for Quercimeritrin quantification?

The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C-Quercimeritrin). SIL internal standards have nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing the most accurate correction.[3] If a SIL IS is unavailable, a structurally similar compound that is not present in the sample can be used, but it may not compensate for matrix effects as effectively.

Q6: How should I store my biological samples containing Quercimeritrin to ensure its stability?

Flavonoid glycosides like Quercimeritrin are generally more stable than their aglycone counterparts. However, proper storage is crucial. Plasma samples should be stored at -80°C to minimize degradation.[4] Studies on quercetin (B1663063) have shown good stability in plasma for at least 30 days at -80°C.[4] It is also advisable to minimize freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: I am observing significant peak tailing for my Quercimeritrin standard and samples. What are the possible causes and how can I fix it?

A: Peak tailing can be caused by several factors. Here is a step-by-step troubleshooting guide:

  • Check for Secondary Interactions:

    • Problem: Residual silanol (B1196071) groups on the silica-based C18 column can interact with the polar hydroxyl groups of Quercimeritrin, causing tailing.[5]

    • Solution: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase. This helps to suppress the ionization of the silanol groups and reduce secondary interactions.[6]

  • Evaluate Sample Solvent:

    • Problem: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[5]

    • Solution: Dissolve your standards and extracted samples in a solvent that is similar in composition to or weaker than the initial mobile phase.[5]

  • Assess for Column Overload:

    • Problem: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to peak tailing.[7]

    • Solution: Dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.[7]

  • Inspect for Column Contamination or Voids:

    • Problem: Accumulation of matrix components on the column frit or a void in the packing material can disrupt the flow path and cause tailing.[8]

    • Solution: Try flushing the column with a strong solvent. If the problem persists, it may be necessary to replace the column. Using a guard column can help protect the analytical column from contamination.[8]

Issue 2: Low Recovery of Quercimeritrin

Q: My extraction recovery for Quercimeritrin is consistently low. What could be the reason and how can I improve it?

A: Low recovery is often related to the sample preparation method. Consider the following:

  • Inefficient Protein Precipitation:

    • Problem: The protein precipitation solvent may not be optimal for extracting Quercimeritrin.

    • Solution: Acetonitrile (B52724) is commonly used for protein precipitation in flavonoid analysis.[6] Ensure you are using a sufficient volume of cold acetonitrile (e.g., a 3:1 ratio of solvent to plasma) and vortexing thoroughly.

  • Analyte Adsorption:

    • Problem: Quercimeritrin may adsorb to the surface of plasticware during sample processing.

    • Solution: Using polypropylene (B1209903) tubes can help minimize adsorption.

  • Suboptimal Extraction pH:

    • Problem: The pH of the extraction solvent can influence the recovery of phenolic compounds.

    • Solution: Acidifying the extraction solvent (e.g., with 0.5% formic acid in acetonitrile) can improve the recovery of flavonoids.[6]

Issue 3: High Variability in Signal Intensity Between Replicates

Q: I am observing high variability in the peak areas of my replicate injections. What could be causing this inconsistency?

A: High variability is often a sign of inconsistent matrix effects or issues with the analytical instrument.

  • Inconsistent Matrix Effects:

    • Problem: The composition of the matrix can vary between different samples, leading to different degrees of ion suppression or enhancement.[1]

    • Solution: The most effective way to correct for this is by using a stable isotope-labeled internal standard. If this is not an option, ensure that your sample cleanup is very thorough and consistent across all samples.

  • Instrument Performance:

    • Problem: Fluctuations in the LC flow rate, injector precision, or mass spectrometer source conditions can lead to variable signal intensity.

    • Solution: Perform a system suitability test before your analytical run to ensure the instrument is performing optimally. Check for any leaks in the LC system and ensure the autosampler is functioning correctly.

Quantitative Data Summary

Table 1: Matrix Effect and Recovery Data for Quercetin Glycosides in Biological Matrices

AnalyteMatrixSample PreparationMatrix Effect (%)Recovery (%)Reference
Quercetin-3-O-β-D-glucopyranosyl-7-O-β-D-gentiobiosideRat PlasmaProtein Precipitation (Methanol)-11.42 to -2.3889.06 to 92.43[9]
Rutin (Quercetin-3-rutinoside)Food SamplesSolid Phase Extraction-44 to -0.588 to 96[2]
QuercetinMilkLiquid-Liquid Extraction (Acetonitrile with 0.5% Formic Acid)Not specified98[6]

Table 2: Stability of Quercetin and its Glycosides under Different Storage Conditions

CompoundMatrix/SolventStorage ConditionDurationStability (% Remaining)Reference
QuercetinEthanol (pH 2.0)Room TemperatureNot specified79.21[10]
QuercetinEthanol (pH 6.8)Room TemperatureNot specified99.57[10]
QuercetinRaw Material4°C, RT, 37°C, 45°C182 daysNo detectable loss[11]
QuercitrinPlasmaBenchtop4 hoursStable[4]
QuercitrinPlasma3 Freeze-Thaw Cycles-Stable[4]
QuercitrinPlasma-80°C30 daysStable[4]

Experimental Protocols

Protocol 1: Quantification of Quercimeritrin in Human Plasma using LC-MS/MS

This protocol is adapted from methods for similar quercetin glycosides.[9]

1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a 1.5 mL polypropylene microcentrifuge tube.

  • Add 20 µL of internal standard working solution (e.g., ¹³C-Quercimeritrin in methanol).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)

  • Ionization Mode: Negative

  • MRM Transitions (example):

    • Quercimeritrin: Q1 (precursor ion) -> Q3 (product ion) - To be determined by infusion of a standard

    • Internal Standard: Q1 (precursor ion) -> Q3 (product ion) - To be determined by infusion of a standard

3. Calibration Curve Preparation

  • Prepare a stock solution of Quercimeritrin in methanol.

  • Serially dilute the stock solution to prepare working standards.

  • Prepare matrix-matched calibration standards by spiking known concentrations of Quercimeritrin into blank plasma and processing them as described in the sample preparation protocol.

Protocol 2: Assessment of Matrix Effect
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the Quercimeritrin standard into the reconstitution solvent at a specific concentration.

    • Set B (Post-Extraction Spike): Process blank plasma as per the sample preparation protocol. In the final reconstitution step, add the Quercimeritrin standard to achieve the same final concentration as in Set A.

    • Set C (Pre-Extraction Spike): Spike the Quercimeritrin standard into blank plasma before the extraction process.

  • Analyze all three sets by LC-MS/MS.

  • Calculate the Matrix Effect and Recovery using the following formulas:

    • Matrix Effect (%) = ([Peak Area of Set B] / [Peak Area of Set A] - 1) * 100

    • Recovery (%) = ([Peak Area of Set C] / [Peak Area of Set B]) * 100

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Experimental workflow for Quercimeritrin quantification in plasma.

Troubleshooting_Workflow Start Poor Peak Shape Observed Check_Interactions Secondary Interactions? Start->Check_Interactions Solution_Interactions Add Acid to Mobile Phase Check_Interactions->Solution_Interactions Yes Check_Solvent Sample Solvent Issue? Check_Interactions->Check_Solvent No End Peak Shape Improved Solution_Interactions->End Solution_Solvent Dissolve in Mobile Phase Check_Solvent->Solution_Solvent Yes Check_Overload Column Overload? Check_Solvent->Check_Overload No Solution_Solvent->End Solution_Overload Dilute Sample Check_Overload->Solution_Overload Yes Check_Column Column Contamination? Check_Overload->Check_Column No Solution_Overload->End Solution_Column Flush or Replace Column Check_Column->Solution_Column Yes Check_Column->End No Solution_Column->End

Caption: Troubleshooting logic for addressing poor peak shape.

References

Improving yield of Quercimeritrin extraction from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Quercimeritrin from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Quercimeritrin?

A1: Common methods for extracting Quercimeritrin and other flavonoids from plant materials include conventional methods like maceration and Soxhlet extraction, as well as modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE).[1] UAE and MAE are often preferred for their higher efficiency, reduced extraction time, and lower solvent consumption.

Q2: Which solvents are most effective for Quercimeritrin extraction?

A2: The choice of solvent is critical for efficient Quercimeritrin extraction. Ethanol (B145695) and methanol (B129727), often in aqueous solutions, are widely used due to their ability to dissolve flavonoids.[1][2] For instance, a 65.63% ethanol concentration was found to be optimal for extracting quercitrin (B1678633) from Herba Polygoni Capitati. The polarity of the solvent plays a major role, and ethanol has been shown to be effective for extracting polar flavonoids like Quercimeritrin.

Q3: How does temperature affect Quercimeritrin extraction yield?

A3: Temperature is a critical parameter in Quercimeritrin extraction. Increasing the temperature generally enhances the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessive temperatures can lead to the degradation of thermolabile compounds like flavonoids. For example, in the extraction of quercetin, temperatures above 70-80°C can cause significant degradation. It is crucial to optimize the temperature to maximize yield while minimizing degradation.

Q4: Can Quercimeritrin degrade during the extraction process?

A4: Yes, Quercimeritrin, like other flavonoids, can be susceptible to degradation under certain conditions. Factors that can contribute to degradation include high temperatures, alkaline pH, and exposure to light and oxygen. Maintaining a slightly acidic to neutral pH (pH 4-6) and using deoxygenated solvents can help improve stability.

Q5: How can I purify Quercimeritrin from the crude extract?

A5: Column chromatography is a common and effective method for purifying Quercimeritrin from crude plant extracts.[3][4] Silica (B1680970) gel is often used as the stationary phase, and a mobile phase consisting of a solvent system like a mixture of butanol, acetic acid, and water can be employed for elution.[3] Macroporous resins followed by Sephadex LH-20 column chromatography has also been successfully used for the purification of related flavonoid glycosides.[4]

Q6: What is the best way to quantify the amount of Quercimeritrin in my extract?

A6: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the quantification of Quercimeritrin in plant extracts.[5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an acidic aqueous solution (e.g., 0.40% phosphoric acid) and an organic solvent like methanol or acetonitrile.[7] Detection is usually performed using a UV detector at a wavelength around 256 nm.

Troubleshooting Guides

Issue 1: Low Yield of Quercimeritrin
Possible Cause Troubleshooting Step
Inappropriate Solvent Ensure the solvent polarity is suitable for Quercimeritrin. Ethanol or methanol, often mixed with water, are generally effective. Optimize the solvent-to-water ratio. For example, a 65.63% ethanol solution was found to be optimal for Herba Polygoni Capitati.[8]
Suboptimal Temperature Increase the extraction temperature to enhance solubility and diffusion, but avoid excessive heat (above 60-70°C) to prevent degradation.
Insufficient Extraction Time Increase the extraction time to allow for complete leaching of the compound. For ultrasound-assisted extraction, optimal times can range from 20 to 60 minutes.[8]
Improper Plant Material Preparation Ensure the plant material is properly dried and ground to a fine powder to increase the surface area for extraction.
Incorrect Solid-to-Solvent Ratio An optimal solid-to-solvent ratio ensures efficient extraction. A ratio that is too high may result in incomplete extraction, while a ratio that is too low wastes solvent. A ratio of 1:10.55 (g/mL) was found to be optimal for Herba Polygoni Capitati.[8]
Issue 2: Degradation of Quercimeritrin in the Extract
Possible Cause Troubleshooting Step
High Temperature Use lower extraction temperatures or employ non-thermal extraction methods like ultrasound-assisted extraction at a controlled temperature.
Alkaline pH Maintain a slightly acidic to neutral pH (4-6) during extraction. Consider using acidified solvents (e.g., with 0.1% formic acid).[2]
Exposure to Light Protect the extract from light by using amber-colored glassware or by working in a dimly lit environment.
Oxidation Use deoxygenated solvents and consider adding antioxidants to the extraction mixture. Store the final extract under an inert atmosphere (e.g., nitrogen or argon).
Issue 3: Impure Quercimeritrin Extract
Possible Cause Troubleshooting Step
Co-extraction of other compounds Employ a multi-step purification process. After initial extraction, use techniques like liquid-liquid partitioning to remove unwanted compounds.
Ineffective Column Chromatography Optimize the column chromatography parameters. Experiment with different stationary phases (e.g., silica gel, Sephadex) and mobile phase compositions to achieve better separation.
Sample Overload on the Column Ensure that the amount of crude extract loaded onto the column does not exceed its separation capacity.

Data Presentation

Table 1: Comparison of Quercimeritrin Yield from Different Plant Sources and Extraction Methods

Plant SourceExtraction MethodSolventQuercimeritrin YieldReference
Melastoma malabathricumUltrasound-Assisted70% EthanolNot explicitly stated, but optimized for quercetrin content.[9]
Melastoma malabathricumSoxhletEthanol0.77 ppm (in extract)[10]
Herba Polygoni CapitatiUltrasound-Assisted65.63% EthanolOptimized to yield high quercitrin content.[8][11]
Herba Polygoni CapitatiReflux70% EthanolLower yield than sonication.[8]
Herba Polygoni CapitatiMaceration70% EthanolLower yield than sonication.[8]

Table 2: Solubility of Quercimeritrin

SolventSolubilityReference
DMSO25 mg/mL (53.84 mM)[10]
DMF10 mg/ml[12]
PBS (pH 7.2)0.3 mg/ml[12]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2 mg/mL (4.31 mM)[10]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Quercimeritrin from Herba Polygoni Capitati

This protocol is based on the optimized conditions reported for the extraction of quercitrin from Herba Polygoni Capitati.[8][11]

  • Sample Preparation: Dry the aerial parts of Herba Polygoni Capitati at room temperature and grind them into a fine powder.

  • Extraction:

    • Weigh 1 g of the powdered plant material and place it in a flask.

    • Add 10.55 mL of 65.63% aqueous ethanol solution.

    • Place the flask in an ultrasonic bath.

    • Sonicate for 54.33 minutes at a controlled temperature.

  • Filtration and Concentration:

    • After sonication, filter the mixture through Whatman No. 1 filter paper.

    • Collect the filtrate and concentrate it using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

  • Storage: Store the dried extract at -20°C for further analysis.

Protocol 2: Purification of Quercimeritrin using Column Chromatography

This is a general protocol for the purification of flavonoids using column chromatography and can be adapted for Quercimeritrin.[3]

  • Column Preparation:

    • Prepare a slurry of silica gel (70-230 mesh) in 80% methanol.

    • Pour the slurry into a glass column and allow it to pack under gravity.

  • Sample Loading:

    • Dissolve the crude Quercimeritrin extract in a minimum amount of 80% methanol.

    • Carefully load the dissolved sample onto the top of the prepared silica gel column.

  • Elution:

    • Elute the column with a solvent system of butanol:acetic acid:water (4:1:5 v/v/v).

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure Quercimeritrin.

  • Pooling and Concentration:

    • Pool the fractions containing pure Quercimeritrin.

    • Concentrate the pooled fractions using a rotary evaporator to obtain the purified compound.

Protocol 3: Quantification of Quercimeritrin using HPLC

This protocol is a general guideline for the HPLC analysis of flavonoids like Quercimeritrin.[5][7]

  • Standard Preparation:

    • Prepare a stock solution of Quercimeritrin standard in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the purified extract in methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of methanol and 0.40% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at 256 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of Quercimeritrin.

    • Calculate the concentration of Quercimeritrin in the sample using the calibration curve.

Visualizations

Extraction_Workflow plant_material Plant Material (Dried and Powdered) extraction Extraction (e.g., UAE, MAE) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (Column Chromatography) crude_extract->purification pure_quercimeritrin Pure Quercimeritrin purification->pure_quercimeritrin analysis Quantification (HPLC) pure_quercimeritrin->analysis final_product Final Product analysis->final_product

Caption: General workflow for Quercimeritrin extraction and purification.

Troubleshooting_Low_Yield low_yield Low Quercimeritrin Yield cause1 Inappropriate Solvent low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Insufficient Extraction Time low_yield->cause3 cause4 Improper Sample Prep low_yield->cause4 solution1 Optimize Solvent Polarity & Ratio cause1->solution1 solution2 Adjust Temperature (Avoid Degradation) cause2->solution2 solution3 Increase Extraction Duration cause3->solution3 solution4 Ensure Proper Drying & Grinding cause4->solution4

Caption: Troubleshooting logic for low Quercimeritrin yield.

References

Technical Support Center: Purity Enhancement of Synthesized Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the purity of synthesized Quercimeritrin (quercetin-7-O-glucoside).

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for Quercimeritrin?

A1: The most common and efficient method for synthesizing Quercimeritrin is through enzymatic glycosylation of its aglycone, quercetin (B1663063). This biotransformation typically employs glucosyltransferases, often within whole-cell systems like engineered Escherichia coli or Saccharomyces cerevisiae, to regioselectively attach a glucose molecule to the 7-hydroxyl group of quercetin.[1][2] While chemical synthesis is feasible, it generally involves multiple protection and deprotection steps, which can lead to lower overall yields and a higher likelihood of side-product formation.[3]

Q2: What are the common impurities I should expect in my synthesized Quercimeritrin?

A2: Impurities in enzymatically synthesized Quercimeritrin can originate from the starting materials, side reactions, or the biocatalyst system. Key impurities include:

  • Isomeric Glycosides: Quercetin has multiple hydroxyl groups available for glycosylation. Depending on the selectivity of the enzyme, other isomers like quercetin-3-O-glucoside (isoquercitrin) may be formed.[1]

  • Diglycosides: Further glycosylation of Quercimeritrin can lead to the formation of quercetin-3,7-O-diglucoside.

  • Unreacted Starting Material: Incomplete conversion will result in the presence of residual quercetin.

  • Degradation Products: Quercetin and its glycosides can be susceptible to degradation, particularly under suboptimal pH or temperature conditions.[4]

  • Process-Related Impurities: Remnants from the fermentation or cell culture medium if a whole-cell biocatalyst is used.

Q3: What are the recommended storage conditions to maintain the purity and stability of Quercimeritrin?

A3: Quercimeritrin, like many flavonoids, is sensitive to environmental factors. To prevent degradation and maintain purity, the following storage conditions are recommended:

  • Temperature: For long-term storage, keep Quercimeritrin at -20°C or below. For short-term use, refrigeration at 4°C is adequate.[5]

  • Light: Protect the compound from light to prevent photodegradation by storing it in amber vials or in the dark.

  • Atmosphere: To minimize oxidation, store the solid compound under an inert atmosphere, such as argon or nitrogen, if possible.[4]

  • pH: In solution, maintain a slightly acidic to neutral pH, as alkaline conditions can promote degradation.[4]

Q4: What are the most effective analytical methods for assessing the purity of Quercimeritrin?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a thorough purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity determination. A reversed-phase C18 column with a gradient elution of acidified water and an organic solvent (methanol or acetonitrile) is typically used for separation.[6][7] A Diode Array Detector (DAD) allows for spectral analysis and quantification at the absorbance maxima of Quercimeritrin.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for confirming the molecular weight of the product and identifying any impurities by their mass-to-charge ratio.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for unambiguous structural confirmation, including the verification of the glycosidic bond at the C-7 position.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for monitoring reaction progress and the effectiveness of purification steps.

Troubleshooting Guide for Quercimeritrin Purification

This guide provides solutions to common challenges encountered during the purification of synthesized Quercimeritrin.

Problem Possible Cause Solution
Low Recovery After Extraction Inappropriate Solvent Choice: Quercimeritrin is significantly more polar than quercetin. Using a solvent like ethyl acetate (B1210297) may result in product loss to the aqueous phase.Use a more polar extraction solvent, such as n-butanol, to improve partitioning.
Emulsion Formation: Vigorous mixing can lead to stable emulsions, trapping the product at the interface.To break emulsions, add a small amount of brine or centrifuge the mixture.
Product Degradation: High pH during extraction can degrade the flavonoid structure.Ensure the aqueous phase is neutral or slightly acidic (pH 4-6) before extraction.
Poor Separation in Column Chromatography Suboptimal Stationary Phase: Silica (B1680970) gel can lead to peak tailing and sometimes irreversible adsorption of flavonoids.Consider using reversed-phase C18 silica or Sephadex LH-20, which are often better suited for flavonoid glycosides.[9]
Ineffective Mobile Phase: An incorrect solvent gradient may not provide sufficient resolution.For normal phase (silica), use a shallow gradient of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol). For reversed-phase, use a shallow gradient of water and methanol (B129727)/acetonitrile (B52724). Adding 0.1% formic acid to the mobile phase can improve peak shape.
Improper Sample Loading: Loading a large volume of sample dissolved in a strong solvent can cause band broadening.Dissolve the crude product in a minimal amount of the initial, weaker mobile phase. For poorly soluble samples, perform a dry load by adsorbing the sample onto a small amount of the stationary phase.
Broad or Tailing Peaks in Preparative HPLC Secondary Interactions with Stationary Phase: Free silanol (B1196071) groups on silica-based columns can interact with the phenolic hydroxyls of Quercimeritrin.Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress these interactions.
Column Overloading: Injecting too much sample mass for the column's capacity.Reduce the injection volume or the concentration of the sample.
Column Fouling: Accumulation of impurities on the column from previous injections.Follow the manufacturer's guidelines for column cleaning. If performance does not improve, the column may need to be replaced.
Product Degradation During Purification Exposure to Light and Oxygen: Flavonoids are susceptible to photodegradation and oxidation.Protect all solutions and the chromatography column from light by covering them with aluminum foil. Use degassed solvents to minimize exposure to oxygen.
Prolonged Processing Time: Extended contact with solvents and stationary phases can lead to degradation.Streamline the purification workflow to minimize the time the compound spends in solution.
Persistent Minor Impurities Co-elution of Structurally Similar Compounds: Isomers or closely related byproducts may be difficult to separate by a single chromatographic method.Employ an orthogonal purification technique. For example, if you used normal-phase chromatography, follow it with reversed-phase HPLC.
Amorphous or Oily Product: The presence of impurities can prevent crystallization.Recrystallization: This is a powerful final purification step for solid compounds.[10] Experiment with different solvent systems, such as ethanol/water or methanol/water mixtures, to find conditions where the product has low solubility at room temperature but is highly soluble when hot.[10]

Data Presentation

Table 1: Summary of Purity Enhancement Techniques for Quercimeritrin

TechniquePrinciple of SeparationTypical Purity AchievedKey Considerations
Liquid-Liquid Extraction Differential solubilityLow to MediumSolvent polarity and pH are critical for good recovery.
Silica Gel Chromatography Adsorption (Normal Phase)Medium to HighPotential for product degradation; mobile phase optimization is key.
Reversed-Phase Chromatography Partitioning (Reversed Phase)HighExcellent for polar compounds like glycosides.
Sephadex LH-20 Chromatography Size Exclusion & AdsorptionHighMild conditions, effective for removing pigments.
Preparative HPLC High-resolution PartitioningVery High (>99%)High cost, but offers the best resolution for final polishing.
Recrystallization Differential solubilityVery High (>99%)Excellent for removing trace impurities from a solid product.

Experimental Protocols

Protocol 1: Purification of Quercimeritrin using Sephadex LH-20 Column Chromatography

  • Column Preparation: Swell Sephadex LH-20 gel in 100% methanol for a minimum of 3 hours. Carefully pack a glass column with the slurry to the desired bed height, avoiding air bubbles.

  • Equilibration: Wash the packed column with at least two column volumes of 100% methanol to ensure a stable bed.

  • Sample Loading: Dissolve the crude Quercimeritrin in a minimal volume of methanol. Apply the solution evenly to the top of the column bed.

  • Elution: Elute the column with 100% methanol at a consistent flow rate.

  • Fraction Collection: Collect fractions of a predetermined volume.

  • Analysis and Pooling: Monitor the fractions using TLC or analytical HPLC. Combine the fractions containing pure Quercimeritrin.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified solid.

Protocol 2: Final Purification by Preparative Reversed-Phase HPLC

  • System Preparation: Use a preparative HPLC system equipped with a C18 column.

  • Mobile Phase: Prepare mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid). Degas both solvents thoroughly.

  • Method Development: Based on analytical HPLC, develop a suitable gradient elution method. A shallow gradient is often necessary to resolve closely eluting impurities.

  • Sample Preparation: Dissolve the partially purified Quercimeritrin in the initial mobile phase composition. Filter the solution through a 0.45 µm filter before injection.

  • Purification Run: Inject the sample and run the preparative method.

  • Fraction Collection: Collect the peak corresponding to Quercimeritrin using a fraction collector, triggered by UV absorbance (e.g., at 360 nm).

  • Product Recovery: Combine the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution can be freeze-dried to yield the final high-purity Quercimeritrin.

Visualizations

Enzymatic_Synthesis_Workflow Quercetin Quercetin Reaction Biocatalytic Reaction Quercetin->Reaction UDP_Glucose UDP-Glucose UDP_Glucose->Reaction Biocatalyst Whole-cell Biocatalyst (with Glucosyltransferase) Biocatalyst->Reaction Crude_Product Crude Product Mixture (Quercimeritrin, Byproducts, Unreacted Quercetin) Reaction->Crude_Product

Caption: Workflow for the enzymatic synthesis of Quercimeritrin.

Purification_Strategy cluster_input Input cluster_steps Purification Steps cluster_output Output & Analysis Crude_Mixture Crude Synthesis Mixture Initial_Cleanup Initial Cleanup (e.g., Column Chromatography) Crude_Mixture->Initial_Cleanup Purity_Check1 Purity Check (TLC/HPLC) Initial_Cleanup->Purity_Check1 Final_Polishing Final Polishing (e.g., Prep-HPLC or Recrystallization) Purity_Check1->Final_Polishing Proceed if purity is insufficient High_Purity_Product High Purity Quercimeritrin Purity_Check1->High_Purity_Product Proceed if purity is sufficient Final_Polishing->High_Purity_Product Final_Analysis Final Purity & Structural Analysis (HPLC, LC-MS, NMR) High_Purity_Product->Final_Analysis

References

Technical Support Center: Overcoming Low Bioavailability of Quercimeritrin in Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance and troubleshooting for experiments involving Quercimeritrin. The focus is on addressing the challenges associated with its low bioavailability in in vivo settings.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of Quercimeritrin after oral administration in our animal model. Is this expected?

A1: Yes, this is an expected finding. The low oral bioavailability of Quercimeritrin is a known challenge. This is primarily due to two factors:

  • Hydrolysis to Quercetin (B1663063): Quercimeritrin (quercetin-7-O-glucoside) is a glycoside of quercetin. For absorption to occur, it is largely understood that the glycoside must be hydrolyzed to its aglycone form, quercetin. This hydrolysis can be initiated by enzymes in the oral cavity, but primarily occurs in the small intestine by enzymes such as lactase-phlorizin hydrolase on the surface of enterocytes and intracellular β-glucosidases.[1][2]

  • Poor Bioavailability of Quercetin: The resulting quercetin aglycone itself has very poor bioavailability due to its low aqueous solubility, poor membrane permeability, and rapid, extensive first-pass metabolism in the intestines and liver.[3][4] Absorbed quercetin is quickly converted into conjugated metabolites (glucuronides and sulfates) that are readily eliminated.[5][6]

Q2: What are the main metabolic pathways for Quercimeritrin and its aglycone, quercetin?

A2: After oral ingestion, Quercimeritrin is first hydrolyzed to quercetin. Quercetin then undergoes extensive Phase II metabolism. The primary metabolic pathways include:

  • Glucuronidation: Attachment of glucuronic acid, a major pathway in both the intestines and the liver.[1]

  • Sulfation: Conjugation with sulfate (B86663) groups.[5]

  • Methylation: Formation of methylated derivatives like isorhamnetin (B1672294) and tamarixetin.[7]

These processes result in metabolites that are more water-soluble and are rapidly excreted, leading to low plasma concentrations of the parent quercetin aglycone.[4]

Q3: Our team is struggling with inconsistent results in our in vivo studies. What are some potential sources of variability?

A3: Inter-individual variability in quercetin bioavailability is a well-documented phenomenon and can be attributed to several factors:

  • Gut Microbiota: The composition and activity of the gut microbiota can influence the hydrolysis of Quercimeritrin and the subsequent metabolism of quercetin.[8]

  • Genetic Polymorphisms: Variations in the genes encoding for metabolic enzymes (e.g., UGTs, SULTs, COMTs) can lead to differences in the rate and extent of quercetin metabolism.[8]

  • Formulation and Vehicle: The formulation used to administer Quercimeritrin can significantly impact its dissolution and absorption. Simple suspensions in aqueous vehicles often lead to poor and variable absorption.[9]

  • Dietary Factors: The presence of fats and fiber in the diet can influence the absorption of quercetin.[10]

Q4: What strategies can we employ to enhance the bioavailability of Quercimeritrin in our experiments?

A4: Several strategies, primarily focused on improving the bioavailability of the resulting quercetin aglycone, can be applied:

  • Nanoformulations: Encapsulating Quercimeritrin or quercetin into nanosystems such as liposomes, nanoparticles, or nanoemulsions can improve solubility, protect it from degradation, and enhance absorption.[3][11]

  • Solubility Enhancement: Techniques like forming complexes with cyclodextrins or using self-emulsifying drug delivery systems (SEDDS) can increase the solubility of quercetin in the gastrointestinal tract.[12]

  • Co-administration with Metabolic Inhibitors: Co-administering inhibitors of Phase II metabolic enzymes, such as piperine (B192125), can reduce the first-pass metabolism of quercetin and increase its plasma concentrations.[13]

  • Phytosome Formulations: Complexing Quercimeritrin/quercetin with phospholipids (B1166683) to form phytosomes can improve its passage across the intestinal membrane.[14]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low/Undetectable Plasma Levels Poor aqueous solubility and dissolution of Quercimeritrin/quercetin.Employ a solubility-enhancing formulation such as a nanoemulsion, nanosuspension, or a cyclodextrin (B1172386) complex.[11][12]
Extensive and rapid first-pass metabolism.Co-administer with a metabolic inhibitor like piperine to reduce glucuronidation.[13]
High Variability Between Animals Inconsistent suspension of the compound in the vehicle.Ensure the formulation is homogenous immediately before each administration. Use a vehicle that provides better suspension, such as 0.5% carboxymethylcellulose.
Differences in gut microbiota among animals.Use animals from the same source and housed under identical conditions to minimize variations in gut flora.[8]
Precipitation of Compound in Aqueous Vehicle Low aqueous solubility of Quercimeritrin/quercetin.Prepare a micronized suspension or utilize a co-solvent system (e.g., with PEG 200), though nanoformulations are generally more effective.[9]

Quantitative Data on Bioavailability Enhancement

The following tables summarize quantitative data from studies on quercetin, the aglycone of Quercimeritrin, demonstrating the impact of various enhancement strategies.

Table 1: Pharmacokinetic Parameters of Different Quercetin Formulations in Rats

Formulation (Oral Dose: 50 mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Quercetin Water Suspension230 ± 70980 ± 2103.61[4][13]
SPC-Que-NSps¹610 ± 1103360 ± 52012.38[4][13]
SPC-Pip-Que-NSps²1020 ± 1806400 ± 98023.58[4][13]
TPGS-Que-NSps³850 ± 1504220 ± 63015.55[4][13]

¹Soybean Lecithin Quercetin Nanosuspensions ²Soybean Lecithin with Piperine Quercetin Nanosuspensions ³d-alpha Tocopherol Acid Polyethylene (B3416737) Glycol Succinate (B1194679) Quercetin Nanosuspensions

Table 2: Relative Bioavailability of Quercetin from Different Glycosides

CompoundRelative Bioavailability (compared to Quercetin-4'-glucoside)Reference
Quercetin-3-rutinoside20%[15]
Quercetin-3-glucoside~100%[15]
Quercetin-4'-glucoside100%[15]

Experimental Protocols

Protocol 1: Preparation of Quercetin-Loaded Nanosuspension by Antisolvent Precipitation

This protocol is adapted from a method used to prepare quercetin nanosuspensions for in vivo studies.[3]

Materials:

  • Quercetin

  • Ethanol (B145695)

  • d-alpha tocopherol acid polyethylene glycol succinate (TPGS) or Soybean Lecithin (SPC)

  • Deionized water

  • Ultrasonicator

  • Vacuum rotary evaporator

  • High-pressure homogenizer

Procedure:

  • Organic Phase Preparation: Dissolve 10 mg of quercetin powder in 0.5 mL of ethanol to create the organic solution.

  • Aqueous Phase Preparation: Dissolve 10 mg of a stabilizer (TPGS or SPC) in 10 mL of deionized water.

  • Precipitation: Slowly inject the organic phase into the aqueous phase at 25°C under ultrasonication (e.g., 250 W).

  • Solvent Removal: Remove the ethanol using a vacuum rotary evaporator at 40°C.

  • Homogenization: Homogenize the resulting suspension at 25°C for 10 cycles under 1500 bar to obtain a uniform nanosuspension.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and drug loading. A particle size of around 200 nm is typically targeted.[13]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for assessing the oral bioavailability of a Quercimeritrin/quercetin formulation.[3]

Materials:

  • Sprague-Dawley or Wistar rats (male, specific weight range, e.g., 200-250g)

  • Test formulation of Quercimeritrin/quercetin

  • Vehicle control

  • Oral gavage needles

  • Blood collection tubes (e.g., heparinized)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS for sample analysis

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (e.g., 12 hours) before administration, with free access to water.

  • Grouping: Divide the animals into groups (e.g., n=6 per group) for each formulation and control.

  • Administration: Administer the specific formulation (e.g., at a dose of 50 mg/kg body weight) via oral gavage.

  • Blood Sampling: Collect blood samples (approx. 400 µL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5000 rpm for 10 min) to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Thaw plasma samples and extract quercetin and its metabolites (e.g., using ethyl acetate:acetone).[3]

    • Analyze the concentrations of quercetin and its major metabolites (e.g., quercetin-3-O-glucuronide, isorhamnetin) using a validated LC-MS/MS method.[3]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Signaling Pathways and Experimental Workflows

Quercimeritrin_Absorption_Metabolism Oral_Admin Oral Administration of Quercimeritrin GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Hydrolysis Hydrolysis GI_Tract->Hydrolysis β-glucosidases Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Absorption Absorption Quercetin->Absorption Metabolism First-Pass Metabolism (Glucuronidation, Sulfation, Methylation) Quercetin->Metabolism Enterocytes Enterocytes (Intestinal Cells) Enterocytes->Quercetin Portal_Vein Portal Vein Enterocytes->Portal_Vein Absorption->Enterocytes Liver Liver Portal_Vein->Liver Liver->Metabolism Metabolites Conjugated Metabolites Metabolism->Metabolites Systemic_Circulation Systemic Circulation Metabolites->Systemic_Circulation Excretion Excretion (Urine, Bile) Metabolites->Excretion Systemic_Circulation->Excretion

Caption: Absorption and metabolism pathway of Quercimeritrin.

Bioavailability_Enhancement_Workflow Start Start: Low Bioavailability of Quercimeritrin Select_Strategy Select Enhancement Strategy Start->Select_Strategy Nanoformulation Nanoformulation (e.g., Nanosuspension, Liposomes) Select_Strategy->Nanoformulation Solubility_Enhance Solubility Enhancement (e.g., Cyclodextrin, SEDDS) Select_Strategy->Solubility_Enhance Metabolic_Inhibition Co-administration with Metabolic Inhibitor (e.g., Piperine) Select_Strategy->Metabolic_Inhibition Formulation_Prep Prepare Formulation Nanoformulation->Formulation_Prep Solubility_Enhance->Formulation_Prep Metabolic_Inhibition->Formulation_Prep InVivo_Study Conduct In Vivo Bioavailability Study (e.g., Rat Model) Formulation_Prep->InVivo_Study PK_Analysis Pharmacokinetic Analysis InVivo_Study->PK_Analysis End End: Improved Bioavailability PK_Analysis->End

Caption: Workflow for enhancing Quercimeritrin bioavailability.

References

Common experimental errors in flavonoid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with flavonoids.

Frequently Asked Questions (FAQs)

Extraction & Purification

Q1: What is the best solvent for extracting flavonoids from plant material?

A1: The optimal solvent for flavonoid extraction depends on the specific flavonoid subclasses you are targeting and their polarity. Generally, mixtures of alcohol (ethanol or methanol) and water are effective for a broad range of flavonoids.[1][2] For instance, 70% ethanol (B145695) is often considered a good starting point for extracting both flavonoid aglycones and their glycosides.[1] Acetone-water mixtures can also be very effective, particularly for higher molecular weight flavanols.[3]

Q2: My flavonoid extract is a complex mixture. How can I purify it?

A2: Purification of crude flavonoid extracts typically involves chromatographic techniques. A common approach is to first perform a liquid-liquid fractionation with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Following this, column chromatography using stationary phases like silica (B1680970) gel, Sephadex LH-20, or macroporous resins can be employed for further separation.[4] For high-purity isolation of specific flavonoids, preparative High-Performance Liquid Chromatography (HPLC) is often used.

Q3: I am losing my target flavonoids during extraction and storage. What could be the cause?

A3: Flavonoid degradation is a common issue, often caused by exposure to high temperatures, oxygen, and inappropriate pH levels. Flavonoids are particularly unstable in neutral to alkaline solutions, where they can undergo autoxidation and dimerization.[5][6] It is crucial to control these factors throughout your workflow. For example, performing extractions at lower temperatures, storing extracts under an inert atmosphere (like nitrogen), and maintaining an acidic pH can significantly improve stability.

Quantification & Analysis (HPLC)

Q4: I am observing peak tailing in my HPLC chromatogram for flavonoid analysis. What is the cause and how can I fix it?

A4: Peak tailing in reverse-phase HPLC of flavonoids is often due to secondary interactions between the polar hydroxyl groups of the flavonoids and residual silanol (B1196071) groups on the silica-based C18 column. To mitigate this, you can:

  • Adjust the mobile phase pH: Adding a small amount of acid (e.g., formic acid, acetic acid, or phosphoric acid) to the mobile phase to maintain a low pH (around 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing these secondary interactions.

  • Use a base-deactivated column: Modern HPLC columns are often "end-capped" or "base-deactivated" to minimize the number of free silanol groups.

  • Check for column contamination: A blocked column frit or contamination from previous samples can also cause peak tailing. Flushing the column or replacing the guard column may resolve the issue.[7][8]

Q5: My flavonoid peaks are not separating well. How can I improve the resolution?

A5: To improve the resolution between flavonoid peaks in your HPLC analysis, you can try the following:

  • Optimize the gradient elution: Adjusting the gradient profile of your mobile phase (the rate of change in the organic solvent concentration) can significantly impact separation.

  • Change the organic solvent: Switching from acetonitrile (B52724) to methanol, or vice versa, can alter the selectivity of the separation.

  • Adjust the column temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of the thermal stability of your target flavonoids.

  • Use a column with a different stationary phase: If resolution is still an issue, a column with a different chemistry (e.g., a phenyl-hexyl column) may provide the necessary selectivity.

Q6: Can I trust the quantification of flavonoids using a UV-Vis spectrophotometer?

A6: While UV-Vis spectrophotometry is a simple and cost-effective method for total flavonoid quantification (often using an aluminum chloride complexation reaction), it has limitations. This method can be prone to interference from other phenolic compounds present in the extract, potentially leading to an overestimation of the flavonoid content.[9][10] For accurate quantification of individual flavonoids, HPLC with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the recommended method.[11]

Troubleshooting Guides

Guide 1: Low Flavonoid Yield After Extraction

If you are experiencing lower than expected yields of flavonoids after extraction, consider the following troubleshooting steps:

Potential Cause Troubleshooting Step
Inappropriate Solvent The polarity of your extraction solvent may not be suitable for your target flavonoids. Test a range of solvents with varying polarities (e.g., pure methanol, 80% methanol, pure ethanol, 70% ethanol, acetone-water mixtures).
Insufficient Extraction Time/Temperature The extraction may be incomplete. Try increasing the extraction time or temperature. However, be cautious with temperature as excessive heat can degrade flavonoids.[4]
Poor Sample Preparation Inefficient grinding of the plant material can limit solvent penetration. Ensure your sample is a fine, homogenous powder.
Flavonoid Degradation Flavonoids may be degrading during extraction due to pH, light, or oxygen exposure. Ensure your extraction is performed under acidic conditions and protected from light. Purging the solvent with nitrogen can minimize oxidation.
Guide 2: Inaccurate Quantification in Protein Assays

A specific but critical error can occur when quantifying protein in samples containing flavonoids.

Potential Cause Troubleshooting Step
Flavonoid Interference Flavonoids, due to their antioxidant properties, can interfere with common colorimetric protein assays like the Bicinchoninic acid (BCA) and Lowry assays, which are based on copper reduction. This interference can lead to a significant overestimation of protein concentration.
High Flavonoid Concentration The interference is more pronounced at higher flavonoid concentrations and lower protein concentrations.
Structural Features of Flavonoids Flavonoids with a higher number of hydroxyl groups, particularly those with a catechol (ortho-dihydroxy) group on the B-ring, tend to cause greater interference.
Resolution To resolve this issue, you can precipitate the protein using acetone (B3395972) to remove the interfering flavonoids before performing the protein assay.

Quantitative Data

Table 1: Impact of Solvent Choice on Flavonoid Extraction Efficiency from Pisum sativum

SolventTotal Flavonoid Content (mg Quercetin (B1663063) Equivalents/100 g Dry Weight)
Acetate13.45
Methanol11.18
Chloroform10.22
Hexane8.43
Water7.84
(Data sourced from:)

Table 2: Stability of Total Catechins in Solution at Different pH and Temperatures over 24 Hours

TemperaturepH 3 (% Degradation)pH 4 (% Degradation)pH 5 (% Degradation)pH 6 (% Degradation)pH 7 (% Degradation)
4°C ~0%~0%~0%~0%21%
100°C 15%24%41%57%96%
(Data sourced from:[5][6])

Table 3: Thermal Degradation of Quercetin (100 µmol L⁻¹) at 90°C and Different pH Values

pHDegradation Rate Constant (k)Half-life (t₁/₂)
6.5 First-order model: 0.007 min⁻¹First-order model: 99.0 min
Sigmoidal model: 0.016 min⁻¹Sigmoidal model: 110.0 min
7.0 First-order model: 0.014 min⁻¹First-order model: 49.5 min
Sigmoidal model: 0.035 min⁻¹Sigmoidal model: 55.0 min
7.5 First-order model: 0.028 min⁻¹First-order model: 24.8 min
Sigmoidal model: 0.066 min⁻¹Sigmoidal model: 38.5 min
(Data sourced from:)

Experimental Protocols & Workflows

Protocol 1: General Flavonoid Extraction from Plant Material
  • Sample Preparation: Harvest and clean the plant material. Dry the material in an oven at a controlled temperature (e.g., 40-60°C) to prevent enzymatic degradation. Grind the dried material into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., 70% ethanol) in a sealed container.[1] Agitate the mixture periodically for 24-72 hours at room temperature.[1]

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with an appropriate solvent. This method uses continuous solvent reflux but be aware of potential thermal degradation of some flavonoids.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.

  • Purification (Optional): The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography as described in the FAQs.

G General Flavonoid Extraction Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_process Processing Harvest Harvest & Clean Plant Material Dry Dry Material (40-60°C) Harvest->Dry Grind Grind to Fine Powder Dry->Grind Maceration Maceration (e.g., 70% Ethanol, RT) Grind->Maceration Soxhlet Soxhlet Extraction Grind->Soxhlet Filter Filter Extract Maceration->Filter Soxhlet->Filter Concentrate Concentrate (Rotary Evaporator) Filter->Concentrate CrudeExtract Crude Flavonoid Extract Concentrate->CrudeExtract G HPLC Analysis Workflow for Flavonoids cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis StdPrep Prepare Standard Solutions & Calibration Curve Inject Inject Standards & Samples StdPrep->Inject SamplePrep Dissolve & Filter Sample Extract SamplePrep->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect Detect with DAD (e.g., 280nm, 360nm) Separate->Detect Identify Identify Peaks by Retention Time Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Results Final Flavonoid Concentration Quantify->Results G Troubleshooting HPLC Peak Tailing start Peak Tailing Observed q1 Are all peaks tailing? start->q1 q2 Is the mobile phase pH acidic (e.g., < 4)? q1->q2 No sol1 Check for blocked column frit. Backflush or replace column. q1->sol1 Yes q3 Is a guard column in use? q2->q3 Yes sol2 Add acid (e.g., 0.1% formic acid) to the mobile phase. q2->sol2 No sol3 Replace the guard column. q3->sol3 Yes sol4 Consider secondary interactions with silanols. Use a base-deactivated column. q3->sol4 No

References

Technical Support Center: Troubleshooting Inconsistent Quercimeritrin Antioxidant Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during Quercimeritrin antioxidant capacity assays. Inconsistent results can be a significant source of frustration and can compromise the validity of your research. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you achieve reliable and reproducible data.

Frequently Asked questions (FAQs) & Troubleshooting Guides

General Issues

Q1: Why am I seeing inconsistent antioxidant activity for Quercimeritrin when using different assays (e.g., DPPH, ABTS, FRAP)?

A1: It is common to observe varying antioxidant capacities for the same compound across different assays. This is primarily due to the different chemical principles underlying each method. Antioxidant assays can be broadly categorized by their mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • HAT-based assays (e.g., ORAC) measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom.

  • SET-based assays (e.g., FRAP, DPPH) measure the ability of an antioxidant to transfer an electron to reduce an oxidant.[1]

  • The ABTS assay can proceed via both HAT and SET mechanisms.[1]

Quercimeritrin, a glycoside of quercetin (B1663063), will exhibit different levels of efficiency in these distinct chemical reactions, leading to varied results. For a comprehensive antioxidant profile, it is recommended to use a panel of assays covering both HAT and SET mechanisms.[2]

Q2: My results for the same assay are fluctuating between experiments. What are the general factors that could be causing this?

A2: Several factors can contribute to poor reproducibility in Quercimeritrin antioxidant assays:

  • Compound Stability: Quercimeritrin, like other flavonoids, can degrade under certain conditions. Factors such as pH, temperature, and light exposure can affect its stability and, consequently, its antioxidant activity.[3][4]

  • Solvent Effects: The type of solvent used to dissolve Quercimeritrin and run the assay significantly impacts the results. The polarity of the solvent can influence the reaction mechanism and kinetics.[5][6]

  • pH of the Medium: The antioxidant capacity of flavonoids like Quercimeritrin is highly pH-dependent.[7][8][9][10] Changes in pH can alter the ionization of the phenolic hydroxyl groups, which are crucial for antioxidant activity.

  • Reaction Time: The kinetics of the reaction between Quercimeritrin and the assay's radical species (e.g., DPPH radical) may not be instantaneous. Measuring at a fixed, and potentially incomplete, time point can lead to variability.

  • Solubility Issues: Quercimeritrin has poor water solubility.[11][12][13] If the compound is not fully dissolved in the assay medium, it can lead to underestimation and inconsistent readings.

Assay-Specific Troubleshooting

Q3: My DPPH assay results for Quercimeritrin are not consistent. What should I check?

A3: In addition to the general factors, here are some specific points to consider for the DPPH assay:

  • Solvent Choice: The antioxidant activity of quercetin and its glycosides in the DPPH assay is highly dependent on the solvent.[6] For instance, the activity can be higher in ethanol (B145695) compared to water.[6] Ensure you are using a consistent and appropriate solvent system.

  • Reaction Kinetics: The reaction between flavonoids and the DPPH radical can be slow. It is crucial to monitor the reaction kinetics and ensure that the reading is taken once the reaction has reached a plateau or steady state.[14]

  • Sample Color Interference: If your Quercimeritrin sample is not pure and has a yellow hue, it can interfere with the absorbance reading at ~517 nm. A sample blank (sample + solvent, without DPPH) should be run to correct for this.[15]

Q4: I'm observing high variability in my ABTS assay with Quercimeritrin. What are the potential causes?

A4: High variability in the ABTS assay can be caused by several factors:

  • Incomplete Reaction: The reaction between some antioxidants and the ABTS radical cation (ABTS•+) can be slow.[16] Standard protocols often specify a fixed time point (e.g., 6 minutes), but some compounds may continue to react, leading to inconsistent readings.[17] It is crucial to ensure the reaction has reached a steady state.

  • pH Sensitivity: The antioxidant potential of some compounds is highly dependent on the pH of the reaction medium.[16] Even small variations in buffer pH can lead to significant differences in measured antioxidant activity.

  • Radical Preparation: The ABTS radical cation must be pre-generated and its initial absorbance should be consistent across experiments. Variations in the radical concentration will lead to inconsistent results.

Q5: My FRAP assay is giving me inconsistent readings for Quercimeritrin. What could be wrong?

A5: The FRAP assay is generally robust, but inconsistencies can arise from:

  • Incorrect pH: The FRAP assay is conducted under acidic conditions (pH 3.6). An incorrectly prepared acetate (B1210297) buffer will prevent the proper reaction from occurring.[7]

  • Reagent Preparation: The FRAP reagent is a mixture of TPTZ solution, FeCl₃ solution, and acetate buffer. It must be prepared fresh. If the reagent itself is not a pale yellow/light brown color before adding the sample, it may have been prepared incorrectly.

  • Chelation Effects: Quercimeritrin can chelate metal ions. While the FRAP assay measures the reduction of ferric ions (Fe³⁺), the chelation of ferrous ions (Fe²⁺) by Quercimeritrin could potentially influence the reaction equilibrium and color development.

Troubleshooting Summary Table

Potential Issue DPPH Assay ABTS Assay FRAP Assay General Recommendation
Compound Instability Monitor for color changes in stock solution. Prepare fresh solutions.Protect from light. Prepare fresh solutions.Prepare fresh solutions.Store Quercimeritrin powder in a cool, dark, and dry place. Prepare stock solutions fresh daily and protect from light.
Solvent Effects Use high-purity, consistent solvent. Note that activity varies with solvent polarity.[6]Ensure consistent solvent system.Ensure consistent solvent system.Validate your method for the chosen solvent. Report the solvent used in your methodology.
pH Sensitivity Less common as it's typically unbuffered.Ensure consistent and accurate buffer pH.[16]Critical. Ensure acetate buffer is at pH 3.6.[7]Calibrate pH meter regularly. Use high-quality reagents for buffer preparation.
Reaction Kinetics Reaction can be slow. Monitor kinetics to determine the optimal endpoint.[14]Can be slow for some compounds. Determine reaction endpoint.[16][17]Generally rapid.Perform a time-course experiment to determine when the reaction reaches a plateau for your specific experimental conditions.
Solubility Issues Ensure complete dissolution. Consider a co-solvent if necessary.Ensure complete dissolution.Ensure complete dissolution.Use a solvent in which Quercimeritrin is readily soluble.[11][13] Sonication may aid dissolution.
Interference Sample color can interfere. Use a sample blank for correction.[15]Sample color can interfere. Use a sample blank.Less prone to color interference due to the specific blue color development.When working with extracts, consider potential interfering substances.

Experimental Protocols

DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol (B129727). Store in a dark bottle at 4°C.

    • Prepare a series of concentrations of Quercimeritrin in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of each Quercimeritrin concentration to different wells.

    • Add 150 µL of the DPPH solution to each well.

    • For the blank, add 50 µL of methanol and 150 µL of the DPPH solution.

    • For sample blanks (color correction), add 50 µL of each Quercimeritrin concentration and 150 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes (or the pre-determined optimal time).

    • Measure the absorbance at 517 nm.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [1 - (Abs_sample - Abs_sample_blank) / Abs_blank] * 100

    • Plot the % inhibition against the concentration of Quercimeritrin to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay
  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of Quercimeritrin.

  • Assay Procedure:

    • Add 20 µL of each Quercimeritrin concentration to a 96-well plate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes (or the pre-determined optimal time).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay
  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): 3.1 g sodium acetate trihydrate and 16 mL glacial acetic acid in 1 L of water.

    • TPTZ Solution (10 mM): 10 mM TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): 20 mM FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare fresh and warm to 37°C before use.

  • Assay Procedure:

    • Add 20 µL of Quercimeritrin sample to a 96-well plate.

    • Add 180 µL of the FRAP reagent.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Prepare a standard curve using FeSO₄·7H₂O.

    • Express the results as Fe²⁺ equivalents.

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_general General Troubleshooting start Inconsistent Results Observed check_general Review General Factors start->check_general solubility Is Quercimeritrin fully dissolved? check_general->solubility check_assay_specific Review Assay-Specific Factors assay_type Which assay shows inconsistency? check_assay_specific->assay_type stability Are stock solutions fresh & protected from light? solubility->stability Yes solubility_no No solubility->solubility_no No ph Is the pH of the reaction medium correct and consistent? stability->ph Yes stability_no No stability->stability_no No kinetics Has the reaction reached a steady state? ph->kinetics Yes ph_no No ph->ph_no No kinetics->check_assay_specific Yes kinetics_no No kinetics->kinetics_no No solubility_yes Yes stability_yes Yes ph_yes Yes kinetics_yes Yes solubility_action Improve dissolution (e.g., sonication, co-solvent) solubility_no->solubility_action stability_action Prepare fresh solutions daily stability_no->stability_action ph_action Calibrate pH meter, remake buffers ph_no->ph_action kinetics_action Perform a time-course experiment kinetics_no->kinetics_action solubility_action->check_general stability_action->check_general ph_action->check_general kinetics_action->check_general dpph DPPH assay_type->dpph DPPH abts ABTS assay_type->abts ABTS frap FRAP assay_type->frap FRAP dpph_color Is there color interference? dpph->dpph_color abts_radical Is the ABTS•+ absorbance consistent? abts->abts_radical frap_reagent Is the FRAP reagent prepared correctly and fresh? frap->frap_reagent dpph_color_yes Yes dpph_color->dpph_color_yes Yes dpph_color_no No dpph_color->dpph_color_no No dpph_color_action Run sample blanks for color correction dpph_color_yes->dpph_color_action end_node Results should now be consistent. If issues persist, consider matrix effects from sample impurities. dpph_color_no->end_node dpph_color_action->end_node abts_radical_yes Yes abts_radical->abts_radical_yes Yes abts_radical_no No abts_radical->abts_radical_no No abts_radical_yes->end_node abts_radical_action Re-prepare and standardize ABTS•+ solution abts_radical_no->abts_radical_action abts_radical_action->end_node frap_reagent_yes Yes frap_reagent->frap_reagent_yes Yes frap_reagent_no No frap_reagent->frap_reagent_no No frap_reagent_yes->end_node frap_reagent_action Prepare fresh FRAP reagent frap_reagent_no->frap_reagent_action frap_reagent_action->end_node Signaling_Pathway cluster_mechanisms Antioxidant Mechanisms ros Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂, •OH) cellular_damage Oxidative Stress & Cellular Damage ros->cellular_damage quercimeritrin Quercimeritrin direct_scavenging Direct Radical Scavenging quercimeritrin->direct_scavenging Donates H atom or electron metal_chelation Metal Ion Chelation (e.g., Fe²⁺, Cu²⁺) quercimeritrin->metal_chelation direct_scavenging->ros Neutralizes fenton_reaction Fenton Reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ metal_chelation->fenton_reaction Inhibits fenton_reaction->ros Generates highly reactive •OH radical

References

Technical Support Center: Handling Quercimeritrin Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for handling Quercimeritrin analytical standards to minimize instability and ensure experimental accuracy. The following sections offer troubleshooting advice and frequently asked questions in a user-friendly format.

Disclaimer

Specific stability data for Quercimeritrin is limited. Much of the guidance provided here is based on the known chemical properties of its aglycone, quercetin (B1663063), and general best practices for handling flavonoid glycosides. It is crucial to perform your own validation for your specific experimental conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Preparation and Storage of Stock Solutions

Q1: What is the best solvent to dissolve Quercimeritrin standard?

A1: Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of Quercimeritrin.[1] For applications where DMSO is not suitable, ethanol (B145695) can be used, although the solubility is lower.[1] Always use high-purity, anhydrous solvents.

Q2: How should I prepare a stock solution of Quercimeritrin?

A2: To prepare a stock solution, accurately weigh the desired amount of Quercimeritrin powder and dissolve it in the appropriate volume of a recommended solvent like DMSO. Sonication can aid in dissolution. For cell-based assays, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid cytotoxicity.

Q3: What are the recommended storage conditions for Quercimeritrin standard (powder and stock solutions)?

A3:

  • Powder: Store the solid standard at -20°C in a light-protected, airtight container.

  • Stock Solutions: Aliquot stock solutions into small, single-use vials to avoid repeated freeze-thaw cycles and protect from light. Store these aliquots at -80°C for long-term stability. For short-term storage, -20°C is acceptable.

Troubleshooting Tip: If you observe precipitation in your stock solution upon thawing, gently warm the vial and vortex or sonicate to redissolve the compound before making dilutions.

Stability and Degradation

Q4: How stable is Quercimeritrin in solution?

A4: The stability of Quercimeritrin in solution is influenced by solvent, temperature, pH, and light exposure. Based on data for the related compound quercetin, solutions are more stable at lower temperatures and neutral or slightly acidic pH.[2] Alkaline conditions can accelerate degradation.[3][4] Aqueous solutions of quercetin are not recommended for storage for more than one day.[5]

Q5: What are the main factors that cause Quercimeritrin to degrade?

A5: The primary factors leading to the degradation of Quercimeritrin and related flavonoids are:

  • High pH (alkaline conditions): Leads to oxidation and changes in the molecule's structure.[3][4]

  • Elevated Temperature: Accelerates the rate of degradation.

  • Light Exposure (Photodegradation): UV radiation can induce degradation, especially in solution.[3][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation. Purging solutions with an inert gas like nitrogen or argon can help minimize this.

Q6: I suspect my Quercimeritrin standard has degraded. How can I check for degradation?

A6: Degradation can be assessed by:

  • Visual Inspection: A color change in the solution (e.g., turning brown) can indicate degradation.

  • Chromatographic Analysis (e.g., HPLC): This is the most reliable method. A decrease in the peak area of Quercimeritrin and the appearance of new peaks corresponding to degradation products are clear indicators.

  • UV-Vis Spectroscopy: A shift in the maximum absorbance wavelength can suggest structural changes due to degradation.

Troubleshooting Tip: If you observe unexpected results in your experiments, verifying the integrity of your Quercimeritrin standard should be a primary troubleshooting step.

Experimental Handling

Q7: How should I handle Quercimeritrin working solutions during an experiment?

A7: Prepare working solutions fresh from a thawed stock solution for each experiment. Dilute the stock solution in your experimental buffer or medium immediately before use. Avoid storing dilute aqueous solutions for extended periods. Keep all solutions on ice and protected from light as much as possible during the experiment.

Q8: Is Quercimeritrin susceptible to freeze-thaw cycles?

A8: While specific data for Quercimeritrin is unavailable, many organic molecules, can be sensitive to repeated freeze-thaw cycles.[7][8][9] These cycles can lead to degradation and affect the concentration of your solution. It is best practice to aliquot stock solutions into single-use volumes to minimize this effect.

Quantitative Data Summary

The following tables summarize stability data for quercetin, which can be used as a proxy to guide the handling of Quercimeritrin.

Table 1: Solubility of Quercetin in Common Solvents

SolventSolubilityReference(s)
DMSO~30 mg/mL[1][5]
Ethanol~2 mg/mL[1][5]
Dimethyl Formamide (DMF)~30 mg/mL[1]
Aqueous BuffersSparingly soluble[5]

Table 2: Factors Affecting Quercetin Stability

FactorEffect on StabilityRecommendationsReference(s)
pH Less stable in alkaline conditions (pH > 7)Maintain neutral or slightly acidic pH.[2]
Temperature Degradation increases with higher temperaturesStore at low temperatures (-20°C or -80°C).
Light Degrades upon exposure to UV lightProtect from light by using amber vials or wrapping in foil.[3][6]
Oxygen Prone to oxidationPurge solutions with inert gas (N₂ or Ar).[10]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Quercimeritrin Stock Solution in DMSO
  • Materials: Quercimeritrin standard (MW: 464.38 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes, precision balance, sonicator.

  • Procedure:

    • Accurately weigh 4.64 mg of Quercimeritrin powder.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is dissolved. If necessary, sonicate for 5-10 minutes.

    • Aliquot the stock solution into single-use, light-protected tubes (e.g., amber vials).

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: General Guideline for a Forced Degradation Study

This protocol provides a framework to assess the stability of your Quercimeritrin standard under various stress conditions.

  • Preparation: Prepare a stock solution of Quercimeritrin in a suitable solvent (e.g., 1 mg/mL in methanol (B129727) or DMSO).

  • Stress Conditions (in separate, appropriately sealed containers):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the stock solution to a UV light source.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as HPLC, to determine the percentage of Quercimeritrin remaining and to observe the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Quercimeritrin Standard dissolve Dissolve in Anhydrous Solvent weigh->dissolve aliquot Aliquot into Light-Protected Vials dissolve->aliquot store_solution Stock Solution (-80°C) aliquot->store_solution store_solid Solid Standard (-20°C) thaw Thaw Single-Use Aliquot store_solution->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working use_experiment Use Immediately in Experiment prepare_working->use_experiment

Caption: Recommended workflow for handling Quercimeritrin standard.

degradation_pathway Quercimeritrin Quercimeritrin Hydrolysis Hydrolysis (Acidic/Basic Conditions) Quercimeritrin->Hydrolysis Quercetin Quercetin (Aglycone) Hydrolysis->Quercetin Glucose Glucose Hydrolysis->Glucose Oxidation Oxidation (Light, Heat, O2, High pH) Degradation_Products Further Degradation Products Oxidation->Degradation_Products Quercetin->Oxidation

Caption: Potential degradation pathways for Quercimeritrin.

References

Technical Support Center: Preventing Contamination in Cell Culture Studies with Quercimeritrin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing contamination in cell culture studies involving Quercimeritrin.

Frequently Asked Questions (FAQs)

1. What is Quercimeritrin and what are its properties relevant to cell culture?

Quercimeritrin (Quercetin-7-O-beta-D-glucopyranoside) is a flavonoid glycoside that has demonstrated antibacterial activity, notably against Staphylococcus aureus.[1] Like its aglycone, Quercetin (B1663063), it is presumed to possess antioxidant and anti-inflammatory properties.[2] For cell culture applications, it's important to consider its solubility and stability. Quercimeritrin is soluble in DMSO.[1] Flavonoids like Quercetin can be unstable in cell culture media at physiological pH, undergoing oxidative degradation.[3][4] Therefore, fresh preparation of Quercimeritrin solutions is recommended for experiments.

2. How do I prepare and sterilize a Quercimeritrin solution for cell culture?

Due to the potential for degradation at high temperatures, autoclaving Quercimeritrin solutions is not recommended.[5] The preferred method for sterilization is filtration.

  • Preparation: Dissolve Quercimeritrin powder in sterile DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[1] Sonication may be required to fully dissolve the compound.[1]

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.[5][6]

  • Storage: Store the sterile stock solution in small aliquots at -80°C to minimize freeze-thaw cycles and protect from light.[1][7] For use in experiments, the stock solution should be diluted to the final working concentration in the cell culture medium. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[7]

3. Can Quercimeritrin itself be a source of contamination?

While Quercimeritrin has antibacterial properties, the powder itself is not sterile and can be a source of microbial contamination if not handled properly.[6] Always use aseptic techniques when preparing solutions. Chemical contamination can also be a concern if the Quercimeritrin is not of high purity.[8] It is crucial to source Quercimeritrin from a reputable supplier and to handle it within a sterile environment, such as a laminar flow hood.

4. Does Quercimeritrin interact with common antibiotics used in cell culture?

Studies on the related compound Quercetin have shown synergistic effects when combined with certain antibiotics against various bacteria, including multidrug-resistant strains of Pseudomonas aeruginosa and Acinetobacter baumannii.[9][10][11][12][13] This suggests that Quercimeritrin might also enhance the efficacy of some antibiotics. However, it is also possible that interactions could be antagonistic. If you are using antibiotics in your cell culture medium, it is advisable to perform a preliminary experiment to ensure that the combination of Quercimeritrin and the antibiotic does not have an adverse effect on your cells or the desired experimental outcome.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Sudden turbidity and/or color change (yellowing) of the culture medium. Bacterial Contamination. [14] This is often accompanied by a rapid drop in pH.1. Immediately discard the contaminated culture to prevent cross-contamination.[15] 2. Thoroughly disinfect the incubator and biosafety cabinet.[15] 3. Review your aseptic technique. Ensure all reagents and equipment are properly sterilized.[16]
Filamentous growth or visible furry clumps in the culture. Fungal (Mold) Contamination. [8][14]1. Discard the contaminated culture immediately.[15] 2. Decontaminate the entire work area, including incubators and water baths.[14] 3. Check for potential sources of mold in the lab environment, such as damp areas or unfiltered air.[17]
Cloudy medium without a significant pH change; cells may appear stressed or have altered growth rates. Yeast Contamination. [15] Yeast cells are often visible under a microscope as small, budding particles.1. Discard the contaminated culture. While rescue with antimycotics is possible, it is generally not recommended for routine work.[15] 2. Clean and disinfect all equipment and work surfaces.[15]
No visible signs of contamination, but cells exhibit altered growth, morphology, or metabolism. Mycoplasma Contamination. [18] Mycoplasma is a common and insidious contaminant that is not visible by standard light microscopy.1. Quarantine the suspected culture and test for mycoplasma using PCR, DNA staining (e.g., DAPI or Hoechst), or an ELISA-based kit.[18][19][20] 2. If positive, discard the culture and all related reagents. 3. Test all other cell lines in the lab for mycoplasma. 4. Implement routine mycoplasma testing (e.g., every 1-2 months).[18]
Inconsistent experimental results or unexpected cellular responses. Chemical Contamination or Cross-Contamination with another cell line. [8][14]1. For chemical contamination, use high-purity, sterile reagents and water. Ensure no residues from cleaning agents are present.[8] 2. For cross-contamination, authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[8][18] 3. Avoid sharing media and reagents between different cell lines.[17]
Precipitate forms in the medium after adding Quercimeritrin. Poor solubility or instability of Quercimeritrin. 1. Ensure the final concentration of DMSO is sufficient to maintain solubility but remains non-toxic to the cells (typically <0.5%). 2. Prepare fresh dilutions of Quercimeritrin from a frozen stock for each experiment, as it can degrade in aqueous solutions.[4][21] 3. Consider the pH of your culture medium, as flavonoid stability can be pH-dependent.[21]

Experimental Protocols

Protocol 1: Preparation and Sterilization of Quercimeritrin Stock Solution

  • Objective: To prepare a sterile, concentrated stock solution of Quercimeritrin for use in cell culture experiments.

  • Materials:

    • Quercimeritrin powder

    • Sterile Dimethyl sulfoxide (B87167) (DMSO)

    • Sterile microcentrifuge tubes

    • 0.22 µm sterile syringe filter

    • Sterile syringes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • In a sterile environment (e.g., a biosafety cabinet), weigh out the desired amount of Quercimeritrin powder.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

    • Vortex thoroughly until the powder is dissolved. If necessary, use a sonicator to aid dissolution.[1]

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile microcentrifuge tube.

    • Aliquot the sterile stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label the aliquots with the compound name, concentration, date, and your initials.

    • Store the aliquots at -80°C, protected from light.[1]

Protocol 2: Routine Testing for Mycoplasma Contamination using PCR

  • Objective: To detect the presence of mycoplasma contamination in cell cultures.

  • Materials:

    • Cell culture supernatant or cell lysate

    • Commercial PCR-based mycoplasma detection kit

    • PCR tubes

    • Micropipettes and sterile filter tips

    • Thermal cycler

    • Gel electrophoresis equipment and reagents (if applicable)

  • Procedure:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been cultured for at least 72 hours without antibiotics.

    • Follow the instructions provided with your commercial PCR-based mycoplasma detection kit. This typically involves:

      • Preparing a master mix containing the PCR buffer, dNTPs, primers, and Taq polymerase.

      • Adding a small volume of your cell culture supernatant or lysate to the PCR tube containing the master mix.

      • Including positive and negative controls provided with the kit.

    • Place the PCR tubes in a thermal cycler and run the recommended PCR program.

    • Analyze the PCR products according to the kit's instructions. This may involve gel electrophoresis or a real-time detection method.

    • Interpret the results based on the presence or absence of a PCR product of the expected size, comparing your samples to the positive and negative controls.

Quantitative Data Summary

As specific quantitative data for Quercimeritrin's cytotoxicity is limited, the following tables summarize data for the closely related and well-studied flavonoid, Quercetin, which can serve as a preliminary reference.

Table 1: Cytotoxicity of Quercetin in Various Cell Lines

Cell LineAssayIC50 Concentration (µM)Exposure Time (h)Reference
HeLaMTT94.54% inhibition at 25 µM72[22]
NIH-3T3MTT16.572[22]
MCF-7Not specified3724[23]
A172 (Glioblastoma)Not specifiedCytotoxic effect observedNot specified[24]
LBC3 (Glioblastoma)Not specifiedCytotoxic effect observedNot specified[24]

Table 2: Solubility and Stability of Quercetin

Solvent/MediumSolubility/Stability FindingReference
DMSOSoluble, used for stock solutions (10-20 mM)[6][25]
Cell Culture Medium (DMEM)Unstable at 37°C, degradation observed[4]
Cell Culture Medium (DMEM)Stable at pH 6, unstable at pH 7 or 8[21]

Visualizations

G Experimental Workflow for Cell Culture Studies with Quercimeritrin prep Prepare & Sterilize Quercimeritrin Stock Solution treat Treat Cells with Quercimeritrin Dilution prep->treat culture Seed Cells and Culture to Desired Confluency culture->treat contam_check Routine Contamination Check (Microscopy, Mycoplasma PCR) culture->contam_check incubate Incubate for Desired Time Period treat->incubate assay Perform Cellular/Molecular Assays incubate->assay data Data Analysis assay->data

Caption: A general experimental workflow for incorporating Quercimeritrin into cell culture studies.

G Troubleshooting Workflow for Suspected Cell Culture Contamination start Suspected Contamination (e.g., cloudy media, stressed cells) visual Visual Inspection (Microscopy) start->visual bacterial Bacterial/Fungal Growth Visible? visual->bacterial myco Mycoplasma Test (PCR, Staining) myco_pos Mycoplasma Positive? myco->myco_pos bacterial->myco No discard Discard Culture & Decontaminate Lab bacterial->discard Yes myco_pos->discard Yes continue_monitoring Continue Monitoring & Consider Chemical/Viral Contamination myco_pos->continue_monitoring No review Review Aseptic Technique & Reagent Sterility discard->review

Caption: A logical workflow for troubleshooting suspected contamination in cell cultures.

G Signaling Pathways Potentially Modulated by Quercimeritrin (based on Quercetin) quercimeritrin Quercimeritrin nfkb_path NF-κB Pathway quercimeritrin->nfkb_path Inhibits mapk_path MAPK Pathway quercimeritrin->mapk_path Modulates pi3k_path PI3K/Akt Pathway quercimeritrin->pi3k_path Inhibits inflammation Inflammation nfkb_path->inflammation Regulates apoptosis Apoptosis mapk_path->apoptosis Regulates cell_survival Cell Survival & Proliferation pi3k_path->cell_survival Promotes

Caption: Key signaling pathways that may be affected by Quercimeritrin treatment.

References

Validation & Comparative

Quercimeritrin vs. Isoquercitrin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the nuanced differences between flavonoid glycosides is critical for harnessing their therapeutic potential. This guide provides an objective comparison of the antioxidant activities of two closely related quercetin (B1663063) derivatives: quercimeritrin (B192231) (quercetin-3-O-rhamnoside) and isoquercitrin (B50326) (quercetin-3-O-glucoside). The primary distinction between these molecules lies in the sugar moiety attached to the quercetin backbone, a difference that significantly influences their antioxidant mechanisms and overall efficacy.

Quantitative Comparison of Antioxidant Activities

Experimental data consistently demonstrates that while both compounds are potent antioxidants, their effectiveness varies depending on the specific mechanism being assessed. Isoquercitrin generally exhibits superior or comparable antioxidant activity in assays involving electron transfer and metal chelation, whereas quercimeritrin shows an advantage in assays based on hydrogen atom donation.

Antioxidant AssayQuercimeritrin (IC50 µM)Isoquercitrin (IC50 µM)Favored CompoundReference
DPPH Radical Scavenging10.11 ± 0.6214.26 ± 0.88Quercimeritrin[1][2][3]
Superoxide (B77818) Anion (•O₂⁻) Scavenging87.99 ± 5.4378.16 ± 4.83Isoquercitrin[1][3]
Fe²⁺-Binding Ability15.34 ± 0.94 (EC50)10.28 ± 0.63 (EC50)Isoquercitrin[2][4]
Ferric Ion Reducing Antioxidant Power (FRAP)Lower ActivityHigher ActivityIsoquercitrin[2][4]
Cytoprotective Effect (MSC model)Less EffectiveMore EffectiveIsoquercitrin[2][4]

IC50: The concentration required to scavenge 50% of radicals. A lower value indicates higher activity. EC50: The concentration required to achieve 50% of the maximum effect. A lower value indicates higher activity.

Structural and Mechanistic Differences

The key structural difference influencing the antioxidant activity is the presence of a 6″-OH group in the glucoside moiety of isoquercitrin, which is absent in the rhamnoside moiety of quercimeritrin.[1][2] This seemingly minor variation has significant consequences:

  • Hydrogen-Donating Ability : Quercimeritrin exhibits greater activity in the DPPH assay, which primarily relies on a hydrogen-donating mechanism.[1][2][3] The absence of the 6″-OH group in quercimeritrin may reduce steric hindrance, facilitating hydrogen donation.[2][4]

  • Electron-Transfer (ET) and Metal Chelation : Isoquercitrin shows higher activity in FRAP, superoxide anion scavenging, and Fe²⁺-binding assays.[2][4] The 6″-OH group in isoquercitrin is thought to enhance its electron-transfer and Fe²⁺-chelating abilities.[2][4]

  • Cytoprotection : In cellular models using mesenchymal stem cells (MSCs), isoquercitrin demonstrated a significantly greater protective effect against oxidative damage compared to quercimeritrin.[2][3][4] This suggests that its superior reactive oxygen species (ROS) scavenging activity translates to better performance in a biological context.[2][4]

Experimental Methodologies

The following are detailed protocols for the key assays used to compare the antioxidant activities of quercimeritrin and isoquercitrin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

  • Protocol :

    • A solution of DPPH in methanol (B129727) (typically 0.1 mM) is prepared.

    • Various concentrations of quercimeritrin or isoquercitrin are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at approximately 517 nm.

    • The percentage of DPPH radical scavenging is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration.[5][6]

Superoxide Anion (•O₂⁻) Scavenging Assay

This assay evaluates the capacity of the compounds to scavenge superoxide radicals, which are generated in vitro.

  • Protocol :

    • Superoxide radicals are generated by a non-enzymatic system, such as the pyrogallol (B1678534) autoxidation method.

    • The reaction mixture contains buffer (e.g., Tris-HCl), pyrogallol, and various concentrations of the test compounds.

    • The rate of pyrogallol autoxidation, which is inhibited by superoxide scavengers, is monitored by measuring the absorbance change at a specific wavelength (e.g., 325 nm).

    • The scavenging activity is calculated, and the IC50 value is determined.[1]

Fe²⁺-Binding Assay

This method assesses the ability of the compounds to chelate ferrous ions (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction.

  • Protocol :

    • The test compound is mixed with a solution of ferrous chloride (FeCl₂).

    • The mixture is incubated for a short period.

    • Ferrozine, a reagent that forms a stable, colored complex with free Fe²⁺, is added.

    • The absorbance of the ferrozine-Fe²⁺ complex is measured at approximately 562 nm.

    • A decrease in absorbance in the presence of the test compound indicates Fe²⁺-chelating activity.

    • The chelating effect is calculated, and the EC50 value is determined.

Ferric Ion Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Protocol :

    • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃·6H₂O).

    • The test compound is added to the FRAP reagent.

    • The mixture is incubated at 37°C.

    • The formation of the ferrous-TPTZ complex results in a blue color, and the absorbance is measured at 593 nm.

    • The antioxidant power is determined by comparing the absorbance change to that of a standard, such as FeSO₄ or Trolox.[7]

Visualizing the Comparison: Workflows and Pathways

To better illustrate the experimental and logical frameworks, the following diagrams are provided.

cluster_assays In Vitro Antioxidant Assays cluster_compounds Test Compounds cluster_results Comparative Efficacy DPPH DPPH Scavenging (H-Donating) Querc_better Higher Activity DPPH->Querc_better Quercimeritrin Favored O2 Superoxide Scavenging (Multi-pathway) Iso_better Higher Activity O2->Iso_better Isoquercitrin Favored Fe_bind Fe²⁺-Binding (Chelation) Fe_bind->Iso_better Isoquercitrin Favored FRAP FRAP (Electron Transfer) FRAP->Iso_better Isoquercitrin Favored Querc Quercimeritrin Querc->DPPH Querc->O2 Querc->Fe_bind Querc->FRAP Isoquerc Isoquercitrin Isoquerc->DPPH Isoquerc->O2 Isoquerc->Fe_bind Isoquerc->FRAP cluster_pathway Cellular Antioxidant Signaling Isoquercitrin Isoquercitrin ROS Reactive Oxygen Species (ROS) Isoquercitrin->ROS Scavenges Nrf2 Nrf2 Activation Isoquercitrin->Nrf2 Activates Cell_Protection Cellular Protection Against Oxidative Stress ROS->Cell_Protection Causes Damage ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces Antioxidant_Enzymes->Cell_Protection

References

A Comparative Analysis of Quercimeritrin and Rutin in Preclinical Anti-inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two prominent flavonoid glycosides, Quercimeritrin (Quercetin-3-O-rhamnoside) and Rutin (Quercetin-3-O-rutinoside). The following sections detail their mechanisms of action, present available quantitative data from preclinical models, and outline the experimental protocols used to generate this data.

Introduction to Quercimeritrin and Rutin

Quercimeritrin and Rutin are naturally occurring flavonoids and are both glycosidic forms of Quercetin. While they share a common aglycone, their distinct sugar moieties influence their bioavailability and, potentially, their biological activity. Both compounds have garnered significant interest for their anti-inflammatory potential. In many in vivo scenarios, the anti-inflammatory effects of these glycosides are attributed to their conversion to Quercetin by the gut microbiota.[1][2] However, in vitro studies suggest that the glycosides themselves also possess biological activity.

Comparative Anti-inflammatory Activity

Direct comparative studies providing quantitative data for Quercimeritrin and Rutin in the same experimental models are limited. However, by synthesizing data from various preclinical studies, a comparative overview can be constructed.

In Vitro Anti-inflammatory Effects

In vitro models, primarily using lipopolysaccharide (LPS)-stimulated macrophages, are crucial for elucidating the direct cellular and molecular mechanisms of anti-inflammatory agents. These models allow for the measurement of key inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

A study comparing Quercetin, Rutin, and Troxerutin (B1681598) in LPS-stimulated RAW 264.7 macrophages found that both Quercetin and Rutin significantly lowered the protein expression of COX-2.[3][4] Additionally, at higher concentrations, both flavonoids significantly down-regulated nitric oxide (NO) levels.[3][4]

CompoundModel SystemTarget MeasuredEffect ObservedReference
Rutin LPS-stimulated RAW 264.7 cellsNO ProductionSignificant downregulation at higher concentrations.[3][4]
COX-2 ExpressionConsiderable lowering of protein expression.[3][4]
Quercimeritrin (Quercitrin) Not directly compared in the same study. However, its aglycone, Quercetin, shows potent inhibition of NO, COX-2, and pro-inflammatory cytokines in similar models.[5]
In Vivo Anti-inflammatory Effects

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the acute anti-inflammatory activity of novel compounds. This model mimics the cardinal signs of inflammation, including edema, and allows for the quantification of a compound's ability to inhibit this response.

While direct comparative data is scarce, one study noted that in experimental models of intestinal inflammation, Quercetin glycosides like Quercitrin (B1678633) and Rutin demonstrated effectiveness where Quercetin itself did not show beneficial effects.[1] This highlights the importance of the glycosidic form for in vivo efficacy, likely due to improved stability and delivery to the site of action where they can be metabolized to the active aglycone.

CompoundModel SystemParameter MeasuredEffect ObservedReference
Rutin Carrageenan-induced paw edema in ratsPaw EdemaSynergistic anti-inflammatory effects when combined with Quercetin, significantly reducing paw edema.[6][6]
Quercimeritrin (Quercitrin) DSS-induced colitis in ratsIntestinal InflammationEffective in reducing inflammation, mediated by the release of Quercetin.[1][1]

Mechanistic Insights: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of Quercimeritrin and Rutin are largely mediated through the modulation of key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Both Rutin and the aglycone of Quercimeritrin, Quercetin, have been shown to inhibit NF-κB activation.[1][3][4][5][7][8][9] This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Quercimeritrin/Rutin cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK Activation LPS->IKK Activates QR Quercimeritrin / Rutin (via Quercetin) QR->IKK Inhibits IkB IκB Degradation QR->IkB Inhibits IKK->IkB Phosphorylates NFkB_active NF-κB (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB/IκB Complex (Inactive) NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) NFkB_translocation->Gene_expression Induces

NF-κB Signaling Pathway Inhibition
MAPK Signaling Pathway

The MAPK family, including ERK, JNK, and p38, plays a pivotal role in transducing extracellular signals to cellular responses, including inflammation. Quercetin, the active metabolite of both Quercimeritrin and Rutin, has been shown to modulate MAPK signaling.[5][10][11][12] For instance, Quercetin can suppress the phosphorylation of ERK and p38 MAP kinases.[5] A comparative study on cardiomyocyte hypertrophy revealed that Rutin and Quercetin modulate the MAPK pathway differently; Quercetin downregulated phosphorylated ERK1/2, p38, and JNK1/2, while Rutin only downregulated phosphorylated JNK1/2.[10][12]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition by Quercimeritrin/Rutin cluster_pathways MAPK Cascades cluster_response Cellular Response Stimulus LPS / Stress ERK p-ERK Stimulus->ERK JNK p-JNK Stimulus->JNK p38 p-p38 Stimulus->p38 QR Quercimeritrin / Rutin (via Quercetin) QR->ERK Inhibits QR->JNK Inhibits QR->p38 Inhibits Inflammation Inflammatory Response (Cytokine Production) ERK->Inflammation JNK->Inflammation p38->Inflammation

MAPK Signaling Pathway Modulation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for two common anti-inflammatory assays.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to assess acute anti-inflammatory activity.[13][14][15][16][17]

  • Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping and Administration: Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of Quercimeritrin or Rutin. The test compounds are typically administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Grouping and Dosing (Control, Standard, Test Compounds) acclimatization->grouping induction Induction of Paw Edema (Carrageenan Injection) grouping->induction measurement Paw Volume Measurement (Plethysmometer at various time points) induction->measurement analysis Data Analysis (% Inhibition of Edema) measurement->analysis end End analysis->end

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Quercimeritrin and Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods applicable to the analysis of Quercimeritrin and structurally similar flavonoids like Quercetin and Quercitrin. The information presented is collated from validated analytical methods to assist in method selection, development, and validation for research and quality control purposes.

Data Summary: HPLC vs. UPLC Performance

The following table summarizes the key performance parameters of validated HPLC and UPLC methods for the analysis of Quercetin and Quercitrin, which can be considered indicative for Quercimeritrin analysis.

ParameterHPLC Method 1 (Quercetin)HPLC Method 2 (Quercitrin)UPLC Method (Quercetin)
Retention Time (min) 3.6[1]~21[2]3.9[3]
**Linearity (R²) **> 0.995[1]> 0.9997[2]0.999[3]
Concentration Range (µg/mL) Not specified2.5 - 15.0[2]0.5 - 16[3]
Limit of Detection (LOD) (µg/mL) 0.046[1]Not specified0.47[3]
Limit of Quantification (LOQ) (µg/mL) 0.14[1]Not specified1.44[3]
Accuracy (% Recovery) 88.6 - 110.7[1]89.02 - 99.30[2]90 - 110[3]
Precision (%RSD) Repeatability: 2.4 - 6.7, Intermediate: 7.2 - 9.4[1]< 8[2]< 2[3]

Experimental Protocols

HPLC Method for Quercetin Analysis[1]
  • Instrumentation : High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

  • Column : Not specified in the provided abstract.

  • Mobile Phase : A mixture of water, acetonitrile (B52724), and methanol (B129727) in a ratio of 55:40:5, acidified with 1.5% acetic acid.

  • Flow Rate : 1.000 mL/min from 0-3.5 min, 1.300 mL/min from 3.5-8 min, and 1.000 mL/min from 8 min to the end of the run.

  • Detection Wavelength : 368 nm.

  • Injection Volume : Not specified in the provided abstract.

  • Run Time : 10 minutes.

HPLC Method for Quercitrin Analysis[2]
  • Instrumentation : High-Performance Liquid Chromatography (HPLC).

  • Column : Not specified in the provided abstract.

  • Mobile Phase : Not specified in the provided abstract.

  • Flow Rate : Not specified in the provided abstract.

  • Detection : Not specified in the provided abstract.

  • Injection Volume : Not specified in the provided abstract.

  • Run Time : Not specified in the provided abstract.

UPLC Method for Quercetin Analysis[3]
  • Instrumentation : Ultra-Performance Liquid Chromatography with Photo Diode Array (UPLC-PDA) detection.

  • Column : Phenomenex Luna C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase : A 50:50 (v/v) mixture of acetonitrile and 0.1% formic acid buffer, delivered in a gradient mode.

  • Flow Rate : 1 mL/min.

  • Detection Wavelength : 371 nm.

  • Injection Volume : 10 µL.

  • Column Temperature : 40°C.

  • Run Time : 7 minutes.

Experimental Workflow Diagrams

The following diagrams illustrate the typical experimental workflows for HPLC and UPLC analysis, from sample preparation to data acquisition and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Extraction Extraction of Quercimeritrin Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: HPLC Experimental Workflow for Quercimeritrin Analysis.

UPLC_Workflow cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Extraction Extraction of Quercimeritrin Filtration Filtration Extraction->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (C18 Column, <2 µm) Injection->Separation Detection PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: UPLC Experimental Workflow for Quercimeritrin Analysis.

References

A Comparative Guide to Inter-Laboratory Methodologies for Quercimeritrin (Quercetin-7-O-glucoside) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The data herein is collated from multiple independent validation studies, highlighting the range of experimental parameters and performance metrics encountered in practice. This approach serves as a proxy for a formal inter-laboratory comparison, offering insights into method variability and performance.

Data Presentation: Comparison of HPLC Methodologies

The following tables summarize chromatographic conditions and performance metrics from several validated HPLC studies for the analysis of Quercetin. These parameters provide a baseline for developing and validating a method for Quercimeritrin.

Table 1: Summary of Chromatographic Conditions from Various Studies

Parameter Study 1 [1]Study 2 [2]Study 3 [3]Study 4 [4]
Column Agilent Eclips XDB-C18 (4.6x250 mm, 5 µm)C18 ColumnThermo Hypersil Gold C18 (4.6x250 mm, 5 µm)C18 Column (150x4.6 mm, 5 µm)
Mobile Phase Methanol (B129727) : 0.4% Phosphoric Acid (49:51, v/v)Acetonitrile : Methanol : Water w/ 1.5% Acetic Acid (40:5:55, v/v/v)Acetonitrile : 2% Acetic Acid (40:60, v/v)Methanol : Water w/ 2% Acetic Acid (65:35, v/v)
Flow Rate 1.0 mL/minNot Specified1.3 mL/min1.0 mL/min
Detection (UV) Not Specified368 nm370 nm254 nm
Temperature 25°CNot Specified35°CRoom Temperature
Injection Vol. 20 µLNot Specified20 µLNot Specified

Table 2: Summary of Method Validation and Performance Parameters

Parameter Study 1 [5]Study 2 [2]Study 3 [3]Study 4 [6]
Linearity Range (µg/mL) 1 - 100.35 - 1250.00488 - 2005 - 25
Correlation (r²) > 0.999> 0.995Not Specified> 0.999
LOD (µg/mL) 0.0140.046Not SpecifiedNot Specified
LOQ (µg/mL) 0.00430.14Not SpecifiedNot Specified
Accuracy / Recovery (%) Within acceptable range88.6 - 110.7%Not Specified97.7 - 98.9%
Precision (%RSD) < 2%2.4 - 9.4%Not Specified< 2%

Experimental Protocols and Methodologies

The successful quantification of Quercimeritrin relies on a well-defined experimental protocol. Below is a detailed, generalized methodology based on common practices identified in the referenced studies.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh ~10 mg of Quercimeritrin reference standard and dissolve in a 100 mL volumetric flask using HPLC-grade methanol to obtain a stock concentration of 100 µg/mL.[1]

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation (e.g., Plant Extract): Employ an appropriate extraction method, such as sonication or soxhlet extraction, with a suitable solvent (e.g., methanol, ethanol). The extract should be filtered through a 0.45 µm syringe filter prior to injection to remove particulate matter.

2. Chromatographic Analysis (HPLC-UV/DAD):

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is required.[1]

  • Column: A reversed-phase C18 column is the most common choice. Dimensions such as 250 mm x 4.6 mm with a 5 µm particle size are typical.[1][3]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (acetonitrile or methanol) and acidified water (using acetic or phosphoric acid) is generally used.[1][2][3] The acidic modifier improves peak shape and resolution.

  • Detection: Quercimeritrin and related flavonoids exhibit strong UV absorbance. Detection is typically set between 254 nm and 370 nm.[2][3][4] A DAD allows for the simultaneous monitoring of multiple wavelengths and spectral confirmation.

  • Analysis: Inject 10-20 µL of each standard and sample. The total run time is typically under 20 minutes.[3] Quantification is performed by constructing a linear calibration curve of peak area versus concentration from the analytical standards.

3. Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines, assessing parameters including linearity, accuracy, precision (repeatability and intermediate precision), specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ).[4]

Mandatory Visualizations

Experimental Workflow Diagram

The diagram below illustrates a typical workflow for the quantification of Quercimeritrin from a sample matrix to final data analysis.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Reference Standard Weighing B Stock Solution Preparation A->B C Serial Dilution for Calibration Curve B->C F HPLC-UV/DAD System C->F D Sample Extraction (e.g., Sonication) E Filtration (0.45 µm filter) D->E E->F G C18 Reversed-Phase Column F->G H Isocratic/Gradient Elution G->H I UV Detection (254-370 nm) H->I J Chromatogram Integration I->J K Calibration Curve Generation (r² > 0.995) J->K L Concentration Calculation K->L G cluster_nucleus Nuclear Events LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Quercimeritrin Quercimeritrin (Pro-drug) Quercetin Quercetin (Active Form) Quercimeritrin->Quercetin Hydrolysis (in vivo) Quercetin->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB/IκBα (Inactive) IkB->NFkB_complex Degradation NFkB NF-κB (Active) NFkB_complex->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation DNA DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Cytokines Transcription

References

Validating the In Vitro Mechanism of Action of Quercimeritrin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Quercimeritrin's in vitro performance against other relevant compounds, supported by experimental data. It details the molecular pathways Quercimeritrin modulates and offers comprehensive protocols for key validation assays.

Executive Summary

Quercimeritrin, a glycoside of Quercetin (B1663063), demonstrates significant biological activity in vitro, primarily through its antioxidant and anti-inflammatory properties. Its mechanism of action involves the modulation of key signaling pathways, including NF-κB, PI3K/Akt, and Nrf2-ARE. While its aglycone form, Quercetin, often exhibits more potent effects in direct antioxidant assays, Quercimeritrin's glycosidic form influences its solubility and cellular uptake, presenting a unique profile for therapeutic development. This guide will delve into the experimental evidence validating these mechanisms and compare its efficacy with related flavonoids.

Comparative Performance Data

The antioxidant capacity of Quercimeritrin and its related compounds is a key aspect of its mechanism of action. The following tables summarize the half-maximal inhibitory concentration (IC50) values from various in vitro antioxidant assays, providing a quantitative comparison of their potency. Lower IC50 values indicate greater antioxidant activity.

Table 1: DPPH Radical Scavenging Activity

CompoundIC50 (µM)Reference
Quercimeritrin (as Quercitrin)Greater than Isoquercitrin[1]
IsoquercitrinLower than Quercitrin (B1678633)[1]
Quercetin47.20[2]
Trolox (Positive Control)-[3]
BHA (Positive Control)-[1]

Table 2: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundActivityReference
Quercimeritrin (as Quercitrin)Lower than Isoquercitrin[1]
IsoquercitrinHigher than Quercitrin[1]

Table 3: Superoxide Anion Scavenging Assay

CompoundActivityReference
Quercimeritrin (as Quercitrin)Lower than Isoquercitrin[1]
IsoquercitrinHigher than Quercitrin[1]

Table 4: α-Glucosidase Inhibition

CompoundIC50 (µM)Reference
Quercimeritrin79.88[4]
Acarbose (Positive Control)-[4]

Key Signaling Pathways and Mechanisms of Action

Quercimeritrin and its aglycone, Quercetin, exert their effects by modulating several critical intracellular signaling pathways.

Anti-inflammatory Effects via NF-κB Pathway Inhibition

Quercimeritrin, largely through its metabolite Quercetin, demonstrates potent anti-inflammatory effects by inhibiting the NF-κB pathway.[5][6] In response to inflammatory stimuli like lipopolysaccharide (LPS), Quercetin has been shown to prevent the phosphorylation and subsequent degradation of IκBα.[6] This action keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[7][8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates IκBα_P P-IκBα IκBα->IκBα_P NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocates Quercimeritrin\n(Quercetin) Quercimeritrin (Quercetin) Quercimeritrin\n(Quercetin)->IKK inhibits Ub Ubiquitination & Degradation IκBα_P->Ub Ub->NF-κB releases DNA DNA NF-κB_nuc->DNA binds to Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcribes

Figure 1: Inhibition of the NF-κB signaling pathway by Quercimeritrin/Quercetin.

Cytoprotective Effects via PI3K/Akt and Nrf2-ARE Pathways

Quercetin, the active metabolite of Quercimeritrin, provides cytoprotection against oxidative stress by modulating the PI3K/Akt and Nrf2-ARE pathways.[9] Activation of the PI3K/Akt pathway is known to promote cell survival and mitochondrial biogenesis.[9] Furthermore, Quercetin can activate the transcription factor Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of antioxidant and cytoprotective genes, bolstering the cell's defense against oxidative damage.[9]

PI3K_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quercimeritrin\n(Quercetin) Quercimeritrin (Quercetin) PI3K PI3K Quercimeritrin\n(Quercetin)->PI3K activates Keap1 Keap1 Quercimeritrin\n(Quercetin)->Keap1 dissociates from Nrf2 Akt Akt PI3K->Akt activates Cell Survival &\nMitochondrial Biogenesis Cell Survival & Mitochondrial Biogenesis Akt->Cell Survival &\nMitochondrial Biogenesis Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes transcribes

Figure 2: Cytoprotective signaling pathways activated by Quercimeritrin/Quercetin.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[2][10]

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).[2]

  • Prepare various concentrations of the test compound (Quercimeritrin, Quercetin, etc.) and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent.

  • In a 96-well plate, add a specific volume of the test compound solutions to the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.[2]

  • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.[10]

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[2]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity of the sample.[1]

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10]

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[10]

  • Measure the absorbance of the reaction mixture at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change in the sample with that of a known standard (e.g., FeSO₄·7H₂O).

Anti-Inflammatory Assay in Macrophages

Principle: This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages (e.g., RAW 264.7 cells) stimulated with an inflammatory agent like LPS.[7]

Protocol:

  • Culture RAW 264.7 macrophages in appropriate media.

  • Pre-treat the cells with various concentrations of Quercimeritrin or other test compounds for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

  • Cell lysates can be prepared to analyze the expression and phosphorylation of key signaling proteins (e.g., IκBα, NF-κB p65, Akt) by Western blotting to elucidate the underlying mechanism.[7][8]

Experimental_Workflow cluster_antioxidant Antioxidant Activity Assays cluster_anti_inflammatory Anti-inflammatory Activity Assay DPPH_Assay DPPH Assay IC50_Determination IC50 Value Determination DPPH_Assay->IC50_Determination FRAP_Assay FRAP Assay FRAP_Assay->IC50_Determination Superoxide_Assay Superoxide Scavenging Assay Superoxide_Assay->IC50_Determination Cell_Culture Macrophage Cell Culture (e.g., RAW 264.7) Pre-treatment Pre-treatment with Quercimeritrin Cell_Culture->Pre-treatment LPS_Stimulation LPS Stimulation Pre-treatment->LPS_Stimulation Data_Collection Data Collection LPS_Stimulation->Data_Collection ELISA ELISA for Cytokines (TNF-α, IL-6) Data_Collection->ELISA Western_Blot Western Blot for Signaling Proteins (NF-κB, Akt) Data_Collection->Western_Blot Results_Analysis Analysis of Inflammatory Response ELISA->Results_Analysis Western_Blot->Results_Analysis

Figure 3: General experimental workflow for in vitro validation.

Conclusion

The in vitro evidence strongly supports the role of Quercimeritrin as a modulator of key cellular pathways involved in oxidative stress and inflammation. While direct comparisons often show its aglycone, Quercetin, to have superior radical scavenging activity, the glycoside form of Quercimeritrin may offer advantages in terms of bioavailability and warrants further investigation. The provided data and protocols offer a solid foundation for researchers to validate and expand upon these findings in the context of drug discovery and development.

References

Quercimeritrin Demonstrates Superior α-Glucosidase Inhibition Compared to Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for more effective and selective therapeutic agents for managing type 2 diabetes, a comparative analysis of quercimeritrin (B192231) and the established drug acarbose (B1664774) reveals quercimeritrin as a significantly more potent inhibitor of α-glucosidase. This guide provides a detailed comparison of their inhibitory activities, supported by experimental data, protocols, and mechanistic pathways for researchers, scientists, and drug development professionals.

Quantitative Comparison of Inhibitory Activity

Experimental data demonstrates that quercimeritrin exhibits a substantially lower half-maximal inhibitory concentration (IC50) against α-glucosidase compared to acarbose, indicating higher potency. Furthermore, quercimeritrin shows greater selectivity for α-glucosidase over α-amylase, a characteristic that may lead to a reduction in the gastrointestinal side effects commonly associated with less selective inhibitors like acarbose.[1][2]

Compound α-Glucosidase IC50 (µM) α-Amylase IC50 (µM) Reference
Quercimeritrin79.88>250[1][2]
Acarbose562.22 ± 20.74228.23 ± 22.34

Experimental Protocols

The following is a representative experimental protocol for determining α-glucosidase inhibitory activity, based on common methodologies.

In Vitro α-Glucosidase Inhibitory Assay
  • Enzyme and Substrate Preparation: An α-glucosidase enzyme solution (from Saccharomyces cerevisiae) is prepared in a phosphate (B84403) buffer (pH 6.8). The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is also dissolved in the same buffer.

  • Incubation: A mixture of the α-glucosidase solution and varying concentrations of the test inhibitor (quercimeritrin or acarbose) is pre-incubated for a specified period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the pNPG substrate to the enzyme-inhibitor mixture.

  • Reaction Termination and Measurement: After a second incubation period (e.g., 20 minutes) at 37°C, the reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃).

  • Absorbance Reading: The amount of p-nitrophenol released from the hydrolysis of pNPG is quantified by measuring the absorbance of the solution at 405 nm using a microplate reader.

  • Calculation of Inhibition: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of α-glucosidase activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Mechanism of Action and Signaling Pathway

α-Glucosidase inhibitors function by delaying the digestion of complex carbohydrates in the small intestine. This action reduces the rate of glucose absorption, thereby lowering the postprandial blood glucose spike. Both quercimeritrin and acarbose are competitive inhibitors, meaning they bind to the active site of the α-glucosidase enzyme, preventing the substrate (carbohydrates) from binding and being hydrolyzed into absorbable monosaccharides.

Below is a diagram illustrating the normal pathway of carbohydrate digestion and absorption and the point of intervention for α-glucosidase inhibitors.

CarbohydrateDigestion cluster_lumen Small Intestine Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte cluster_inhibition Inhibition Mechanism Carbohydrates Complex Carbohydrates (e.g., Starch, Sucrose) Oligosaccharides Oligosaccharides & Disaccharides Carbohydrates->Oligosaccharides Pancreatic Amylase alpha_Glucosidase α-Glucosidase Oligosaccharides->alpha_Glucosidase Substrate Binding Glucose Glucose (Monosaccharide) alpha_Glucosidase->Glucose Hydrolysis Bloodstream Bloodstream Glucose->Bloodstream Absorption (e.g., SGLT1) Inhibitor Quercimeritrin or Acarbose Inhibitor->alpha_Glucosidase Competitive Inhibition (Blocks Substrate Binding)

Caption: Carbohydrate digestion and inhibition by α-glucosidase inhibitors.

The following diagram illustrates the experimental workflow for comparing the inhibitory activity of quercimeritrin and acarbose.

ExperimentalWorkflow cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagents Prepare α-Glucosidase, pNPG, Buffers Incubation1 Pre-incubate Enzyme with Inhibitor Reagents->Incubation1 Test_Compounds Prepare Serial Dilutions of Quercimeritrin & Acarbose Test_Compounds->Incubation1 Reaction Add pNPG to start reaction Incubation1->Reaction Incubation2 Incubate at 37°C Reaction->Incubation2 Termination Stop reaction with Na₂CO₃ Incubation2->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 Comparison Compare Potency and Selectivity IC50->Comparison

Caption: Workflow for α-glucosidase inhibition assay.

Conclusion

The available data strongly suggests that quercimeritrin is a more potent and selective α-glucosidase inhibitor than acarbose in in-vitro studies. Its lower IC50 value indicates that a smaller concentration is required to achieve the same level of enzymatic inhibition. The higher selectivity of quercimeritrin for α-glucosidase over α-amylase may translate to a better safety profile with fewer gastrointestinal side effects. These findings position quercimeritrin as a promising candidate for further investigation in the development of new therapies for type 2 diabetes.

References

Quercimeritrin: A Comparative Analysis of In-Vitro and In-Vivo Antioxidant Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quercimeritrin, also known as isoquercitrin (B50326) or quercetin-3-O-glucoside, is a flavonoid glycoside that has garnered significant attention for its potent antioxidant properties. This guide provides a comprehensive comparison of the in-vitro and in-vivo antioxidant efficacy of Quercimeritrin against its aglycone form, quercetin (B1663063), and other related flavonoids. The enhanced bioavailability of Quercimeritrin suggests a potential for superior in-vivo antioxidant effects compared to quercetin.[1][2]

Quantitative Comparison of In-Vitro Antioxidant Activity

The following tables summarize the available quantitative data from various in-vitro antioxidant assays, comparing Quercimeritrin (isoquercitrin) with its parent compound, quercetin, and a structurally similar flavonoid, quercitrin (B1678633). A lower IC50 value indicates a higher antioxidant activity.

Table 1: Comparison of IC50 Values in Radical Scavenging Assays

CompoundDPPH Radical Scavenging IC50 (µM)Superoxide (B77818) Anion (•O₂⁻) Scavenging IC50 (µM)
Quercimeritrin (Isoquercitrin) > 100[3][4][5]78.16 ± 4.83 [5]
Quercitrin19.54 ± 1.21[3][4][5]87.99 ± 5.43[5]
Quercetin1.89 ± 0.33 µg/mL*Not Available

*Note: Data for quercetin is presented in µg/mL as found in the source and is not directly comparable to the molar concentrations of the glycosides without molecular weight conversion.

Table 2: In-Vitro Iron Chelating and Reducing Power

CompoundFe²⁺-Binding AbilityFerric Ion Reducing Antioxidant Power (FRAP)
Quercimeritrin (Isoquercitrin) Higher than Quercitrin [3][4][5]Higher than Quercitrin [3][4][5]
QuercitrinLower than Isoquercitrin[3][4][5]Lower than Isoquercitrin[3][4][5]
QuercetinNot Directly ComparedNot Directly Compared

In-vitro studies indicate that while quercitrin shows higher efficacy in hydrogen-donating-based assays like the DPPH assay, Quercimeritrin demonstrates superior activity in electron-transfer and metal-chelating mechanisms, as seen in the superoxide anion scavenging and FRAP assays.[3][4][5]

In-Vivo Antioxidant Efficacy and Bioavailability

A key differentiator for the in-vivo efficacy of flavonoids is their bioavailability. The glycosidic form of quercetin, as in Quercimeritrin, enhances its water solubility and absorption in the small intestine, primarily through glucose transporters.[1] This leads to higher plasma concentrations of quercetin and its metabolites compared to the oral administration of quercetin aglycone.[1]

While direct head-to-head in-vivo comparative studies with a broad range of antioxidants are limited, the superior bioavailability of Quercimeritrin strongly suggests a more potent in-vivo antioxidant effect.[2] Studies have shown that Quercimeritrin is more effective than quercetin and rutin (B1680289) in certain biological effect studies due to this enhanced bioavailability.[2][6] For instance, in a study on alcohol-induced liver injury in HepG2 cells, quercetin showed higher hepatoprotective activity than its glycosides, isoquercitrin and rutin, in this specific in-vitro model.[7] However, in an in-vivo model of heart failure, isoquercitrin consistently exhibited superior efficacy compared to quercetin.[6]

Signaling Pathways in Antioxidant Action

Quercimeritrin and its aglycone, quercetin, exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant defense system.

Antioxidant Signaling Pathways of Quercetin and its Glycosides Quercimeritrin Quercimeritrin (Isoquercitrin) Quercetin Quercetin Quercimeritrin->Quercetin Hydrolysis LKB1_AMPK LKB1/AMPK Pathway Activation Quercimeritrin->LKB1_AMPK Activation ROS Reactive Oxygen Species (ROS) Quercetin->ROS Direct Scavenging Nrf2 Nrf2 Activation Quercetin->Nrf2 NFkB NF-κB Inhibition Quercetin->NFkB MAPK MAPK Pathway Modulation Quercetin->MAPK ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, SOD, CAT) ARE->AntioxidantEnzymes InflammatoryCytokines Decreased Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->InflammatoryCytokines Inhibition of Transcription

Caption: Signaling pathways modulated by Quercimeritrin and Quercetin.

Experimental Protocols

Detailed methodologies for key in-vitro antioxidant assays are provided below for replication and validation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8][9][10][11][12]

Workflow:

DPPH Assay Workflow Prep_DPPH Prepare 0.1 mM DPPH solution in methanol Reaction Mix test compound/standard with DPPH solution (e.g., 1:1 v/v) Prep_DPPH->Reaction Prep_Sample Prepare various concentrations of test compound and standard (e.g., Ascorbic Acid) Prep_Sample->Reaction Incubation Incubate in the dark at room temperature for 30 minutes Reaction->Incubation Measurement Measure absorbance at 517 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 Measurement->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Superoxide Anion (•O₂⁻) Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge superoxide radicals, which are generated in a PMS-NADH system and detected by the reduction of Nitroblue Tetrazolium (NBT).[13][14][15]

Workflow:

Superoxide Anion Scavenging Assay Workflow Prep_Reagents Prepare solutions of NBT, NADH, and test compound in phosphate (B84403) buffer (pH 7.4) Reaction_Mix Mix NBT, NADH, and test compound Prep_Reagents->Reaction_Mix Initiate_Reaction Initiate reaction by adding PMS solution Reaction_Mix->Initiate_Reaction Incubation Incubate at room temperature for 5 minutes Initiate_Reaction->Incubation Measurement Measure absorbance at 560 nm Incubation->Measurement Calculation Calculate % inhibition and IC50 Measurement->Calculation

Caption: Workflow for the superoxide anion scavenging assay.

Calculation: The percentage of superoxide anion scavenging is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without the test compound), and A_sample is the absorbance in the presence of the test compound.

Ferric Ion Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[16][17][18][19][20][21][22]

Workflow:

FRAP Assay Workflow Prep_FRAP_Reagent Prepare fresh FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution (10:1:1 v/v/v) Warm_Reagent Warm FRAP reagent to 37°C Prep_FRAP_Reagent->Warm_Reagent Reaction Add test compound to FRAP reagent Warm_Reagent->Reaction Incubation Incubate at 37°C for a specified time (e.g., 4-30 min) Reaction->Incubation Measurement Measure absorbance at 593 nm Incubation->Measurement Calculation Determine FRAP value from a standard curve (e.g., FeSO₄) Measurement->Calculation

Caption: Workflow for the FRAP assay.

Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are expressed as FRAP values (e.g., in mM of Fe²⁺ equivalents).

Conclusion

Quercimeritrin (isoquercitrin) demonstrates a distinct antioxidant profile compared to its aglycone, quercetin, and other related flavonoids. While in-vitro assays show varying superiorities depending on the specific mechanism being tested, the significantly higher bioavailability of Quercimeritrin is a critical factor for its in-vivo efficacy. The enhanced absorption of Quercimeritrin likely leads to more potent systemic antioxidant effects. The modulation of key signaling pathways such as Nrf2, NF-κB, and LKB1/AMPK further contributes to its protective effects against oxidative stress. For drug development professionals, the superior pharmacokinetic profile of Quercimeritrin makes it a more promising candidate for therapeutic applications where sustained antioxidant activity is required. Further direct in-vivo comparative studies are warranted to fully elucidate its relative potency against other standard antioxidants.

References

A Comparative Analysis of the Bioavailability of Quercetin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Quercetin (B1663063), a prominent dietary flavonoid, is recognized for its potent antioxidant and anti-inflammatory properties. However, its therapeutic efficacy is largely dictated by its bioavailability, which is known to be relatively low and highly dependent on its chemical form. In nature and in dietary supplements, quercetin is commonly found as glycosides—molecules where quercetin is attached to one or more sugar moieties. The type and position of these sugar groups significantly influence the absorption and metabolism, and consequently, the bioavailability of quercetin. This guide provides a comparative analysis of the bioavailability of several common quercetin glycosides, supported by experimental data, to aid researchers and drug development professionals in selecting the optimal form for their applications.

Quantitative Bioavailability Data

The bioavailability of different quercetin glycosides varies substantially. Key pharmacokinetic parameters such as the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total exposure over time (Area Under the Curve - AUC) are critical metrics for comparison. The data presented below, collated from various human and animal studies, highlight these differences.

Quercetin FormSubjectDoseCmaxTmaxRelative Bioavailability/AUCCitation
Quercetin Aglycone Rats---2.0% (F value)[1][2]
Quercetin-3-O-glucoside (Isoquercetin) Humans325 µmol5.0 ± 1.0 µmol/L37 ± 12 min-[3]
Rats---12% (F value)[1][2]
Quercetin-4'-O-glucoside Humans331 µmol4.5 ± 0.7 µmol/L27 ± 5 minBioavailability same as Quercetin-3-O-glucoside[3]
Humans100 mg quercetin equivalent2.1 ± 1.6 µg/mL0.7 ± 0.3 h-[4][5]
Quercetin-3-O-rutinoside (Rutin) Humans200 mg quercetin equivalent0.3 ± 0.3 µg/mL7.0 ± 2.9 hBioavailability is 20% of quercetin-4'-O-glucoside[3][4][5]
Enzymatically Modified Isoquercitrin (B50326) (EMIQ) Rats---35% (F value); 17.5 times more bioavailable than quercetin aglycone and 3 times more than isoquercetin (B192228)[1][2]
Onion Supplement (Quercetin glucosides) Humans100 mg quercetin equivalent2.3 ± 1.5 µg/mL0.7 ± 0.2 hNo significant difference in bioavailability compared to quercetin-4'-O-glucoside[4][5]
Apple Peel Powder (Quercetin glycosides) Humans~100 mg quercetin aglycone equivalent63.8 ± 22.4 ng/mL2.9 ± 2.0 hLower bioavailability than onion powder[6]
Buckwheat Tea (Rich in Rutin) Humans200 mg quercetin equivalent0.6 ± 0.7 µg/mL4.3 ± 1.8 h-[4][5]

Note: EMIQ is a mixture of quercetin-3-O-glucoside and its alpha-oligoglucosyl derivatives. The F value represents the fraction of the administered dose that reaches systemic circulation.

Experimental Protocols

The methodologies employed in the cited studies are crucial for interpreting the bioavailability data. Below are summaries of the key experimental protocols.

Human Study: Quercetin-3-O-glucoside vs. Quercetin-4'-O-glucoside[3]
  • Subjects: Five healthy men and four healthy women (19-57 years old).

  • Study Design: A crossover study where each subject received a single dose of the two different quercetin glucosides.

  • Dosage: A single oral dose of 325 µmol of pure quercetin-3-O-glucoside and 331 µmol of pure quercetin-4'-O-glucoside.

  • Sample Collection: Blood samples were collected over a period of time to measure plasma quercetin concentrations.

  • Analytical Method: High-Pressure Liquid Chromatography (HPLC) was used to determine the concentration of quercetin in the plasma.

  • Key Findings: The study concluded that the bioavailability of quercetin-3-glucoside (B1262563) and quercetin-4'-glucoside is similar in humans, with both being rapidly absorbed.

Rat Study: Quercetin Aglycone, Isoquercetin, and EMIQ[1][2]
  • Subjects: Male Wistar rats.

  • Study Design: Different groups of rats were orally administered various quercetin glycosides.

  • Dosage: Quercetin, isoquercetin (IQC), quercetin-3-O-maltoside (Q3M), and enzymatically modified isoquercitrin (EMIQ) were administered.

  • Sample Collection: Plasma concentrations of total quercetin were measured from 0 to 12 hours after administration.

  • Analytical Method: The study likely used HPLC or a similar chromatographic technique to quantify quercetin levels in plasma.

  • Key Findings: The bioavailability (F value) was calculated, showing that EMIQ had the highest bioavailability (35%), followed by Q3M (30%), IQC (12%), and quercetin aglycone (2.0%). This suggests that enzymatic modification significantly enhances the bioavailability of quercetin glucosides.

Human Study: Onion Supplement, Quercetin-4'-O-glucoside, Rutin (B1680289), and Buckwheat Tea[4][5]
  • Subjects: 12 healthy volunteers.

  • Study Design: A four-way crossover study.

  • Dosage: Each subject received an onion supplement or quercetin-4'-O-glucoside (both equivalent to 100 mg quercetin), and quercetin-3-O-rutinoside and buckwheat tea (both equivalent to 200 mg quercetin).

  • Sample Collection: Plasma samples were collected and analyzed.

  • Analytical Method: HPLC with a 12-channel coulometric array detector.

  • Key Findings: Quercetin from the onion supplement and pure quercetin-4'-O-glucoside were absorbed rapidly and efficiently. In contrast, quercetin from rutin and buckwheat tea was absorbed much slower and to a lesser extent, highlighting the significant impact of the sugar moiety on bioavailability.

Metabolic Pathway of Quercetin Glycosides

The absorption and metabolism of quercetin glycosides is a complex process. The attached sugar moiety dictates the primary site and mechanism of absorption. Quercetin glucosides are primarily absorbed in the small intestine, whereas other glycosides like rutin are largely metabolized by the gut microbiota in the colon before absorption.

Quercetin_Metabolism cluster_lumen Intestinal Lumen cluster_enterocyte Small Intestine Enterocyte cluster_colon Colon cluster_circulation Portal Vein -> Liver -> Systemic Circulation QG Quercetin Glucosides (e.g., Isoquercetin) LPH Lactase Phlorizin Hydrolase (LPH) QG->LPH Hydrolysis QR Quercetin Rutinoside (Rutin) Microbiota Gut Microbiota (β-glucosidases) QR->Microbiota Hydrolysis QA_E Quercetin Aglycone LPH->QA_E QC_E Quercetin Conjugates (Glucuronides, Sulfates) QA_E->QC_E Phase II Metabolism (UGT, SULT) QC_Circ Quercetin Conjugates QC_E->QC_Circ Absorption QA_C Quercetin Aglycone Microbiota->QA_C QA_C->QC_Circ Absorption & Further Metabolism

Caption: Metabolic pathway of quercetin glycosides.

Experimental Workflow for Bioavailability Studies

A typical workflow for assessing the bioavailability of different quercetin forms involves several key stages, from administration to data analysis.

Bioavailability_Workflow cluster_study_design Study Design & Administration cluster_sampling Sample Collection & Processing cluster_analysis Analytical Quantification cluster_pk_analysis Pharmacokinetic Analysis Subject Subject Recruitment (Human or Animal) Dosing Oral Administration of Quercetin Glycoside Subject->Dosing Blood Timed Blood Sampling Dosing->Blood Plasma Plasma Separation Blood->Plasma Extraction Solid Phase or Liquid-Liquid Extraction of Quercetin Metabolites Plasma->Extraction HPLC HPLC or LC-MS/MS Analysis Extraction->HPLC Quant Quantification of Quercetin and its Metabolites HPLC->Quant PK Calculation of Cmax, Tmax, AUC Quant->PK Stats Statistical Comparison PK->Stats

Caption: General workflow for a quercetin bioavailability study.

References

Safety Operating Guide

Proper Disposal of Quercimeritrin (Standard): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical standards is a critical component of laboratory safety and environmental responsibility. Quercimeritrin, a flavonoid glycoside, requires careful handling and disposal in accordance with hazardous waste regulations. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Quercimeritrin standard, ensuring compliance and minimizing risks.

Immediate Safety Precautions

Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for Quercimeritrin or a closely related compound like Quercetin.[1] Always handle the compound in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust.[2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat, must be worn at all times.[2][4]

Step-by-Step Disposal Protocol

The disposal of Quercimeritrin must adhere to local, state, and federal environmental regulations.[1] Improper disposal is unlawful and can lead to significant environmental harm and legal consequences.

  • Waste Identification and Segregation : All materials contaminated with Quercimeritrin, including unused product, spill cleanup materials, and contaminated labware (e.g., weighing paper, pipette tips, vials), must be treated as hazardous waste.[1] This waste stream must be kept separate from non-hazardous trash and other incompatible chemical wastes.[1]

  • Containerization : Use a dedicated, leak-proof, and clearly labeled container for Quercimeritrin waste.[1][5] The container should be made of a compatible material and kept securely sealed when not in use to prevent spills and the release of dust.[1][5] Whenever possible, use the original container.[6]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and explicitly identify the contents as "Quercimeritrin Waste."[1] The label should also include the date when the waste was first added to the container.

  • Storage : Store the sealed hazardous waste container in a designated, secure area within the laboratory, away from incompatible materials such as strong oxidizing agents.[4][7] This storage area should be cool, dry, and well-ventilated.[2][3]

  • Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][4][8] Do not dispose of Quercimeritrin down the drain or in the regular trash.[1][4][7]

Quantitative Data and Classifications

ParameterClassification/GuidelineSource
Hazard Class Toxic Solid, Organic, N.O.S.[4][9]
UN Number UN2811 (for transportation)[9]
Primary Hazard H301: Toxic if swallowed[7][9]
Disposal Route Approved hazardous waste disposal plant[4][6]
Prohibited Disposal Do not empty into drains or dispose of with regular trash[1][4][7]

Experimental Protocols Cited

This guidance is based on standard chemical waste disposal protocols as outlined in safety data sheets and laboratory safety manuals. No experimental protocols are cited.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of Quercimeritrin standard.

Quercimeritrin_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_prohibited Prohibited Actions start Quercimeritrin Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood identify Identify as Hazardous Waste fume_hood->identify segregate Segregate from other waste streams identify->segregate no_drain Do NOT pour down drain identify->no_drain no_trash Do NOT discard in regular trash identify->no_trash containerize Place in a sealed, leak-proof container segregate->containerize label_waste Label as 'Hazardous Waste: Quercimeritrin' with date containerize->label_waste store Store in a designated, secure area label_waste->store contact_ehs Contact EHS or Licensed Waste Contractor store->contact_ehs end Professional Disposal contact_ehs->end

Caption: Quercimeritrin Disposal Workflow.

References

Personal protective equipment for handling Quercimeritrin (Standard)

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Quercimeritrin (Standard)

For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for handling Quercimeritrin, including personal protective equipment (PPE), operational procedures, and disposal plans. While specific safety data for Quercimeritrin is limited, this document extrapolates from data for the structurally related and well-documented compound, Quercetin, to ensure a high standard of laboratory safety.

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety when handling Quercimeritrin.

Protection Type Required PPE Rationale
Eye Protection Chemical safety goggles with side shieldsProtects eyes from dust particles and splashes.
Hand Protection Nitrile glovesPrevents skin contact with the chemical. Gloves should be inspected before use and changed immediately upon contact with the substance.
Body Protection Laboratory coatProtects skin and personal clothing from accidental spills.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH/MSHA-approved respirator if dust formation is likely or ventilation is inadequate.Minimizes inhalation of fine particles.
Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure Route First Aid Measures
Ingestion Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of Quercimeritrin from receipt to storage.

Safe Handling Workflow for Quercimeritrin A Receipt of Quercimeritrin B Inspect Container for Damage A->B C Don Personal Protective Equipment (PPE) B->C D Work in a Well-Ventilated Area (e.g., Fume Hood) C->D E Weigh and Prepare Solutions D->E F Store in a Tightly Closed Container in a Dry, Cool, and Well-Ventilated Place E->F G Clean Work Area and Equipment E->G F->G H Properly Dispose of Waste G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J

Caption: Standard operating procedure for the safe handling of Quercimeritrin.

Chemical Spill and Disposal Protocol

Proper containment and disposal of spills and waste are critical to prevent environmental contamination and laboratory hazards.

Spill Response:

  • Ensure adequate ventilation and wear appropriate PPE.[1]

  • Avoid dust formation.[1]

  • Sweep up the spilled solid material and shovel it into a suitable, labeled container for disposal.[1]

  • Clean the spill area thoroughly.

Disposal Plan: All materials contaminated with Quercimeritrin, including unused product and contaminated labware, must be treated as hazardous waste.[2]

  • Waste Collection : Collect all Quercimeritrin waste in a designated, sealed, and clearly labeled "Hazardous Waste" container.[2]

  • Labeling : The label should identify the contents as "Quercimeritrin Waste" and include the date of accumulation.[2]

  • Storage : Store the waste container in a designated satellite accumulation area away from incompatible materials.[2]

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste disposal contractor. Do not dispose of Quercimeritrin down the drain or in regular trash.[2]

The following diagram illustrates the process for the safe disposal of Quercimeritrin waste.

Quercimeritrin Waste Disposal Workflow A Identify Quercimeritrin-Contaminated Waste (Unused product, contaminated labware, spill cleanup materials) B Segregate as Hazardous Waste A->B C Place in a Labeled, Leak-Proof Container B->C D Seal Container Securely C->D E Store in Designated Satellite Accumulation Area D->E F Arrange for Licensed Hazardous Waste Disposal E->F G Document Waste Manifest F->G

Caption: Process for the safe disposal of Quercimeritrin waste.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。